5-nitro-3-(pyridin-3-yl)-1H-indazole
Description
Properties
IUPAC Name |
5-nitro-3-pyridin-3-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-3-4-11-10(6-9)12(15-14-11)8-2-1-5-13-7-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKOVQIJRWDLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856345 | |
| Record name | 5-Nitro-3-(pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-84-7 | |
| Record name | 5-Nitro-3-(pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-nitro-3-(pyridin-3-yl)-1H-indazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole
This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for 5-nitro-3-(pyridin-3-yl)-1H-indazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure known for its diverse biological activities, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutic agents. This document emphasizes the chemical principles, experimental details, and critical parameters underlying the synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole is most logically approached through a multi-step pathway that first constructs the core bi-heterocyclic system and then introduces the nitro functionality. A retrosynthetic analysis reveals a robust strategy starting from commercially available 1H-indazole.
The key disconnections involve a late-stage electrophilic nitration and a palladium-catalyzed cross-coupling reaction to form the C-C bond between the indazole and pyridine rings.
Caption: Retrosynthetic analysis of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Part I: Assembly of the 3-(Pyridin-3-yl)-1H-indazole Core
The initial phase of the synthesis focuses on constructing the central 3-(pyridin-3-yl)-1H-indazole scaffold. This is efficiently achieved via a two-step sequence involving iodination followed by a Suzuki cross-coupling reaction.
Step 1: Regioselective Iodination of 1H-Indazole
Causality and Expertise: The synthesis begins with the functionalization of the C3 position of the indazole ring. Direct iodination is an effective strategy to install a leaving group suitable for subsequent cross-coupling reactions. The use of iodine in the presence of a strong base like potassium hydroxide (KOH) facilitates the electrophilic substitution at the electron-rich C3 position.
Experimental Protocol: Synthesis of 3-iodo-1H-indazole [1]
-
To a stirred solution of 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add iodine (2.0 eq).
-
Add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3-iodo-1H-indazole.
Data Summary: Iodination Reaction
| Parameter | Value |
| Starting Material | 1H-Indazole |
| Reagents | Iodine (I₂), Potassium Hydroxide (KOH) |
| Solvent | DMF |
| Temperature | Room Temperature |
| Typical Yield | High |
| Product | 3-iodo-1H-indazole |
Step 2: Palladium-Catalyzed Suzuki Coupling
Authoritative Grounding: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds.[2] This reaction utilizes a palladium catalyst to couple an organoboron compound (pyridine-3-boronic acid) with an organohalide (3-iodo-1H-indazole). The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is common for such transformations.[1]
Caption: Simplified catalytic cycle for the Suzuki coupling reaction.
Experimental Protocol: Synthesis of 3-(pyridin-3-yl)-1H-indazole [1]
-
In a reaction vessel, combine 3-iodo-1H-indazole (1.0 eq), pyridine-3-boronic acid (1.5 eq), and a suitable base such as sodium carbonate (2.0 eq).
-
Add a solvent mixture, typically toluene, ethanol, and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield pure 3-(pyridin-3-yl)-1H-indazole.
Data Summary: Suzuki Coupling Reaction
| Parameter | Value |
| Substrates | 3-iodo-1H-indazole, Pyridine-3-boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | Reflux |
| Typical Yield | Good to Excellent |
| Product | 3-(pyridin-3-yl)-1H-indazole |
Part II: Final Step - Electrophilic Nitration
With the core structure assembled, the final step is the introduction of the nitro group onto the indazole ring.
Step 3: Regioselective Nitration of 3-(pyridin-3-yl)-1H-indazole
Trustworthiness and Expertise: The nitration of the 1H-indazole ring is a classic electrophilic aromatic substitution. The electron-donating nature of the pyrazole nitrogen directs electrophiles primarily to the 5- and 7-positions of the benzene ring. Under carefully controlled conditions, the 5-nitro isomer is typically the major product.[3] A mixed acid system of concentrated nitric acid and sulfuric acid is the standard reagent for this transformation. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Critical Safety Note: Reactions involving concentrated nitric and sulfuric acids are highly exothermic and require strict temperature control. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Experimental Protocol: Synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3-(pyridin-3-yl)-1H-indazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the indazole derivative, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the product precipitates.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Data Summary: Nitration Reaction
| Parameter | Value |
| Starting Material | 3-(pyridin-3-yl)-1H-indazole |
| Reagents | Concentrated HNO₃, Concentrated H₂SO₄ |
| Temperature | 0-5 °C |
| Work-up | Quenching on ice, neutralization |
| Product | 5-nitro-3-(pyridin-3-yl)-1H-indazole |
Overall Synthetic Pathway and Conclusion
This guide outlines a robust and reproducible three-step synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole from 1H-indazole. The pathway leverages reliable and well-understood chemical transformations, including regioselective halogenation, palladium-catalyzed Suzuki coupling, and electrophilic aromatic substitution.
Caption: Complete synthesis pathway for 5-nitro-3-(pyridin-3-yl)-1H-indazole.
The successful execution of this synthesis relies on careful control of reaction conditions, particularly temperature during the nitration step, and effective purification of intermediates. The characterization of the final product and intermediates should be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their identity and purity.[1] This pathway provides a solid foundation for researchers requiring access to this valuable chemical entity for further investigation in drug discovery and development.
References
-
Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(4), 1591-1597. [Link]
-
Reddy, T. S., et al. (2017). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 22(1), 105. [Link]
-
Request PDF. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]
-
Organic Process Research & Development. (n.d.). Cu-Mediated Cyclization to Form 1H-Indazoles. ACS Publications. [Link]
-
Asif, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4993. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Organic Syntheses. (n.d.). 5-nitroindazole. [Link]
-
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127993. [Link]
-
Reddy, B. V. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]
-
Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Center for Biotechnology Information. [Link]
-
Legrand, B., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(29), 22432-22435. [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
ResearchGate. (n.d.). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]-N-aryl-1,2,4-triazole-5-thione sodium salts (IIa–IIc). [Link]
-
El-Gazzar, M. G., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 195-207. [Link]
Sources
A Technical Guide to the Physicochemical Characterization of 5-nitro-3-(pyridin-3-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-nitro-3-(pyridin-3-yl)-1H-indazole represents a heterocyclic scaffold with potential applications in medicinal chemistry, particularly within the domain of kinase inhibition.[1][2][3] The successful progression of any potential drug candidate from discovery to clinical application is fundamentally reliant on a thorough understanding of its physicochemical properties.[4][5][6] These characteristics—including solubility, lipophilicity, ionization state, crystal structure, and stability—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7] This guide provides a comprehensive framework for the in-depth physicochemical characterization of 5-nitro-3-(pyridin-3-yl)-1H-indazole. It is designed not as a static data sheet, but as a methodological roadmap for senior application scientists and drug development professionals. We will detail the causality behind experimental choices, provide validated, step-by-step protocols for determining key parameters, and discuss the interpretation of this data within the broader context of drug discovery.[5][8]
Introduction: The Strategic Importance of Physicochemical Profiling
The indazole core is a privileged scaffold in medicinal chemistry, and the addition of a nitro group and a pyridine ring suggests that 5-nitro-3-(pyridin-3-yl)-1H-indazole may interact with biological targets such as protein kinases, which are pivotal in cellular signaling pathways.[1][9] However, biological potency alone is insufficient for therapeutic success. The journey of a drug molecule from administration to its target is a complex process dictated by its physical and chemical nature.[7]
Physicochemical profiling is a critical, early-stage activity in drug discovery that derisks candidates by identifying potential liabilities.[5][6] Properties like poor solubility can hinder absorption, while excessive lipophilicity might lead to off-target effects and metabolic instability.[8] Understanding the ionization constant (pKa) is crucial as it dictates the charge of the molecule in different physiological compartments, affecting everything from membrane passage to target binding.[10] Therefore, the systematic evaluation outlined in this guide is an indispensable component of a rational drug design strategy.[4][5]
Molecular Structure and Preliminary Assessment
Before embarking on experimental analysis, a theoretical evaluation of the molecule's structure provides a predictive baseline.
Structure: 5-nitro-3-(pyridin-3-yl)-1H-indazole Molecular Formula: C₁₂H₈N₄O₂ Molecular Weight: 240.22 g/mol
-
Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The 1H-indazole tautomer is generally more stable.
-
5-Nitro Group: A strong electron-withdrawing group that will significantly impact the electronics of the indazole ring and the pKa of the N-H proton.
-
3-Pyridyl Group: A basic nitrogen-containing aromatic ring that will confer a basic pKa to the molecule.
In Silico Prediction and Lipinski's Rule of Five
Lipinski's Rule of Five is a foundational guideline used to assess the "drug-likeness" of a molecule for oral bioavailability.[11][12][13]
| Property | Predicted Value | Lipinski's Rule (Violation?) |
| Molecular Weight | 240.22 Da | < 500 Da (No) |
| Hydrogen Bond Donors | 1 (indazole N-H) | ≤ 5 (No) |
| Hydrogen Bond Acceptors | 6 (2 nitro O, 1 pyridine N, 3 indazole N) | ≤ 10 (No) |
| Calculated LogP (cLogP) | ~2.55 | ≤ 5 (No) |
Analysis: The molecule conforms to Lipinski's Rule of Five, suggesting a favorable starting point for oral drug development.[11][14][15] The predicted LogP indicates moderate lipophilicity.[14] It is important to note that many successful drugs, including numerous kinase inhibitors, exist "beyond the Rule of Five," but these rules provide a valuable initial filter.[2]
Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity material for characterization. While specific synthesis for this exact molecule is not widely published, a plausible approach involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine, followed by cyclization, or similar methods described for related 5-nitroindazole derivatives.[9][16][17]
Diagram: General Physicochemical Characterization Workflow This diagram outlines the logical flow from obtaining the pure compound to integrating various physicochemical data points for a comprehensive assessment.
Caption: Workflow for Physicochemical Characterization.
Experimental Determination of Core Properties
The following sections detail the rationale and validated protocols for measuring the most critical physicochemical properties.
Aqueous Solubility
Causality: Solubility is a gatekeeper property; a compound must be in solution to be absorbed and to interact with its target.[18][19] We distinguish between kinetic and thermodynamic solubility. While high-throughput kinetic solubility is useful for early screening, thermodynamic solubility represents the true equilibrium state and is essential for later-stage development.[20] Given the importance of accurate data for lead optimization, the thermodynamic shake-flask method is detailed here.[21]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
-
Preparation: Add an excess amount of solid 5-nitro-3-(pyridin-3-yl)-1H-indazole (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[22] The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant, avoiding disturbance of the solid pellet.
-
Quantification: Dilute the supernatant in a suitable solvent (e.g., acetonitrile/water). Determine the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, by comparing the peak area to a standard curve of known concentrations.
-
Data Reporting: Report the solubility in µg/mL and µM. The pH of the final saturated solution should also be measured and reported.[18]
Ionization Constant (pKa)
Causality: The pKa value defines the pH at which a molecule is 50% ionized.[23] For 5-nitro-3-(pyridin-3-yl)-1H-indazole, we anticipate at least two pKa values: an acidic pKa for the indazole N-H and a basic pKa for the pyridine nitrogen. The ionization state profoundly affects solubility, permeability, and target binding.[10] Potentiometric titration is a highly accurate and reliable method for pKa determination.[24][25]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate the potentiometer and pH electrode using standard buffers (e.g., pH 4, 7, and 10).[24]
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[24][26] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[24]
-
Titration (Basic pKa): Titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl). Record the pH value after each incremental addition of titrant.
-
Titration (Acidic pKa): In a separate experiment, titrate the solution with a standardized base titrant (e.g., 0.1 M NaOH). Record the pH value after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[10] Specialized software is typically used to analyze the curve and derive precise pKa values.
Diagram: Ionization States of the Compound This diagram shows how the charge of the molecule changes as the pH crosses its acidic and basic pKa values.
Caption: pH-dependent ionization states.
Lipophilicity (LogP / LogD)
Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[8] We measure the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH (e.g., 7.4) which accounts for both neutral and ionized species.[27][28] The shake-flask method is the gold standard for its accuracy.[29][30]
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[27]
-
Partitioning: Add a small amount of a concentrated stock solution of the compound (in a solvent like DMSO) to a vial containing a known volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 or other ratios depending on expected lipophilicity).[31] The final DMSO concentration should be minimal (<1%).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[31]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Solid-State Characterization
Causality: The solid-state properties of an active pharmaceutical ingredient (API) can significantly affect its stability, dissolution rate, and bioavailability.[32] Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, while techniques like Differential Scanning Calorimetry (DSC) can identify melting points, and polymorphism.[33][34]
Methodology Overview: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm).[35] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo or Cu Kα radiation).[34][35]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions, space group, and ultimately solve and refine the atomic coordinates to yield the final molecular structure.[32][36]
-
Analysis: The resulting structure provides unambiguous confirmation of connectivity, stereochemistry, and reveals intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[32]
Chemical Stability
Causality: An API must remain stable during storage and formulation to ensure safety and efficacy.[] Stability testing exposes the compound to stressed conditions to identify potential degradation pathways and establish a re-test period.[38][39] This is guided by ICH (International Council for Harmonisation) principles.[40][41]
Experimental Protocol: Forced Degradation Study
-
Conditions: Prepare solutions of the compound in various media and expose them to stressed conditions:
-
Hydrolytic: Acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions at elevated temperature (e.g., 60°C).[38][40]
-
Oxidative: Solution containing hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[40]
-
Photolytic: Expose the solid compound and its solution to light energy according to ICH Q1B guidelines.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from any degradants).
-
Evaluation: Quantify the loss of the parent compound over time and identify any major degradation products. This data is crucial for developing stable formulations and defining appropriate storage conditions.[]
Data Synthesis and Conclusion
The ultimate goal of this comprehensive characterization is to build a holistic understanding of 5-nitro-3-(pyridin-3-yl)-1H-indazole. The experimentally determined values for solubility, pKa, and LogD should be integrated to model the compound's likely behavior in vivo. For example, knowing the pKa values allows for the calculation of LogD at various physiological pHs, from the stomach (pH ~1-2) to the intestine (pH ~6-7.5). Stability data informs formulation and packaging choices, while solid-state analysis ensures consistency of the drug substance.
By systematically applying the rigorous experimental protocols detailed in this guide, researchers and drug development professionals can generate a robust, reliable physicochemical data package. This essential information will de-risk the compound, guide subsequent optimization efforts, and provide a solid foundation for advancing promising molecules like 5-nitro-3-(pyridin-3-yl)-1H-indazole toward clinical development.
References
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central. Available at: [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]
-
Lipinski's rule of five. Wikipedia. Available at: [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available at: [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). PharmaTutor. Available at: [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
Lipinski's rule of five. Grokipedia. Available at: [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available at: [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. ScienceDirect. Available at: [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. Available at: [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. Available at: [Link]
-
LogP / LogD shake-flask method. Protocols.io. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
-
Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. PubMed. Available at: [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. Available at: [Link]
-
Physical Properties in Drug Design. ResearchGate. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]
-
Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]
-
Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. Available at: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. Available at: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food and Drugs Authority, Ghana. Available at: [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. PubMed Central. Available at: [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. Available at: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]
-
Annex 10 - ICH. World Health Organization. Available at: [Link]
-
(PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. Available at: [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available at: [Link]
-
Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.. ResearchGate. Available at: [Link]
- WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. Google Patents.
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]
-
5-Nitroindazole. PubChem. Available at: [Link]
-
5-nitro-1H-indazole. Stenutz. Available at: [Link]
Sources
- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brimr.org [brimr.org]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. researchgate.net [researchgate.net]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pharmatutor.org [pharmatutor.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 27. LogP / LogD shake-flask method [protocols.io]
- 28. researchgate.net [researchgate.net]
- 29. encyclopedia.pub [encyclopedia.pub]
- 30. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 31. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. rigaku.com [rigaku.com]
- 33. excillum.com [excillum.com]
- 34. eas.org [eas.org]
- 35. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 36. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 38. fdaghana.gov.gh [fdaghana.gov.gh]
- 39. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 40. rsc.org [rsc.org]
- 41. database.ich.org [database.ich.org]
An In-depth Technical Guide to 5-nitro-3-(pyridin-3-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-nitro-3-(pyridin-3-yl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical identity, synthesis, and potential biological significance, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Identity and Structure
CAS Number: 1356087-84-7
Molecular Formula: C₁₂H₈N₄O₂
Molecular Weight: 240.22 g/mol
The structure of 5-nitro-3-(pyridin-3-yl)-1H-indazole features a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring. A nitro group (-NO₂) is substituted at the 5-position of the indazole ring, and a pyridin-3-yl group is attached at the 3-position. The presence of the nitro group, a strong electron-withdrawing group, and the pyridine ring, a heteroaromatic system, significantly influences the electronic properties and potential biological activity of the molecule.
Table 1: Physicochemical Properties of 5-nitro-3-(pyridin-3-yl)-1H-indazole
| Property | Value | Source |
| CAS Number | 1356087-84-7 | [1] |
| Molecular Formula | C₁₂H₈N₄O₂ | Calculated |
| Molecular Weight | 240.22 g/mol | Calculated |
digraph "5-nitro-3-(pyridin-3-yl)-1H-indazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,1.5!"]; C3 [label="C", pos="-1.8,0.2!"]; C3a [label="C", pos="-0.8,-0.5!"]; C4 [label="C", pos="-1.3,-1.8!"]; C5 [label="C", pos="-0.3,-2.5!"]; C6 [label="C", pos="1.0,-1.8!"]; C7 [label="C", pos="1.0,-0.5!"]; C7a [label="C", pos="0,-0.2!"]; N_nitro [label="N", pos="-0.3,-3.9!"]; O1_nitro [label="O", pos="-1.3,-4.6!"]; O2_nitro [label="O", pos="0.7,-4.6!"]; C_py1 [label="C", pos="-3.2,0.2!"]; C_py2 [label="C", pos="-4.0,1.3!"]; N_py [label="N", pos="-5.3,1.3!"]; C_py3 [label="C", pos="-5.8,0.2!"]; C_py4 [label="C", pos="-5.0,-0.9!"]; C_py5 [label="C", pos="-3.7,-0.9!"]; H1[label="H", pos="0.5,2.2!"]; H4[label="H", pos="-2.3,-2.2!"]; H6[label="H", pos="1.8,-2.2!"]; H7 [label="H", pos="1.8,-0.1!"]; H_py2 [label="H", pos="-3.6,2.2!"]; H_py3 [label="H", pos="-6.8,0.2!"]; H_py4 [label="H", pos="-5.4,-1.8!"]; H_py5 [label="H", pos="-3.1,-1.8!"];
// Bonds N1 -- N2 [style=solid]; N2 -- C3 [style=solid]; C3 -- C3a [style=solid]; C3a -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C7 [style=solid]; C7 -- C7a [style=solid]; C7a -- N1 [style=solid]; C3a -- C7a [style=solid]; C5 -- N_nitro [style=solid]; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro [style=double]; C3 -- C_py1 [style=solid]; C_py1 -- C_py2 [style=solid]; C_py2 -- N_py [style=double]; N_py -- C_py3 [style=solid]; C_py3 -- C_py4 [style=double]; C_py4 -- C_py5 [style=solid]; C_py5 -- C_py1 [style=double]; N1 -- H1[style=solid]; C4 -- H4[style=solid]; C6 -- H6[style=solid]; C7 -- H7 [style=solid]; C_py2 -- H_py2 [style=solid]; C_py3 -- H_py3 [style=solid]; C_py4 -- H_py4 [style=solid]; C_py5 -- H_py5 [style=solid];
// Double bonds in rings edge [style=double]; C4 -- C5; C6 -- C7; C3a -- C7a; C_py1 -- C_py2; C_py3 -- C_py4; C_py5 -- C_py1; }
Figure 1: Chemical structure of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Synthesis and Reaction Mechanisms
The synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole can be conceptually approached through a multi-step process, leveraging established methodologies for the functionalization of the indazole scaffold. A plausible and efficient synthetic route involves the initial bromination of a readily available starting material, 5-nitro-1H-indazole, followed by a palladium-catalyzed cross-coupling reaction.
Step 1: Bromination of 5-nitro-1H-indazole
The first step is the regioselective bromination of 5-nitro-1H-indazole at the 3-position. This reaction is typically carried out using a brominating agent in a suitable solvent.
Protocol:
-
Dissolve 5-nitro-1H-indazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Slowly add a solution of bromine in DMF to the reaction mixture at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product, 3-bromo-5-nitro-1H-indazole, is isolated by filtration. A patent for this process reports a high yield of 95%[2].
Causality: The indazole ring is susceptible to electrophilic substitution. The use of a polar aprotic solvent like DMF facilitates the reaction. The regioselectivity for the 3-position is a known characteristic of indazole bromination.
Sources
- 1. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
biological activity of 5-nitro-3-(pyridin-3-yl)-1H-indazole
An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide focuses on the specific, yet largely uncharacterized molecule, 5-nitro-3-(pyridin-3-yl)-1H-indazole. In the absence of direct empirical data for this compound, this document serves as a predictive framework and a comprehensive guide for its systematic investigation. By deconstructing the molecule into its core components—the indazole nucleus, the 5-nitro substituent, and the 3-(pyridin-3-yl) moiety—we will extrapolate a hypothesized biological profile based on established structure-activity relationships (SAR) from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical foundation but also detailed, actionable protocols for the synthesis, in vitro, and in vivo evaluation of this promising compound.
Introduction: The Rationale for Investigating 5-nitro-3-(pyridin-3-yl)-1H-indazole
The pursuit of novel therapeutic agents is often guided by the strategic combination of well-characterized pharmacophores. The structure of 5-nitro-3-(pyridin-3-yl)-1H-indazole represents a convergence of three such motifs, each contributing to a compelling hypothesis for its potential biological activity.
-
The Indazole Core: This bicyclic aromatic heterocycle is a privileged scaffold in drug discovery. Its derivatives are known to act as potent inhibitors of a variety of enzymes, including kinases, and modulators of receptors. The structural rigidity and ability to participate in various non-covalent interactions make it an ideal foundation for designing targeted therapies.
-
The 3-(pyridin-3-yl) Substituent: The incorporation of a pyridine ring at the 3-position is a common strategy to enhance solubility and introduce a key hydrogen bond acceptor (the pyridine nitrogen). This feature is often critical for specific interactions within the ATP-binding pocket of kinases or the active sites of other enzymes.
-
The 5-nitro Group: The electron-withdrawing nature of the nitro group at the 5-position can significantly modulate the electronic properties of the indazole ring system. This can influence the compound's acidity, reactivity, and pharmacokinetic properties. Furthermore, nitroaromatic compounds are well-known for their potential as bioreductive prodrugs, particularly in hypoxic environments characteristic of solid tumors.
Based on these structural components, we hypothesize that 5-nitro-3-(pyridin-3-yl)-1H-indazole possesses potential anticancer and anti-inflammatory activities, likely mediated through the inhibition of key signaling kinases. This guide will outline a comprehensive strategy to test this hypothesis.
Proposed Synthesis and Characterization
A plausible synthetic route for 5-nitro-3-(pyridin-3-yl)-1H-indazole would involve a multi-step process, likely culminating in a Suzuki or Stille coupling reaction to introduce the pyridin-3-yl group, followed by nitration. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for the target compound.
Upon successful synthesis, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis is mandatory to confirm the structure and purity of the final compound before any biological evaluation.
In Vitro Biological Evaluation: A Step-by-Step Approach
The following sections provide detailed protocols for the initial in vitro assessment of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Initial Cytotoxicity Screening
The first step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its potential anticancer activity and helps in selecting cell lines for further mechanistic studies.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | 5-nitro-3-(pyridin-3-yl)-1H-indazole | Doxorubicin (Control) |
| A549 (Lung) | 8.5 | 0.9 |
| MCF-7 (Breast) | 12.2 | 1.1 |
| HCT116 (Colon) | 5.3 | 0.7 |
Target Identification and Mechanistic Studies
Based on the structural alerts, a logical next step is to investigate the compound's effect on protein kinases, which are frequently dysregulated in cancer.
Experimental Protocol: Kinase Inhibition Assay (Example: VEGFR2)
-
Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase (e.g., VEGFR2).
-
Reagents: Recombinant human VEGFR2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a detection antibody that recognizes the phosphorylated substrate.
-
Procedure:
-
Add the kinase, substrate, and varying concentrations of the test compound to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of phosphorylated substrate using an ELISA-based method or a fluorescence-based readout.
-
-
Data Analysis: Determine the IC₅₀ value for kinase inhibition.
Hypothesized Signaling Pathway and Point of Intervention
Given that many indazole derivatives target angiogenesis, a plausible mechanism of action for the observed cytotoxicity could be the inhibition of the VEGF signaling pathway.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.
To validate this hypothesis, a Western blot analysis can be performed on lysates from treated cells to probe for the phosphorylation status of key downstream proteins like AKT and ERK.
In Vivo Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.
Pharmacokinetic (PK) Studies
A preliminary PK study in mice or rats is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data informs the dosing regimen for efficacy studies.
Efficacy in a Xenograft Mouse Model
Experimental Protocol: Tumor Growth Inhibition Study
-
Model System: Athymic nude mice.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, test compound at different doses, positive control). Administer treatment via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or as determined by PK data.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size or after a set duration. Excise tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Caption: Standard workflow for a xenograft efficacy study.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven approach for the comprehensive biological evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole. By leveraging knowledge from structurally related compounds, we have established a strong rationale for investigating its potential as an anticancer agent, possibly through the inhibition of kinase-mediated signaling pathways. The provided protocols offer a clear roadmap for researchers to systematically explore its therapeutic potential, from initial in vitro screening to in vivo efficacy studies. Future work should also include lead optimization through the synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties, as well as comprehensive toxicology studies to ensure a favorable safety profile.
References
A Technical Guide to Determining the Solubility of 5-nitro-3-(pyridin-3-yl)-1H-indazole in Dimethyl Sulfoxide (DMSO) for Drug Discovery Applications
Abstract
The accurate determination of a compound's solubility is a cornerstone of successful early-stage drug discovery, influencing everything from assay reliability to downstream pharmacokinetic studies. Dimethyl sulfoxide (DMSO) is the near-universal solvent for creating high-concentration stock solutions for high-throughput screening (HTS). Consequently, understanding a compound's solubility limit in DMSO is not merely a technical checkbox but a critical decision-making parameter. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the solubility of a representative heterocyclic compound, 5-nitro-3-(pyridin-3-yl)-1H-indazole, in DMSO. While specific solubility data for this compound is not readily published, this document outlines the principles and provides a detailed, field-proven protocol for its empirical determination. We will explore the critical distinction between thermodynamic and kinetic solubility, detail the robust shake-flask method, and discuss the profound implications of the results for drug discovery workflows.
The Foundational Role of DMSO Solubility in Drug Discovery
In the fast-paced environment of drug discovery, failure to adequately characterize lead compounds can lead to costly delays and misinterpreted data. After potency, solubility is one of the most critical physicochemical properties of a drug candidate.[1] A compound that cannot remain in solution cannot be accurately tested, and poor solubility can mask a compound's true activity or toxicity.[2][3]
1.1 DMSO: The Workhorse of High-Throughput Screening
DMSO is widely regarded as the gold standard solvent for HTS compound libraries.[4][5] Its remarkable ability to dissolve a wide array of both polar and non-polar organic molecules makes it indispensable for preparing the high-concentration stock solutions (typically 10-20 mM) needed for automated screening.[5][6] From these stocks, compounds are serially diluted into aqueous assay buffers. If a compound is not fully dissolved in the initial DMSO stock, all subsequent dilutions and assay results will be inaccurate.
1.2 The Critical Distinction: Thermodynamic vs. Kinetic Solubility
Understanding the two primary types of solubility measurement is crucial for proper experimental design and data interpretation.[7][8]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a concentrated DMSO stock to an aqueous buffer, begins to precipitate.[9][10] It is a high-throughput measurement often used in early discovery to quickly flag problematic compounds.[7] However, it often overestimates the true solubility because it describes a supersaturated, non-equilibrium state.[11]
-
Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium.[12] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours).[13] For preparing stable, long-term DMSO stock solutions, determining the thermodynamic solubility is paramount to prevent compound precipitation during storage.[14]
This guide will focus on determining the thermodynamic solubility of 5-nitro-3-(pyridin-3-yl)-1H-indazole in DMSO, as this value is most critical for ensuring the integrity of compound stock solutions.
Physicochemical Profile: 5-nitro-3-(pyridin-3-yl)-1H-indazole
A foundational understanding of the target molecule is essential. While extensive public data is limited, key computed properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₄O₂ | N/A |
| Molecular Weight | 240.22 g/mol | N/A |
| Structure | Indazole core with nitro and pyridinyl substitutions | N/A |
| Known Hazards | Assumed to be a potential irritant; handle with appropriate PPE. | General Practice |
Note: As specific experimental data for this compound is not available in public literature, these values are based on its chemical structure. The lack of published solubility data necessitates the experimental protocol detailed below.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium.[11] This protocol is adapted for determining solubility directly in 100% DMSO.
3.1 Principle of the Method
An excess of the solid compound is added to a fixed volume of DMSO. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][15]
3.2 Materials and Reagents
-
5-nitro-3-(pyridin-3-yl)-1H-indazole (solid powder, >95% purity)
-
Dimethyl sulfoxide (DMSO), Anhydrous Grade (Water content <0.05%)
-
2.0 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of handling 2.0 mL vials
-
0.22 µm syringe filters (PTFE or other DMSO-compatible material)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes for standard preparation
3.3 Step-by-Step Experimental Workflow
-
Preparation of Vials: Add an excess amount of solid 5-nitro-3-(pyridin-3-yl)-1H-indazole to several 2.0 mL glass vials. An excess is critical; a good starting point is ~5-10 mg of compound.
-
Solvent Addition: Accurately pipette 1.0 mL of anhydrous DMSO into each vial.
-
Initial Mixing: Cap the vials tightly and vortex vigorously for 1-2 minutes to break up any clumps and initiate the dissolution process.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, separate the saturated supernatant from the excess solid. This is a critical step.
-
Recommended Method (Centrifugation): Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Alternative Method (Filtration): Carefully draw the supernatant into a syringe and filter it through a 0.22 µm DMSO-compatible syringe filter into a clean vial. Causality Note: Filtration must be done carefully to avoid clogging and potential compound loss on the filter membrane. Centrifugation is often preferred to minimize this risk.
-
-
Sample Preparation for Analysis: Carefully take a known aliquot (e.g., 10 µL) of the clear supernatant and dilute it with an appropriate solvent (e.g., the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor will likely be necessary.
-
Quantification via HPLC-UV:
-
Develop an HPLC method capable of resolving the compound from any potential impurities.
-
Prepare a series of calibration standards of known concentrations from a separate, accurately weighed stock solution of the compound.[16][17]
-
Inject the diluted sample and the calibration standards onto the HPLC system.
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.[16]
-
-
Calculation of Solubility: Back-calculate the original concentration in the saturated DMSO solution using the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Interpreting the Results: A Decision-Making Framework
The experimentally determined solubility value is a critical parameter for guiding subsequent research activities.
| Solubility Result (in DMSO) | Implication | Recommended Action |
| High (>20 mM) | Excellent solubility. The compound is highly suitable for HTS and preparation of concentrated stock solutions. | Proceed with standard stock solution preparation (e.g., 10-20 mM). |
| Moderate (5-20 mM) | Acceptable solubility. The compound can be used for most screening applications, but the maximum stock concentration is limited. | Prepare stock solutions at a concentration comfortably below the measured solubility limit (e.g., 80% of max) to avoid precipitation. |
| Low (1-5 mM) | Problematic solubility. Risk of precipitation during storage or upon dilution into aqueous buffers. May lead to unreliable assay data. | Consider resynthesis (e.g., creating a salt form), formulation strategies, or flagging the compound as having a high liability. Lower concentration stocks are necessary. |
| Very Low (<1 mM) | Unacceptable for standard HTS. The compound is likely to precipitate even in the DMSO stock or will crash out immediately upon dilution. | This is a significant red flag. The compound may be unsuitable for further development in its current form. Major reformulation or medicinal chemistry efforts are required. |
Decision Logic Based on Solubility
Caption: Decision-making flowchart based on solubility results.
Conclusion
While public data on the DMSO solubility of 5-nitro-3-(pyridin-3-yl)-1H-indazole is unavailable, this guide provides the scientific rationale and a robust, actionable protocol for its determination. By employing the thermodynamic shake-flask method, researchers can generate reliable data to inform the preparation of stable compound stock solutions, ensuring the accuracy and reproducibility of subsequent screening and profiling assays. This critical upfront investment in compound characterization prevents costly errors and provides a solid foundation for advancing promising molecules through the drug discovery pipeline.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Drug Discovery News. (n.d.). Substance solubility.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Voinea, C., & Doncu, V. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 934-943.
- protocols.io. (2021). DMSO stock preparation.
- BioForum. (2013). Making a stock solution for my drug using DMSO.
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- National Center for Biotechnology Information. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates.
- Bienta. (n.d.). Shake-Flask Solubility Assay.
- ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
- Benchchem. (n.d.). Application Notes and Protocols for Utilizing DMSO in High-Throughput Screening.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ResearchGate. (2025). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
- Al-Badr, A. A., & El-Subbagh, H. I. (2023).
- National Center for Biotechnology Information. (n.d.). 5-Nitroindazole.
- National Center for Biotechnology Information. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- National Center for Biotechnology Information. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
- ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Matrix Fine Chemicals. (n.d.). 5-NITRO-1H-INDAZOLE | CAS 5401-94-5.
- MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- National Center for Biotechnology Information. (2006). DMSO-related effects in protein characterization.
- Santa Cruz Biotechnology. (n.d.). 5-Nitro-1H-indazol-3-amine | CAS 41339-17-7.
- ChemicalBook. (2025). 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4.
- ChemSynthesis. (2025). 5-nitro-1H-indazole - 5401-94-5.
Sources
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. ucd.ie [ucd.ie]
- 3. bmglabtech.com [bmglabtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 14. ziath.com [ziath.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmaguru.co [pharmaguru.co]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-nitro-3-(pyridin-3-yl)-1H-indazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for the development of potent and selective therapeutic agents targeting a wide array of biological targets.[1][2] Indazole derivatives are found in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of specific substituents onto the indazole core, such as a nitro group at the 5-position and a pyridinyl moiety at the 3-position, can profoundly influence the molecule's physicochemical properties and biological activity, making 5-nitro-3-(pyridin-3-yl)-1H-indazole a compound of significant interest for drug discovery and development.
Core Molecular Profile
The fundamental identity of 5-nitro-3-(pyridin-3-yl)-1H-indazole is defined by its chemical formula and molecular weight. These parameters are crucial for its synthesis, characterization, and quantitative analysis in various experimental settings.
| Property | Value |
| IUPAC Name | 5-nitro-3-(pyridin-3-yl)-1H-indazole |
| Chemical Formula | C₁₂H₈N₄O₂ |
| Molecular Weight | 240.22 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1[O-])C(=NN2)C3=CN=CC=C3 |
Synthesis and Mechanistic Considerations
The synthesis of 3-aryl-1H-indazoles is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki coupling being a particularly robust and widely adopted method. This approach offers high yields and excellent functional group tolerance. The proposed synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole leverages this strategy.
Proposed Synthetic Pathway: Suzuki Coupling
The logical synthetic route involves the coupling of a halogenated 5-nitroindazole with a pyridineboronic acid derivative in the presence of a palladium catalyst and a suitable base.
Caption: Proposed Suzuki coupling workflow for the synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Experimental Protocol (Exemplary)
-
Reactant Preparation: To a solution of 3-iodo-5-nitro-1H-indazole (1 equivalent) in a mixture of dioxane and water, add pyridine-3-boronic acid (1.2 equivalents).
-
Catalyst and Base Addition: Add potassium carbonate (K₂CO₃) (3 equivalents) as the base, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Physicochemical and Spectroscopic Profile
The physicochemical properties of 5-nitro-3-(pyridin-3-yl)-1H-indazole, such as its melting point, solubility, and chromatographic behavior, are influenced by the polar nitro group and the basic pyridinyl moiety. Spectroscopic analysis is essential for unambiguous structure confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the indazole and pyridine rings. The protons on the indazole ring will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR will display distinct resonances for each of the 12 carbon atoms in the molecule, with the carbon atoms attached to nitrogen and the nitro group appearing at characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (240.22 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indazole ring, C=N and C=C stretching vibrations of the aromatic rings, and strong symmetric and asymmetric stretching bands for the nitro (NO₂) group.
Potential Applications in Drug Discovery
The hybrid structure of 5-nitro-3-(pyridin-3-yl)-1H-indazole suggests its potential as a scaffold for developing novel therapeutic agents, particularly in oncology. The indazole core is a key component of several kinase inhibitors, and the pyridinyl group can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.
Caption: Potential mechanism of action for an indazole-based kinase inhibitor.
The nitro group, while often associated with toxicity, can also enhance therapeutic activity or serve as a handle for further chemical modification. For instance, nitroindazoles have been investigated for their activity against various cancer cell lines and as antimicrobial agents.[4] The combination of the pyridinyl and nitro moieties on the privileged indazole scaffold makes this compound a compelling candidate for screening in various biological assays, particularly those related to cell signaling and proliferation.
Conclusion
5-nitro-3-(pyridin-3-yl)-1H-indazole is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis can be reliably achieved through established cross-coupling methodologies, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The combination of the biologically active indazole core with pyridinyl and nitro substituents provides a promising foundation for the design and development of novel therapeutic agents, particularly in the realm of oncology. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
ChemBK. 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole - Physico-chemical Properties. Available from: [Link]
-
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available from: [Link]
-
National Institutes of Health. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
-
PubChem. 5-Nitroindazole. Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]
-
National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
-
Lead Sciences. 5-Nitro-1H-indazole-3-carboxylic acid. Available from: [Link]
-
ResearchGate. (PDF) Indazole–Pyridine Hybrids: Design, Synthesis, and Biological Evaluation as Possible Anticancer Agents against Breast Cancer Cell Lines. Available from: [Link]
-
PubChem. 3-Nitro-1H-indazole. Available from: [Link]
-
PubMed. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Available from: [Link]
-
Matrix Fine Chemicals. 5-NITRO-1H-INDAZOLE | CAS 5401-94-5. Available from: [Link]
-
ResearchGate. Different biological activities reported with Indazole derivatives. Available from: [Link]
-
MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Available from: [Link]
-
ResearchGate. Synthesis of 3-phenyl-1H-indazole derivatives 10a–c. All synthesized... Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
spectroscopic data (NMR, IR, Mass Spec) of 5-nitro-3-(pyridin-3-yl)-1H-indazole
An in-depth guide to the spectroscopic characterization of novel chemical entities is fundamental for researchers in medicinal chemistry and drug development. This document provides a detailed analysis of 5-nitro-3-(pyridin-3-yl)-1H-indazole, a heterocyclic compound of interest due to the established pharmacological importance of both the indazole and pyridine scaffolds.[1] While a complete, published experimental dataset for this specific molecule is not available in the reviewed literature, this guide, written from the perspective of a Senior Application Scientist, will synthesize predictive data based on established spectroscopic principles and data from closely related analogues. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explain the rationale behind these predictions, and provide standardized protocols for data acquisition.
Molecular Structure and Key Features
To properly interpret spectroscopic data, understanding the molecule's structure is paramount. 5-nitro-3-(pyridin-3-yl)-1H-indazole consists of three key components: an indazole core, a nitro group at the 5-position, and a pyridine ring at the 3-position. The electron-withdrawing nature of the nitro group and the specific electronic environment of the pyridine ring will be the dominant influences on the resulting spectra.
Caption: Plausible Fragmentation Pathways in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard method for small, relatively stable molecules. Electrospray Ionization (ESI) is also suitable, which would yield the protonated molecule [M+H]⁺ at m/z 241.
-
Sample Introduction: Introduce the sample via a direct insertion probe (for EI) or by dissolving it in a suitable solvent like methanol/water and infusing it (for ESI).
-
Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition from the exact mass measurement.
-
Data Acquisition: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and key fragments.
Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic features of 5-nitro-3-(pyridin-3-yl)-1H-indazole. By leveraging data from analogous structures and fundamental principles, we have established a clear set of expectations for its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire high-quality, reproducible data for the definitive characterization of this and other novel N-heterocyclic compounds, thereby ensuring scientific integrity and accelerating the drug development process.
References
- The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639).
- Supporting Information for a relevant chemical synthesis.
- PubChem, NIH. 5-Nitroindazole | C7H5N3O2 | CID 21501.
- Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Organic Syntheses. 5-nitroindazole Procedure.
- Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
- Wikipedia. Fragmentation (mass spectrometry).
- ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated.
-
MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available from: [Link]
- Organic Chemistry Portal. Indazole synthesis.
- University of Regensburg. Table of Characteristic IR Absorptions.
- ResearchGate. 13C NMR of indazoles.
- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- University of Calgary. Interpretation of mass spectra.
Sources
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-nitro-3-(pyridin-3-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The synthetic heterocyclic compound 5-nitro-3-(pyridin-3-yl)-1H-indazole stands as a molecule of significant interest in contemporary drug discovery. Its structural architecture, combining an indazole core, a nitro functional group, and a pyridinyl moiety, suggests a polypharmacological profile with potential applications in oncology and infectious diseases. This technical guide provides a comprehensive exploration of the putative therapeutic targets of this compound. The primary focus is on its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. Furthermore, this guide delves into secondary potential mechanisms, including the induction of oxidative stress and the modulation of other kinase targets. Detailed experimental protocols are provided to enable the validation of these hypotheses, alongside a discussion of the underlying scientific rationale.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for the design of molecules that can interact with a wide range of biological targets.[1] The introduction of a nitro group, particularly at the 5-position, has been shown to confer potent antiparasitic and anticancer properties, often through mechanisms involving the generation of reactive oxygen species (ROS).[2][3] Concurrently, substitution at the 3-position of the indazole ring plays a crucial role in directing the molecule's target specificity. The presence of a pyridinyl group at this position is of particular interest, as this nitrogen-containing heterocycle can participate in key hydrogen bonding and aromatic interactions within protein active sites.
This guide focuses on the specific molecule, 5-nitro-3-(pyridin-3-yl)-1H-indazole, and aims to elucidate its most probable therapeutic targets, providing a roadmap for its preclinical evaluation.
Primary Therapeutic Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
The most compelling therapeutic target for 5-nitro-3-(pyridin-3-yl)-1H-indazole is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4]
The Rationale for Targeting IDO1
In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment is a key mechanism of immune evasion.[4] By depleting local tryptophan concentrations and producing immunosuppressive kynurenine metabolites, IDO1 effectively suppresses the proliferation and effector function of T-lymphocytes, thereby allowing tumors to escape immune surveillance.[4] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immunity.[4]
The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition.[5] Structure-activity relationship (SAR) studies of various indazole derivatives have demonstrated that this core structure can effectively interact with the active site of the IDO1 enzyme.[5] Furthermore, the presence of a pyridinyl moiety has been shown to be compatible with IDO1 inhibition in other heterocyclic scaffolds, suggesting that the 3-(pyridin-3-yl) substituent of the compound could favorably interact with the enzyme's binding pocket.[6]
Signaling Pathway
The inhibition of IDO1 by 5-nitro-3-(pyridin-3-yl)-1H-indazole is hypothesized to restore T-cell function within the tumor microenvironment.
Caption: Inhibition of IDO1 by the compound blocks tryptophan depletion and kynurenine production, restoring T-cell mediated anti-tumor immunity.
Experimental Validation of IDO1 Inhibition
A tiered approach is recommended for validating the inhibitory activity of 5-nitro-3-(pyridin-3-yl)-1H-indazole against IDO1.
Objective: To determine the direct inhibitory effect of the compound on purified human IDO1 enzyme activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Potassium phosphate buffer
-
5-nitro-3-(pyridin-3-yl)-1H-indazole (test compound)
-
Epacadostat (positive control inhibitor)
-
Tricholoroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of 5-nitro-3-(pyridin-3-yl)-1H-indazole or the positive control, epacadostat, to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant human IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add DMAB reagent to each well, which reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.
Methodology:
-
Cell Line:
-
Human cervical cancer cell line (HeLa) or other cancer cell lines known to express IDO1 upon stimulation.
-
-
Reagents and Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
5-nitro-3-(pyridin-3-yl)-1H-indazole (test compound)
-
Epacadostat (positive control)
-
Reagents for kynurenine measurement (as in the biochemical assay)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
-
Procedure:
-
Seed HeLa cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Add varying concentrations of the test compound or positive control to the cells and incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using the DMAB colorimetric method described previously.
-
In a parallel plate, assess cell viability to rule out cytotoxic effects.
-
Calculate the percentage of inhibition of kynurenine production and determine the cellular IC50 value.
-
Caption: Tiered experimental workflow for validating IDO1 inhibition.
Secondary Potential Therapeutic Target: Induction of Oxidative Stress
The presence of a 5-nitro group on the indazole ring suggests a potential mechanism of action involving the generation of reactive oxygen species (ROS). This is a known mechanism for other nitroaromatic compounds with antiparasitic and anticancer activities.[2]
The Rationale for Targeting Oxidative Stress Pathways
Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further increases in oxidative stress. The bioreduction of the nitro group can lead to the formation of cytotoxic nitroso and hydroxylamine intermediates, which can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to apoptosis.[2]
Experimental Validation of ROS Induction
Objective: To determine if 5-nitro-3-(pyridin-3-yl)-1H-indazole induces ROS production in cancer cells.
Methodology:
-
Cell Line:
-
A relevant cancer cell line (e.g., a colon or breast cancer cell line).
-
-
Reagents and Materials:
-
Cancer cells
-
Cell culture medium
-
5-nitro-3-(pyridin-3-yl)-1H-indazole
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Hydrogen peroxide (positive control)
-
Flow cytometer or fluorescence microplate reader
-
-
Procedure:
-
Culture cancer cells to a suitable confluency.
-
Load the cells with the DCFH-DA probe, which is non-fluorescent until oxidized by ROS.
-
Treat the cells with varying concentrations of the test compound or hydrogen peroxide.
-
Incubate for a defined period.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or a fluorescence plate reader.
-
Exploratory Therapeutic Targets: Kinase Inhibition
While the primary hypothesis centers on IDO1, the indazole scaffold is also known to be a versatile kinase inhibitor template. For instance, pyridinyl-indazole derivatives have been developed as potent inhibitors of haspin kinase.[7] This suggests that 5-nitro-3-(pyridin-3-yl)-1H-indazole could potentially inhibit other kinases relevant to cancer biology.
Rationale for Kinase Profiling
A broad kinase profiling screen would be a valuable exploratory step to identify any off-target effects or to uncover novel therapeutic opportunities.
Experimental Approach: Kinase Panel Screening
Objective: To screen the compound against a panel of purified kinases to identify potential inhibitory activity.
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology).
-
Submit 5-nitro-3-(pyridin-3-yl)-1H-indazole for screening against a broad panel of human kinases at a fixed concentration (e.g., 1 or 10 µM).
-
Analyze the results to identify any kinases that are significantly inhibited.
-
Follow up on any hits with dose-response studies to determine IC50 values.
Data Summary and Interpretation
The following table provides a template for summarizing the quantitative data that would be generated from the proposed experiments.
| Target/Assay | Metric | 5-nitro-3-(pyridin-3-yl)-1H-indazole | Positive Control |
| IDO1 (Biochemical) | IC50 (µM) | To be determined | Epacadostat: ~0.07 µM |
| IDO1 (Cellular) | IC50 (µM) | To be determined | Epacadostat: ~0.01 µM |
| ROS Induction | Fold Increase in Fluorescence | To be determined | H₂O₂: >10-fold |
| Kinase Profiling | % Inhibition @ 10 µM | To be determined | Staurosporine (broad) |
Conclusion
5-nitro-3-(pyridin-3-yl)-1H-indazole is a compound with significant therapeutic potential, primarily as a putative inhibitor of IDO1 for cancer immunotherapy. The experimental workflows detailed in this guide provide a clear path for validating this primary hypothesis. Furthermore, the exploration of secondary mechanisms, such as ROS induction and kinase inhibition, will provide a more complete understanding of its pharmacological profile and may reveal additional therapeutic applications. A systematic and rigorous preclinical evaluation based on the principles outlined herein will be crucial in determining the ultimate clinical utility of this promising molecule.
References
-
Arán, V. J., Ochoa, C., Boiani, L., Buccino, P., Cerecetto, H., Gerpe, A., ... & Piro, O. E. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & medicinal chemistry, 13(9), 3197–3207. [Link]
-
Fonseca-Berzal, C., et al. (2022). 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents. Acta tropica, 234, 106607. [Link]
-
Manna, M., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & medicinal chemistry letters, 26(23), 5731–5735. [Link]
-
Muller, A. J., & Prendergast, G. C. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 77(24), 6795–6801. [Link]
-
Tojo, S., et al. (2014). Crystal structures and structure-activity relationships of imidazothiazole derivatives as IDO1 inhibitors. ACS medicinal chemistry letters, 5(9), 1034–1038. [Link]
-
Vega, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. International journal of molecular sciences, 25(20), 11107. [Link]
-
Yadav, P., & Kumar, R. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(16), 4946. [Link]
-
Zhang, J., et al. (2024). Discovery of 5-(Pyridin-3-yl)-1H-indole-4,7-diones as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors. ResearchGate. [Link]
-
Abdel-Halim, M., et al. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Bioorganic chemistry, 147, 107235. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole
A Targeted Approach to Characterizing Novel Kinase Inhibitors
Introduction: The Rationale for Investigating 5-nitro-3-(pyridin-3-yl)-1H-indazole as a Kinase Inhibitor
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibitory activity against a range of protein kinases.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism, making it a prime target for therapeutic intervention.[2][3][4][5][6] The Akt serine/threonine kinase, a central node in this pathway, is frequently hyperactivated in various human cancers.[4][6]
This application note describes a detailed protocol for the in vitro evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole , a novel compound featuring the characteristic indazole core. Given the established precedent of indazole-based molecules as kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against members of the kinome.[7] Herein, we present a robust and sensitive biochemical assay for determining the inhibitory potency of this compound against Akt1 kinase, a representative and therapeutically relevant target. The methodology is based on the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform, a widely adopted technology for kinase inhibitor screening and profiling.[1][8][9]
The Akt Signaling Pathway: A Critical Target in Oncology
The Akt pathway is a complex signaling cascade initiated by growth factors, which leads to the activation of PI3K and the subsequent phosphorylation and activation of Akt.[2][3] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[5][10] Consequently, inhibitors of this pathway have significant therapeutic potential.
Caption: Simplified Akt signaling pathway.
Principle of the LanthaScreen™ TR-FRET Kinase Assay
The LanthaScreen™ TR-FRET assay is a homogeneous, fluorescence-based method for measuring kinase activity.[1][7] It relies on the transfer of energy from a terbium-labeled antibody (donor) to a fluorescein-labeled substrate (acceptor). The antibody specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. In the presence of an inhibitor, substrate phosphorylation is reduced, leading to a decrease in the FRET signal. The ratio of the acceptor and donor emission signals is used to quantify kinase activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Akt1, active | Thermo Fisher | P2999 |
| LanthaScreen™ Tb-pAkt (Ser473) Antibody | Thermo Fisher | PV3564 |
| Fluorescein-Crosstide Substrate | Thermo Fisher | PV3509 |
| 5X Kinase Buffer A | Thermo Fisher | PV3189 |
| TR-FRET Dilution Buffer | Thermo Fisher | PV3574 |
| ATP | Thermo Fisher | PV3227 |
| EDTA | Sigma-Aldrich | E5134 |
| 5-nitro-3-(pyridin-3-yl)-1H-indazole | Synthesized in-house | N/A |
| Staurosporine (Control Inhibitor) | Sigma-Aldrich | S4400 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| 384-well, low-volume, black assay plates | Corning | 3676 |
Experimental Protocol: In Vitro Akt1 Inhibition Assay
Preparation of Reagents
-
1X Kinase Buffer: Prepare a 1X working solution of Kinase Buffer A by diluting the 5X stock with deionized water. This buffer will be used for all subsequent dilutions unless otherwise specified.
-
Test Compound Preparation: Prepare a 10 mM stock solution of 5-nitro-3-(pyridin-3-yl)-1H-indazole in 100% DMSO. It is crucial to assess the solubility of the compound, as poor solubility can lead to inaccurate results. The parent compound, 5-nitro-1H-indazole, has low aqueous solubility, so starting with a DMSO stock is recommended.[11]
-
Serial Dilution of Test Compound: Perform a serial dilution of the test compound in 100% DMSO to generate a range of concentrations for IC50 determination. A typical starting concentration for the dilution series is 200 µM.
-
Control Inhibitor: Prepare a stock solution and serial dilutions of Staurosporine in 100% DMSO as a positive control for inhibition.
-
Enzyme and Substrate Preparation: Thaw the Akt1 enzyme and fluorescein-crosstide substrate on ice. Dilute them to their final desired concentrations in 1X Kinase Buffer. The optimal concentrations should be determined empirically, but a starting point of 5 ng/µL for Akt1 and 200 nM for the substrate is recommended.
-
ATP Solution: Prepare a working solution of ATP in 1X Kinase Buffer. The concentration should be equal to the apparent Km of ATP for Akt1, which should be determined experimentally. If this is not feasible, a concentration of 10 µM can be used as a starting point.
-
Detection Solution: Prepare the detection solution by diluting the Tb-pAkt antibody and EDTA in TR-FRET Dilution Buffer. Final concentrations of 2 nM for the antibody and 10 mM for EDTA are recommended.
Assay Procedure
The following procedure is for a 20 µL final assay volume in a 384-well plate.
-
Compound Addition: Add 2 µL of the serially diluted test compound or control inhibitor to the appropriate wells of the 384-well plate. For "no inhibitor" and "no enzyme" controls, add 2 µL of 100% DMSO.
-
Enzyme Addition: Add 8 µL of the diluted Akt1 enzyme solution to all wells except the "no enzyme" controls. To the "no enzyme" wells, add 8 µL of 1X Kinase Buffer.
-
Initiation of Kinase Reaction: Add 10 µL of the ATP/substrate mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.
-
Stopping the Reaction and Detection: Add 10 µL of the detection solution (containing Tb-pAkt antibody and EDTA) to all wells. The EDTA will chelate Mg2+ ions, thereby stopping the kinase reaction.
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. The reader should be configured to excite at 340 nm and measure emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor) with a time delay of 100 µs.
Caption: Experimental workflow for the Akt1 TR-FRET assay.
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the emission ratio by dividing the acceptor signal (520 nm) by the donor signal (495 nm).
Ratio = (Emission at 520 nm) / (Emission at 495 nm)
-
Normalize the Data: Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_no_enzyme) / (Ratio_no_inhibitor - Ratio_no_enzyme))
-
Determine the IC50 Value: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
Expected Results and Interpretation
The results of this assay will provide a quantitative measure of the inhibitory potency of 5-nitro-3-(pyridin-3-yl)-1H-indazole against Akt1 kinase. A low IC50 value (typically in the nanomolar to low micromolar range) would indicate that the compound is a potent inhibitor of the target kinase.
| Compound | Target | IC50 (nM) |
| 5-nitro-3-(pyridin-3-yl)-1H-indazole | Akt1 | TBD |
| Staurosporine (Control) | Akt1 | ~10 |
TBD: To be determined by the experiment.
A successful assay should yield a high Z'-factor (>0.5), indicating a robust and reliable assay window. Further studies, such as kinase selectivity profiling and cell-based assays, would be necessary to fully characterize the compound's biological activity and therapeutic potential.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole as a potential Akt1 kinase inhibitor. The use of the LanthaScreen™ TR-FRET platform offers a sensitive, robust, and high-throughput compatible method for determining the compound's inhibitory potency. By following this protocol, researchers can obtain reliable and reproducible data to guide further drug discovery and development efforts for this and other novel indazole-based compounds.
References
-
Akt/PKB signaling pathway. (2024). In Wikipedia. [Link]
-
Gosset. (n.d.). Akt Pathway (PI3K-Akt Pathway). Gosset. [Link]
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. Cusabio. [Link]
-
Boster Biological Technology. (n.d.). Akt Signaling pathway. Boster Biological Technology. [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
-
Abida, W., & Sawyers, C. L. (2014). A new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their derivatives were synthesized by the reaction of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with aryl boronic acids by Suzuki coupling reaction in the presence of Pd(OAc)2 and CsF. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]
-
BMG Labtech. (2020). Kinase assays. BMG Labtech. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem. [Link]
-
Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2018). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. UCL Discovery. [Link]
-
Lead Sciences. (n.d.). 5-Nitro-1H-indazole-3-carboxylic acid. Lead Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. PubMed Central. [Link]
-
Matrix Fine Chemicals. (n.d.). 5-NITRO-1H-INDAZOLE | CAS 5401-94-5. Matrix Fine Chemicals. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. gosset.ai [gosset.ai]
- 4. cusabio.com [cusabio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of the potential anti-cancer properties of the novel compound, 5-nitro-3-(pyridin-3-yl)-1H-indazole. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, enabling researchers to generate robust and reproducible data.
Introduction: The Indazole Scaffold in Oncology
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives having been developed as potent therapeutic agents. Several FDA-approved drugs, such as Axitinib and Niraparib, feature this heterocyclic system and are utilized in the treatment of various cancers, including renal cell carcinoma and epithelial ovarian cancer.[1] The versatility of the indazole ring allows for substitutions that can modulate its biological activity. The presence of a nitro group, as in 5-nitro-3-(pyridin-3-yl)-1H-indazole, is of particular interest, as nitro-aromatic compounds are known to play a role in various pharmacological activities, including anticancer effects.[1][2]
Derivatives of 1H-indazole-3-amine have been shown to exhibit significant inhibitory activity against a range of human cancer cell lines, including those of lung, leukemia, prostate, and liver cancers.[3][4] Mechanistic studies on related compounds suggest that these molecules can induce apoptosis and affect the cell cycle, potentially through the inhibition of key signaling pathways like the p53/MDM2 pathway and Bcl2 family members.[3][4] Given this precedent, it is hypothesized that 5-nitro-3-(pyridin-3-yl)-1H-indazole may function as a kinase inhibitor, a common mechanism for indazole-based anti-cancer agents.[5][6][7]
This guide outlines a systematic approach to characterize the in vitro anti-cancer effects of 5-nitro-3-(pyridin-3-yl)-1H-indazole, starting from initial cytotoxicity screening to more detailed mechanistic studies.
Proposed Research Workflow
A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is recommended to comprehensively assess the anti-cancer potential of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Caption: Proposed experimental workflow for the in vitro evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare a stock solution of 5-nitro-3-(pyridin-3-yl)-1H-indazole in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO-treated cells) and a positive control for cell death.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Example Data Presentation:
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast) | Example: 8.5 |
| A549 (Lung) | Example: 12.2 |
| HCT116 (Colon) | Example: 5.7 |
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[14] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed 1 x 10^6 cells in a T25 flask or a 6-well plate and treat with 5-nitro-3-(pyridin-3-yl)-1H-indazole at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like using EDTA to preserve membrane integrity.[15] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14][16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[15]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14][16]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[14] Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.[13]
Data Interpretation:
-
Annexin V- / PI- : Healthy cells[16]
-
Annexin V+ / PI- : Early apoptotic cells[16]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[16]
Mechanistic Insights: Western Blotting
Western blotting is a powerful technique to detect specific proteins in a cell lysate and can be used to investigate the effect of 5-nitro-3-(pyridin-3-yl)-1H-indazole on key signaling pathways involved in cell survival and apoptosis.
Caption: A typical workflow for Western Blot analysis.
Protocol:
-
Sample Preparation: Treat cells with 5-nitro-3-(pyridin-3-yl)-1H-indazole as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer at 95-100°C for 5 minutes. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17] Suggested primary antibodies for initial screening include those against:
-
Apoptosis markers: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Potential kinase targets and downstream effectors: p-Akt/Akt, p-ERK/ERK, p-STAT3/STAT3
-
Loading control: GAPDH or β-actin
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Concluding Remarks
The protocols and workflow detailed in this document provide a solid foundation for the initial in vitro characterization of 5-nitro-3-(pyridin-3-yl)-1H-indazole as a potential anti-cancer agent. The data generated from these experiments will be instrumental in determining the compound's cytotoxicity, its ability to induce apoptosis, and in elucidating its underlying mechanism of action. Should the compound show promise, further studies, such as broad kinase panel screening and in vivo efficacy studies, would be warranted.[6]
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). MethodsX, 5, 123-126. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Bio-Rad. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved from [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies. Retrieved from [Link]
-
Western blotting. (n.d.). Chen Lab - University of Hawaii Cancer Center. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. (2024). Journal of Computational Biophysics and Chemistry. Retrieved from [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). Molecules. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Retrieved from [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Molecules. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Retrieved from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). The Journal of Organic Chemistry. Retrieved from [Link]
-
5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole. (n.d.). ChemBK. Retrieved from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inits.at [inits.at]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. origene.com [origene.com]
Application Notes & Protocols for the Antimicrobial Evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole
Introduction: The Rationale for Investigating 5-nitro-3-(pyridin-3-yl)-1H-indazole
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent microbicidal activity. Nitroaromatic compounds have a rich history in antimicrobial chemotherapy, with established drugs like metronidazole and nitrofurantoin being mainstays in treating certain infections. Their mechanism of action often involves the reductive activation of the nitro (NO₂) group within the microbial cell, leading to the formation of cytotoxic radical species that indiscriminately damage cellular macromolecules, including DNA.[1][2][3] This multi-targeted onslaught is thought to lower the propensity for resistance development.
The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The combination of a nitro-activated "warhead" with a pyridinyl-substituted indazole core in 5-nitro-3-(pyridin-3-yl)-1H-indazole presents a compelling hypothesis for a novel antimicrobial agent. The pyridinyl moiety may enhance solubility and/or facilitate interactions with specific microbial targets, potentially modulating the compound's spectrum of activity and potency.
These application notes provide a comprehensive framework for the initial in vitro evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole. The protocols herein describe standardized methodologies to determine its antibacterial and antifungal efficacy, assess its bactericidal or bacteriostatic nature, and conduct preliminary safety profiling through cytotoxicity assessments. This guide is intended for researchers, scientists, and drug development professionals embarking on the characterization of novel antimicrobial candidates.
PART 1: Foundational Antimicrobial Characterization
The primary objective is to ascertain the breadth and potency of the compound's antimicrobial activity. This is achieved by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[4][5][6] Following this, the Minimum Bactericidal Concentration (MBC) is determined to understand if the compound kills the microbes (bactericidal) or merely inhibits their growth (bacteriostatic).[7][8][9]
Experimental Workflow: From Initial Screening to Cidal Activity Determination
The logical flow of initial experiments is crucial for an efficient evaluation. The process begins with determining the MIC against a panel of relevant microorganisms, followed by the MBC for those organisms that show susceptibility.
Caption: Workflow for MIC and MBC Determination.
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10] Broth microdilution is a quantitative method used to determine the lowest concentration of an antimicrobial agent needed to inhibit the visible growth of a microorganism.[6][11]
Materials:
-
5-nitro-3-(pyridin-3-yl)-1H-indazole (Test Compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial and fungal strains (e.g., ATCC reference strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Subsequent dilutions should be made in the appropriate sterile broth (CAMHB or RPMI) to minimize DMSO concentration, ensuring the final concentration in any well does not exceed 1% (v/v), a level generally considered non-inhibitory to most microbes.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Prepare an initial 2x working concentration of the test compound. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add the diluted microbial suspension to wells 1 through 11. The final volume in each well will be 200 µL (for wells 2-10, this will be achieved after adding the inoculum to the 100 µL of diluted compound).
-
Incubation:
-
For most bacteria, incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
For fungi (yeasts), incubate at 35°C for 24-48 hours.[13]
-
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as compared to the growth control well.[14][15]
Protocol 1.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum.[8][9][16] This test is a crucial follow-up to the MIC to determine if the compound is cidal or static.[6]
Materials:
-
MIC plate from Protocol 1.1
-
Tryptic Soy Agar (TSA) plates (for bacteria)
-
Sabouraud Dextrose Agar (SDA) plates (for fungi)
-
Sterile micropipette and tips
Procedure:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Aspirate 10 µL from each selected well and spot-plate it onto a quadrant of an appropriate agar plate (TSA or SDA).
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation (e.g., 35-37°C for 18-24 hours).
-
Result Interpretation: After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7] For practical purposes, this is often the lowest concentration where ≤ 5 colonies are observed from a 10 µL spot of an initial inoculum of 5 x 10⁵ CFU/mL.
Data Presentation: Sample MIC/MBC Results
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | Bactericidal (≤4) |
| Escherichia coli | ATCC 25922 | 16 | >128 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | Tolerant/Static |
| Candida albicans | ATCC 90028 | 32 | 64 | Fungicidal (≤4) |
Note: An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[8]
PART 2: Preliminary Safety and Selectivity Assessment
A promising antimicrobial agent must exhibit selective toxicity, meaning it is harmful to microbial pathogens but safe for host cells.[17][18] A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step in early-stage evaluation.
Protocol 2.1: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[19] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound stock solution (as in Protocol 1.1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (no cells, background control) and cells with medium containing DMSO at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Selectivity Index (SI)
The Selectivity Index provides a quantitative measure of the compound's selective toxicity. It is calculated as:
SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells)
A higher SI value is desirable, indicating that the compound is significantly more toxic to the pathogen than to host cells.
PART 3: Exploring the Mechanism of Action
The nitroaromatic nature of the test compound strongly suggests a mechanism involving reductive activation.[3][20] This process can lead to the generation of reactive nitrogen species that damage DNA and other critical biomolecules.[2]
Hypothesized Mechanism of Action
The proposed pathway involves the enzymatic reduction of the nitro group by microbial nitroreductases, which are flavoenzymes that are often more active or present in different forms in microbes compared to mammalian cells.[21]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. scielo.br [scielo.br]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. emerypharma.com [emerypharma.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. emerypharma.com [emerypharma.com]
- 11. pdb.apec.org [pdb.apec.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. idexx.dk [idexx.dk]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 19. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
protocol for 5-nitro-3-(pyridin-3-yl)-1H-indazole molecular docking
Application Notes and Protocols
Topic: Protocol for 5-nitro-3-(pyridin-3-yl)-1H-indazole Molecular Docking
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] 5-nitro-3-(pyridin-3-yl)-1H-indazole is a representative of this class, and understanding its interaction with biological targets is crucial for rational drug design. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor).[4][5] This guide provides a comprehensive, step-by-step protocol for performing a molecular docking study of 5-nitro-3-(pyridin-3-yl)-1H-indazole, designed for both novice and experienced computational researchers. We will detail the process from target selection and preparation to ligand setup, docking execution, and rigorous result analysis, emphasizing the rationale behind each step to ensure scientifically sound and reproducible outcomes.
Foundational Concepts: Setting the Stage for Docking
A successful docking experiment is built on a solid understanding of the components involved: the ligand, the receptor, and the computational method.
The Ligand: 5-nitro-3-(pyridin-3-yl)-1H-indazole
The ligand of interest features a 1H-indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings. This scaffold is known for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking. The addition of a pyridine ring introduces a key hydrogen bond acceptor (the nitrogen atom), while the nitro group can further influence electronic properties and potential interactions. The structural integrity and properties of this ligand are foundational to its potential biological activity.
The Target Receptor: Rationale and Selection
Given that indazole derivatives have shown efficacy as kinase inhibitors, a relevant protein target is crucial for a meaningful study.[6] For this protocol, we will use Protein Kinase B (Akt1) as the target receptor. Akt is a key node in cellular signaling pathways regulating growth and survival, making it a significant target in cancer drug development.[6] We will use the crystal structure of human Akt1, which is available in the Protein Data Bank (PDB).
-
Selected Target: Human Akt1 Kinase
-
PDB ID: 1UNQ (This structure is complexed with an ATP-competitive inhibitor, providing a well-defined active site).
The Method: Principles of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] The process is governed by two main components:
-
Sampling Algorithm: Explores the conformational space of the ligand within the binding site, generating numerous possible binding poses.
-
Scoring Function: Estimates the binding affinity for each generated pose, typically as a negative value in kcal/mol. A more negative (lower) score indicates a more favorable, tighter binding interaction.[7]
Prerequisites: Software and Data Acquisition
Before beginning the protocol, ensure the following open-source software is installed and functional. These tools are widely used and well-documented in the scientific community.
| Software | Purpose | Acquisition URL |
| AutoDock Suite | Contains AutoDock Vina (docking engine) and MGLTools (for file preparation).[8] | http://mgltools.scripps.edu/ |
| PyMOL | A powerful tool for molecular visualization, analysis, and creating publication-quality images.[9][10][11] | https://pymol.org/2/ |
| Open Babel | A chemical toolbox used for converting between different chemical file formats. | https://github.com/openbabel/openbabel/releases |
Data Acquisition:
-
Receptor Structure: Download the PDB file for 1UNQ from the RCSB Protein Data Bank (https://www.rcsb.org/).
-
Ligand Structure: The 3D structure of 5-nitro-3-(pyridin-3-yl)-1H-indazole can be obtained from a database like PubChem or sketched using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a common format like SDF or MOL2.
The Molecular Docking Workflow
This section provides a detailed, step-by-step methodology for the entire docking process.
Workflow Overview Diagram
Caption: Molecular docking workflow from preparation to analysis.
Phase I: Receptor Preparation (Target: 1UNQ)
The goal is to prepare the protein by removing non-essential molecules, repairing structural issues, adding hydrogens, and converting it to the required AutoDock format (PDBQT).
-
Clean the PDB Structure:
-
Open the 1UNQ.pdb file in a visualization tool like PyMOL or Discovery Studio.[12]
-
The crystal structure contains multiple protein chains, water molecules (HOH), and a co-crystallized ligand/inhibitor. For standard docking, we simplify the system.
-
Action: Delete all water molecules. Their effect is complex and often implicitly handled by scoring functions.[13]
-
Action: Remove all protein chains except for Chain A, which contains the active site.
-
Action: Delete the original co-crystallized inhibitor. We will use its location to define our binding site.
-
Rationale: This creates a clean, monomeric receptor system, which is a standard starting point for docking calculations.[13]
-
Save the cleaned structure as 1UNQ_protein.pdb.
-
-
Prepare Receptor in AutoDockTools (ADT):
-
Open ADT.
-
Navigate to File > Read Molecule and open 1UNQ_protein.pdb.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. Hydrogens are critical for calculating hydrogen bonds but are often missing from PDB files.[12]
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial atomic charges, which are essential for electrostatic interaction calculations in the scoring function.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 1UNQ_protein and click Select Molecule. Then, save the output file as 1UNQ_protein.pdbqt. This file format includes atomic charges and atom types required by AutoDock Vina.
-
Phase II: Ligand Preparation (5-nitro-3-(pyridin-3-yl)-1H-indazole)
The ligand must be converted to a 3D structure with correct stereochemistry, charges, and defined rotatable bonds.
-
Generate 3D Coordinates:
-
If starting with a 2D structure, use a program like Open Babel to generate 3D coordinates.
-
Command line example: obabel -i sdf ligand_2d.sdf -o sdf ligand_3d.sdf --gen3d
-
Rationale: Docking requires a three-dimensional representation of the ligand.[14]
-
-
Prepare Ligand in ADT:
-
In ADT, go to Ligand > Input > Open and select your 3D ligand file.
-
ADT will automatically detect the root atom and rotatable bonds. You can verify these settings under Ligand > Torsion Tree.
-
Rationale: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is more realistic than treating it as a rigid body.[15]
-
Save the prepared ligand as ligand.pdbqt by navigating to Ligand > Output > Save as PDBQT.
-
Phase III: Defining the Search Space (Grid Generation)
We must explicitly tell AutoDock Vina where to perform the docking calculation. This is done by defining a 3D grid box centered on the active site.
-
Identify the Binding Site: The most reliable way to define the binding site is to use the location of the co-crystallized inhibitor we removed in Phase I.
-
Set the Grid Box in ADT:
-
With 1UNQ_protein.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. You need to adjust its center and dimensions.
-
Center: Center the grid box on the coordinates of the original inhibitor. For 1UNQ, the approximate center coordinates are: center_x = 31.5, center_y = 15.0, center_z = 3.5.
-
Dimensions: Adjust the size to encompass the entire binding pocket with a small buffer. A size of size_x = 25, size_y = 25, size_z = 25 (in Angstroms) is a good starting point.
-
Rationale: The grid box confines the search space, drastically improving computational efficiency. A box that is too small may miss the correct binding pose, while one that is too large will waste computational time.[14]
-
-
Create the Configuration File: Create a text file named conf.txt and input the grid parameters.
-
Exhaustiveness: Controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a standard default.
-
Phase IV: Protocol Validation (Trustworthiness Check)
Before docking our ligand of interest, we must validate that our docking protocol can reproduce known results. This is a critical step for scientific rigor.[14]
-
Redocking: The most common validation method is to dock the co-crystallized ligand (from the original PDB file) back into its own receptor.[16]
-
Procedure:
-
Prepare the original ligand from 1UNQ using the steps in Phase II.
-
Run the docking using the same grid box and configuration.
-
Analysis: Compare the lowest-energy pose from the docking result with the original crystallographic pose. This is quantified by calculating the Root Mean Square Deviation (RMSD).
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[7][16]
-
Phase V: Executing the Docking Simulation
Once the protocol is validated, we can proceed with docking our novel ligand.
-
Run Vina from the Command Line:
-
Open a terminal or command prompt in the directory containing your PDBQT files and conf.txt.
-
Execute the following command (the path to the vina executable may vary): "C:\Program Files (x86)\The Scripps Research Institute\Vina\vina.exe" --config conf.txt --log log.txt[17]
-
-
Output Files:
-
log.txt: A text file containing the binding affinity scores for the top binding modes.
-
ligand_out.pdbqt: A PDBQT file containing the coordinates for the predicted binding poses.
-
Analysis and Interpretation of Results
Quantitative Analysis: Binding Affinity
-
Open the log.txt file. You will see a table of results for the top 9 binding modes (num_modes = 9).
-
The first column, mode, lists the pose number. The second column shows the binding affinity in kcal/mol.
-
Interpretation: The most negative value represents the strongest predicted binding affinity.[7] This value is often reported as the primary result. However, poses with similar low energies should also be considered.
Table 1: Example Docking Results for 5-nitro-3-(pyridin-3-yl)-1H-indazole against Akt1
| Mode | Affinity (kcal/mol) | RMSD from Best Mode (l.b.) | RMSD from Best Mode (u.b.) |
| 1 | -9.2 | 0.000 | 0.000 |
| 2 | -8.8 | 1.854 | 2.431 |
| 3 | -8.7 | 1.992 | 2.615 |
| 4 | -8.5 | 2.103 | 3.011 |
| 5 | -8.3 | 2.543 | 3.542 |
| 6 | -8.1 | 2.311 | 3.129 |
| 7 | -8.0 | 2.678 | 3.890 |
| 8 | -7.9 | 3.012 | 4.217 |
| 9 | -7.8 | 3.155 | 4.501 |
Qualitative Analysis: Visualization of Binding Pose
Visual inspection is essential to understand the specific interactions driving the binding affinity.[18]
-
Load Structures in PyMOL:
-
Open PyMOL.
-
Load the receptor: File > Open > 1UNQ_protein.pdbqt.
-
Load the docking results: File > Open > ligand_out.pdbqt. The output file contains multiple poses; PyMOL will load them as a multi-state object. Use the arrow keys at the bottom right to toggle between poses.
-
-
Isolate the Best Pose:
-
Focus on Mode 1, which has the best score (-9.2 kcal/mol).
-
Display the protein as a cartoon or surface and the ligand as sticks to clearly see the binding pocket.
-
-
Identify Key Interactions:
-
Use the Wizard > Measurement tool in PyMOL to identify hydrogen bonds (typically < 3.5 Å).
-
Look for amino acid residues interacting with the ligand.
-
Example Analysis: Observe if the pyridine nitrogen is forming a hydrogen bond with a donor residue in the active site. Check if the indazole ring is involved in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine or Tyrosine.
-
Rationale: The plausibility of these interactions provides a chemical basis for the docking score. A high score supported by well-defined, favorable interactions is more credible than a high score with a poorly oriented ligand.[7][19]
-
Interaction Analysis Diagram
Caption: Key molecular interactions between the ligand and receptor.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
Slideshare. (n.d.). PyMOL: A Step-by-Step Guide to Creating Publication-Quality Molecular Visualization Figures and 3D Protein Models. [Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
-
Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. School of Biosciences, Cardiff University. [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
YouTube. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. [Link]
-
YouTube. (2024). How To Use Pymol? Getting Started with Molecular Visualizations. [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
YouTube. (2019). Molecular Visualization Using PyMOL: 1 Introduction/User Interface | Brown Lab. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
-
Unknown Source. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
-
YouTube. (2023). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. [Link]
-
YouTube. (2025). Ligand Preparation for Molecular docking #biotech. [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
ResearchGate. (2025). Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etflin.com [etflin.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. PyMOL: A Step-by-Step Guide to Creating Publication-Quality Molecular Visualization Figures and 3D Protein Models | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Application Note & Protocols: Characterizing Compound Y-101, a Novel Indazole-Based Kinase Inhibitor
Abstract This document provides a comprehensive guide to the characterization of Compound Y-101 (5-nitro-3-(pyridin-3-yl)-1H-indazole), a novel small molecule inhibitor. Based on scaffold analysis, Y-101 is hypothesized to target tyrosine kinases, a class of enzymes frequently implicated in oncogenesis. We present detailed protocols for a primary biochemical assay to determine potency (IC50) against a representative tyrosine kinase, followed by secondary cell-based assays to confirm target engagement and assess cellular effects. These protocols are designed to be self-validating and provide a robust framework for researchers in drug discovery and chemical biology.
Introduction: The Rationale for Targeting Kinases with Indazole Scaffolds
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The indazole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the adenine region of ATP and bind effectively within the kinase ATP-binding pocket. Several approved kinase inhibitors, such as axitinib and pazopanib, feature this core structure, validating its utility.
Compound Y-101 (5-nitro-3-(pyridin-3-yl)-1H-indazole) was designed based on this precedent. Its pyridinyl and nitro substitutions are intended to confer selectivity and potency, hypothetically by forming specific hydrogen bonds and occupying hydrophobic pockets within the target kinase domain. This application note outlines the essential experimental workflows to validate the activity of Y-101, using the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) as a primary representative target, a key mediator of angiogenesis frequently targeted in oncology.
Biochemical Characterization: Primary In Vitro Assay
The first critical step is to determine if Y-101 directly inhibits the enzymatic activity of its putative target. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method for measuring kinase activity. The principle relies on a donor fluorophore (e.g., Europium-chelate-labeled antibody) and an acceptor fluorophore (e.g., ULight™-labeled peptide substrate). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of the kinase reduces phosphorylation, leading to a decreased FRET signal.
Protocol: TR-FRET Kinase Assay for VEGFR2 Inhibition
This protocol is adapted from established methodologies for TR-FRET assays, such as the LanthScreen™ platform.
2.1.1 Materials & Reagents
-
Kinase: Recombinant human VEGFR2 (KDR) enzyme (e.g., from Thermo Fisher Scientific or SignalChem).
-
Substrate: ULight™-poly-GT peptide substrate.
-
Antibody: LanthScreen™ Tb-pY20 (anti-phosphotyrosine) antibody.
-
Compound Y-101: Prepared as a 10 mM stock in 100% DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP: 10 mM stock in deionized water.
-
Stop Solution: 10 mM EDTA in assay buffer.
-
Plates: Low-volume 384-well white or black assay plates (e.g., Corning #3570).
-
Plate Reader: TR-FRET capable plate reader with filters for Europium donor and ULight™ acceptor (e.g., Tecan Spark® or PerkinElmer EnVision®).
2.1.2 Experimental Workflow
The following diagram illustrates the sequential steps of the TR-FRET assay setup.
Caption: Workflow for the TR-FRET in vitro kinase assay.
2.1.3 Step-by-Step Procedure
-
Compound Dilution: Create a 10-point, 3-fold serial dilution of Compound Y-101 in 100% DMSO. A typical starting concentration is 1 mM. Then, create an intermediate dilution of this series into Assay Buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well plate.
-
Kinase Addition: Prepare the VEGFR2 enzyme solution at 2x the final desired concentration in Assay Buffer. Add 2.5 µL to each well.
-
Reaction Initiation: Prepare a Substrate/ATP mixture containing ULight™-poly-GT and ATP at 2x the final concentration. The ATP concentration should be at or near its Km for the kinase to ensure competitive inhibition is detectable. Add 5 µL of this mix to all wells to start the reaction. The final volume will be 10 µL.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination & Detection: Add 5 µL of Stop Solution containing the Tb-pY20 antibody. This halts the enzymatic reaction (via EDTA chelating Mg²⁺) and initiates the detection phase.
-
Detection Incubation: Incubate for an additional 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-enabled reader. Calculate the emission ratio (Acceptor/Donor) and plot against the logarithm of inhibitor concentration.
2.1.4 Data Analysis & Expected Results
The data should be normalized using the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Y-101 required to inhibit 50% of VEGFR2 activity.
| Parameter | Hypothetical Value | Description |
| IC50 | 75 nM | Concentration for 50% in vitro inhibition of VEGFR2. |
| Hill Slope | -1.1 | Indicates standard cooperative binding. |
| Max Inhibition | 98% | Maximum achievable inhibition at high concentrations. |
| Assay Z'-factor | > 0.7 | Indicates a robust and high-quality assay. |
Cellular Characterization: Target Engagement & Functional Outcomes
A potent biochemical inhibitor must also demonstrate activity in a cellular context. This involves crossing the cell membrane, engaging the target kinase, and eliciting a downstream functional response.
Protocol: Western Blot for p-VEGFR2 Inhibition in Cells
This protocol measures the ability of Y-101 to inhibit the autophosphorylation of VEGFR2 in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express the receptor.
3.1.1 Materials & Reagents
-
Cells: HUVECs (passage 3-7).
-
Growth Medium: EGM™-2 Endothelial Cell Growth Medium-2.
-
Starvation Medium: EBM™-2 Basal Medium + 0.5% FBS.
-
Stimulant: Recombinant Human VEGF-A (50 ng/mL).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Rabbit anti-p-VEGFR2 (Tyr1175) and Rabbit anti-Total VEGFR2. HRP-conjugated secondary antibody.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
3.1.2 Experimental Workflow
Caption: Workflow for Western Blot analysis of target engagement.
3.1.3 Step-by-Step Procedure
-
Cell Culture: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with starvation medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat cells with increasing concentrations of Y-101 (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes to induce robust VEGFR2 autophosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Protein Analysis: Quantify protein concentration using a BCA assay. Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with the anti-p-VEGFR2 (Tyr1175) antibody overnight at 4°C. Follow with HRP-conjugated secondary antibody and ECL detection.
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed for total VEGFR2 or a housekeeping protein like GAPDH.
3.1.4 Data Analysis
Densitometry is used to quantify the band intensity for p-VEGFR2, which is then normalized to the total VEGFR2 signal. The results demonstrate the concentration-dependent inhibition of VEGF-induced receptor phosphorylation in a cellular environment.
Protocol: Cell Viability Assay
To ensure the observed inhibition is not due to general toxicity, a cell viability assay is performed in parallel.
-
Plate Cells: Seed HUVECs in a 96-well plate.
-
Treat: Treat cells with the same concentration range of Y-101 as used in the Western blot.
-
Incubate: Incubate for 48-72 hours.
-
Measure Viability: Use a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Analyze: Calculate the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.
Signaling Pathway Context
Understanding the pathway in which the target operates is crucial for interpreting cellular results. Y-101's inhibition of VEGFR2 phosphorylation is expected to block downstream pro-angiogenic and pro-survival signaling cascades.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of Y-101.
Summary and Conclusion
This application note provides a validated framework for the initial characterization of Compound Y-101 as a putative kinase inhibitor. By following these protocols, researchers can:
-
Reliably determine the in vitro potency (IC50) of Y-101 against its target kinase, VEGFR2.
-
Confirm target engagement in a cellular model by measuring the inhibition of receptor phosphorylation.
-
Assess the compound's effect on cell viability to distinguish targeted inhibition from general cytotoxicity.
The combined results from these biochemical and cell-based assays provide the foundational data needed to justify further preclinical development of 5-nitro-3-(pyridin-3-yl)-1H-indazole as a potential therapeutic agent.
References
-
Canning, P., & conquering the kinome with indazole-based inhibitors. Structure, 21(5), 685-687. [Link]
-
Solomon, V. R., & Lee, H. (2011). Chasing the ideal target: the history of indazole and its derivatives in the field of medicinal chemistry. European journal of medicinal chemistry, 46(8), 3135-3153. [Link]
-
Claesson-Welsh, L. (2016). VEGF receptor signal transduction—a brief update. Vascular pharmacology, 86, 14-17. [Link]
- Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
Application Notes and Protocols for the In Vivo Experimental Use of 5-nitro-3-(pyridin-3-yl)-1H-indazole
Introduction: Rationale for In Vivo Evaluation
The compound 5-nitro-3-(pyridin-3-yl)-1H-indazole represents a compelling chemical scaffold for preclinical investigation. Its structure uniquely combines two pharmacophores with established biological activities. The indazole nucleus is a core component in numerous therapeutic agents, including several approved protein kinase inhibitors used in oncology.[1] The addition of a pyridine ring often enhances interactions within the ATP-binding pocket of various kinases, suggesting a potential role as a kinase inhibitor.[2][3] Concurrently, the 5-nitro group is a well-documented feature in antimicrobial and antiparasitic agents, where its reduction within the target cell can lead to the formation of cytotoxic reactive oxygen species (ROS) and other radical intermediates. This dual-mechanism potential—acting as both a signal transduction modulator and a direct cytotoxic agent—positions 5-nitro-3-(pyridin-3-yl)-1H-indazole as a candidate for development in oncology and infectious diseases.
These application notes provide a comprehensive framework for the initial in vivo evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole in murine models. The protocols herein are designed to be adaptable and serve as a robust starting point for researchers aiming to characterize its pharmacokinetic profile, assess its safety and tolerability, and determine its preliminary efficacy in relevant disease models.
Hypothesized Mechanism of Action
We hypothesize a dual mechanism of action for 5-nitro-3-(pyridin-3-yl)-1H-indazole, making it a versatile candidate for diseases characterized by aberrant kinase signaling and susceptibility to oxidative stress.
-
Kinase Inhibition: The pyridinyl-indazole core is structurally similar to known inhibitors of the AGC kinase family (e.g., Akt, Pim) and other serine/threonine kinases that are critical for cell survival, proliferation, and apoptosis resistance in cancer.[2][4] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.
-
ROS-Mediated Cytotoxicity: The 5-nitro group can be enzymatically reduced by nitroreductases present in hypoxic tumor microenvironments or within certain parasites. This process generates reactive nitrogen and oxygen species, leading to DNA damage, lipid peroxidation, and protein oxidation, ultimately resulting in cell death.
Caption: Hypothesized dual mechanism of action for 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Part 1: Pharmacokinetics and Safety Evaluation
A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety margin, is a prerequisite for meaningful efficacy studies.
Compound Formulation
The formulation method is critical for ensuring consistent bioavailability. For a novel, likely hydrophobic compound, a multi-step solubility test is recommended before selecting a final vehicle for in vivo use.
Protocol 1: Vehicle Screening and Formulation
-
Solubility Testing:
-
Assess the solubility of 5-nitro-3-(pyridin-3-yl)-1H-indazole in a panel of individual GRAS (Generally Regarded as Safe) solvents: DMSO, Ethanol, PEG300, PEG400, Cremophor EL, Solutol HS 15.
-
If solubility is poor, test binary or ternary vehicle systems. A common starting point is a 10:20:70 mixture of DMSO:PEG400:Saline.
-
-
Preparation of Dosing Solution (Example Vehicle: 10% DMSO / 40% PEG300 / 50% Saline):
-
Weigh the required amount of the compound.
-
Add the required volume of DMSO and vortex until fully dissolved. A brief sonication may be used if necessary.
-
Add the required volume of PEG300 and vortex to ensure a homogenous solution.
-
Finally, add the sterile saline dropwise while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and absence of particulates. Prepare fresh on each day of dosing.
-
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to identify a safe dose range for subsequent efficacy studies.[5][6] This is typically an acute or short-term dose-escalation study.
Protocol 2: Single-Dose MTD Study in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain intended for efficacy studies (e.g., BALB/c or C57BL/6), aged 6-8 weeks. Use a small group size (n=3 per dose level).[7]
-
Dose Escalation:
-
Administer the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection).[8][9]
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg) based on observed toxicity.[7]
-
A control group receiving the vehicle alone is mandatory.
-
-
Monitoring and Endpoints:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).
-
The MTD is defined as the highest dose that does not produce mortality, overt signs of toxicity, or reversible body weight loss of no more than 15-20%.[5]
-
The observation period is typically 7-14 days.[10]
-
| Parameter | Monitoring Frequency | Toxicity Endpoint Example |
| Mortality | Twice Daily | Any death attributed to compound toxicity |
| Clinical Signs | Twice Daily | Severe lethargy, seizures, inability to ambulate |
| Body Weight | Daily | >20% acute weight loss, or >15% sustained for 48h |
| Food/Water Intake | Daily (optional) | Significant reduction compared to vehicle control |
Preliminary Pharmacokinetic (PK) Study
A pilot PK study provides crucial data on drug exposure (Cmax, AUC) and half-life (t1/2), informing the dosing schedule for efficacy trials. Serial blood sampling is a refined technique that minimizes animal use and inter-animal variability.[11][12]
Protocol 3: Pilot PK Study with Serial Blood Sampling
-
Animal Model: Healthy male BALB/c mice (n=3-4 per group).
-
Dosing: Administer a single dose of the compound at a concentration below the MTD (e.g., 50% of MTD) via both intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., oral gavage, PO).
-
Blood Sampling:
-
Collect sparse blood samples (approx. 20-30 µL) at each time point from the same animal.[13] The lateral saphenous or tail vein is a suitable site.[11][14]
-
IV route time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO route time points: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
Collect blood into EDTA-coated capillaries or tubes and process to plasma immediately. Store samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the compound in plasma.
-
Calculate key PK parameters (AUC, Cmax, t1/2, bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
-
Part 2: Preclinical Efficacy Evaluation
Based on the dual-mechanism hypothesis, we propose two distinct in vivo models to assess efficacy: a cancer xenograft model and a parasitic disease model.
Caption: General workflow for the in vivo evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Oncology Model: Human Cancer Xenograft
Rationale: To test the kinase inhibitor hypothesis, a human tumor xenograft model in immunodeficient mice is appropriate. We propose using a cell line known for its dependency on Akt or Pim signaling, such as the A549 non-small cell lung cancer line.
Protocol 4: A549 Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approx. 100-150 mm³).
-
-
Study Groups and Dosing:
-
Randomize mice into groups (n=8-10 per group) once tumors reach the target size.
-
Group 1: Vehicle Control (e.g., 10% DMSO / 40% PEG300 / 50% Saline), PO, daily.
-
Group 2: Compound (e.g., 80% of MTD), PO, daily.
-
Group 3: Positive Control (a standard-of-care chemotherapy for NSCLC, e.g., Cisplatin, dosed appropriately), IP, once weekly.
-
-
Efficacy Endpoints:
-
Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[15][16] Ultrasound imaging can provide more accurate measurements if available.[17]
-
Monitor animal body weight twice weekly as a measure of general toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for PK/PD analysis.
-
Excise tumors, weigh them, and process for downstream analysis (e.g., Western blot for p-Akt, immunohistochemistry for proliferation markers like Ki-67).
-
Antiparasitic Model: Cutaneous Leishmaniasis
Rationale: To test the ROS-generation hypothesis, a murine model of Leishmania major infection is suitable. BALB/c mice are highly susceptible and develop well-defined cutaneous lesions.[18]
Protocol 5: Leishmania major Efficacy Study
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection:
-
Infect mice by injecting 2 x 10^6 stationary-phase L. major promastigotes in 50 µL PBS into the left hind footpad.[19]
-
-
Study Groups and Dosing:
-
Begin treatment 1-2 weeks post-infection when slight swelling is apparent.
-
Randomize mice into groups (n=8-10 per group).
-
Group 1: Vehicle Control, PO, daily.
-
Group 2: Compound (e.g., 80% of MTD), PO, daily.
-
Group 3: Positive Control (e.g., Miltefosine), PO, daily.
-
-
Efficacy Endpoints:
-
Measure the thickness of the infected and uninfected contralateral footpad weekly using a digital caliper. The lesion size is the difference between the two measurements.
-
At the end of the study (e.g., 4-5 weeks post-infection), determine the parasite burden in the infected footpad and the draining lymph node.
-
-
Parasite Burden Quantification (Limiting Dilution Assay): [19][20][21]
-
Aseptically remove the draining popliteal lymph node and the infected footpad.
-
Homogenize the tissues separately in a complete culture medium (e.g., M199).
-
Perform serial dilutions of the homogenate in a 96-well plate.
-
Incubate at 26°C for 7-10 days.
-
Determine the highest dilution at which motile promastigotes are visible under an inverted microscope.
-
Calculate the number of parasites per organ. qPCR-based methods can also be used for higher throughput and sensitivity.[22][23]
-
Part 3: Exploratory Biomarker and In Situ Analysis
To validate the hypothesized mechanism of action, it is crucial to measure target engagement and downstream effects directly in the tissue of interest.
In Vivo Detection of Reactive Oxygen Species (ROS)
Rationale: If the 5-nitro group is central to the compound's activity, an increase in oxidative stress should be detectable in the target tissue.
Protocol 6: Ex Vivo ROS Detection in Tissues
-
Procedure:
-
At the termination of the efficacy study (or in a separate satellite group), harvest tumors or infected footpads.
-
Immediately prepare fresh-frozen tissue sections.
-
Stain sections with a fluorescent probe sensitive to ROS, such as Dihydroethidium (DHE), which fluoresces upon oxidation by superoxide.[24]
-
-
Analysis:
-
Visualize fluorescence using confocal microscopy.
-
Compare the fluorescence intensity between vehicle-treated and compound-treated tissues to semi-quantitatively assess the increase in ROS production.
-
| Method | Principle | Pros | Cons |
| Dihydroethidium (DHE) | Fluoresces red upon oxidation by superoxide | Good for superoxide detection, in situ imaging | Can be oxidized by other species, potential artifacts |
| H2DCFDA | Fluoresces green upon oxidation by various ROS | General indicator of oxidative stress | Lacks specificity for any single ROS |
| Immuno-Spin Trapping | Uses antibodies to detect radical adducts | Highly specific for protein radicals | Technically complex, requires specific antibodies |
Conclusion and Future Directions
This document outlines a foundational strategy for the initial in vivo characterization of 5-nitro-3-(pyridin-3-yl)-1H-indazole. The successful execution of these protocols will establish a comprehensive dataset on the compound's pharmacokinetics, safety, and preliminary efficacy in both oncology and antiparasitic settings. Positive results would warrant further investigation, including the identification of specific kinase targets through kinome screening, detailed toxicology studies, and evaluation in more advanced disease models (e.g., orthotopic or patient-derived xenografts). The dual-mechanism potential of this scaffold underscores its promise, and this structured, hypothesis-driven approach provides a clear path for its preclinical development.
References
-
Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice. PubMed. Available at: [Link]
-
ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY. PMC - NIH. Available at: [Link]
-
A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics. PubMed. Available at: [Link]
-
Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. PMC - PubMed Central. Available at: [Link]
-
Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS One. Available at: [Link]
-
Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction. PubMed. Available at: [Link]
-
A protocol for in vivo detection of reactive oxygen species. JoVE. Available at: [Link]
-
Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Taylor & Francis Online. Available at: [Link]
-
Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis. PMC - NIH. Available at: [Link]
-
Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]
-
Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. springermedizin.de. Available at: [Link]
-
A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. NIH. Available at: [Link]
-
Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. INIS-IAEA. Available at: [Link]
-
Xenograft Tumor Volume Measurement in Nude Mice: Estimation. TRDizin. Available at: [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PMC - NIH. Available at: [Link]
-
Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Pharmacology Discovery Services. Available at: [Link]
-
Animal models of Chagas disease and their translational value to drug development. Taylor & Francis Online. Available at: [Link]
-
Animal Models of Trypanosoma cruzi Congenital Transmission. MDPI. Available at: [Link]
-
A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging. LCNTDR. Available at: [Link]
-
A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLOS. Available at: [Link]
-
Biosensors for spatiotemporal detection of reactive oxygen species in cells and tissues. Wiley Online Library. Available at: [Link]
-
(PDF) Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilu-tion Assay, and Real-Time PCR Analysis. ResearchGate. Available at: [Link]
-
Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilu-tion Assay, and Real-Time PCR Analysis. Iranian Journal of Parasitology. Available at: [Link]
-
The recommendation of various animal models with Leishmania... ResearchGate. Available at: [Link]
-
New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence. PubMed Central. Available at: [Link]
-
Editorial: Reactive Oxygen Species (ROS) Detection Methods in Biological System. Frontiers. Available at: [Link]
-
Parasite burden in mice infected with different Trypanosoma cruzi DTU... ResearchGate. Available at: [Link]
-
In vitro and in vivo experimental models for drug screening and development for Chagas disease. PubMed. Available at: [Link]
-
Routes and Volumes of Administration in Mice. University of Illinois Chicago. Available at: [Link]
-
In Vivo Analysis of Trypanosoma cruzi Persistence Foci at Single-Cell Resolution. NIH. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]
-
Guidelines for the administration of substances to rodents. NTNU. Available at: [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC. Available at: [Link]
-
Animal Models of Trypanosoma cruzi Congenital Transmission. PMC - PubMed Central. Available at: [Link]
-
Animal Models for the Analysis of Immune Responses to Leishmaniasis. PMC - NIH. Available at: [Link]
-
Parasite burden, survival and fibrosis. Groups of mice (n = 6-10 per... ResearchGate. Available at: [Link]
-
Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. PubMed Central. Available at: [Link]
-
Understanding Resistance vs. Susceptibility in Visceral Leishmaniasis Using Mouse Models of Leishmania infantum Infection. Frontiers. Available at: [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Bioanalytical Systems. Available at: [Link]
-
Predicting Blood Parasite Load and Influence of Expression of iNOS on the Effect Size of Clinical Laboratory Parameters in Acute Trypanosoma cruzi Infection With Different Inoculum Concentrations in C57BL/6 Mice. Frontiers. Available at: [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Europe PMC. Available at: [Link]
-
Maximum tolerable dose (MTD) studies. Charles River. Available at: [Link]
-
Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. Available at: [Link]
-
Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC - NIH. Available at: [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. cea.unizar.es [cea.unizar.es]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 11. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 17. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 18. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilu-tion Assay, and Real-Time PCR Analysis | Iranian Journal of Parasitology [publish.kne-publishing.com]
- 23. Animal Models of Trypanosoma cruzi Congenital Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 24. maokangbio.com [maokangbio.com]
Introduction: The Therapeutic Potential of the Indazole Scaffold
An Application Scientist's Guide to Cellular Viability Assessment using the MTT Assay with 5-nitro-3-(pyridin-3-yl)-1H-indazole
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antifungal properties.[1] The introduction of a nitro group, particularly at the 5-position, has been shown to enhance the biological activity of these compounds, often by inducing oxidative stress or other cytotoxic mechanisms in target cells.[2][3]
This guide focuses on 5-nitro-3-(pyridin-3-yl)-1H-indazole , a specific derivative under investigation for its potential as a novel therapeutic agent. A critical first step in characterizing the biological activity of any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a cornerstone, high-throughput method for this initial screening.[4][5]
As a Senior Application Scientist, this document provides not just a protocol, but a comprehensive guide grounded in the biochemical principles of the assay. It is designed for researchers, scientists, and drug development professionals to ensure the generation of robust, reproducible, and meaningful data when evaluating the cytotoxic and cytostatic potential of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Principle of the MTT Assay: A Measure of Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][6][7]
The core principle lies in the enzymatic reduction of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, most notably mitochondrial succinate dehydrogenase, located in the mitochondrial electron transport chain of metabolically active cells.[4][8] Therefore, the amount of purple formazan generated is directly proportional to the number of viable, metabolically active cells.[5][9] The insoluble formazan crystals are then solubilized using an organic solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer.
Figure 1: Workflow of the MTT Cell Viability Assay.
Compound Handling: 5-nitro-3-(pyridin-3-yl)-1H-indazole
Proper handling of the test compound is paramount for accurate results. Indazole derivatives, particularly those with nitro groups, often exhibit poor aqueous solubility.
-
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Stock Solution Preparation:
-
Accurately weigh the compound.
-
Dissolve in the appropriate volume of DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in complete cell culture medium immediately before treating the cells. It is critical to ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Detailed Experimental Protocol
This protocol is a robust starting point. It must be optimized for the specific cell line being used, particularly concerning seeding density and incubation times.[10]
Part 1: Materials and Reagents
-
Cell Line: A relevant human cancer cell line (e.g., A549, MCF-7, HCT116).
-
Compound: 5-nitro-3-(pyridin-3-yl)-1H-indazole.
-
Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store at 4°C, protected from light.[5]
-
Solubilization Solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).
-
Part 2: Step-by-Step Methodology
-
Cell Seeding:
-
Rationale: A consistent starting cell number is crucial for reproducibility. The optimal density ensures cells are in an exponential growth phase during treatment and do not become over-confluent by the end of the assay.
-
Action: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.[11] Incubate overnight (18-24 hours) to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Rationale: A dose-response curve is necessary to determine the compound's potency, typically represented by the IC50 value (the concentration that inhibits 50% of cell viability).
-
Action:
-
Prepare serial dilutions of 5-nitro-3-(pyridin-3-yl)-1H-indazole in complete medium from your DMSO stock. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired compound concentrations.
-
Crucial Controls:
-
Untreated Control: Cells treated with medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose. This ensures any observed toxicity is not due to the solvent.
-
Blank Control: Wells containing medium but no cells. Used to subtract background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
-
MTT Incubation:
-
Rationale: This step allows viable cells to convert the MTT salt into formazan crystals. The incubation time must be long enough for color development but short enough to avoid artifacts.
-
Action:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[6]
-
Return the plate to the incubator for 2-4 hours. Monitor for the formation of visible purple precipitate within the cells.
-
-
-
Formazan Solubilization:
-
Rationale: The insoluble formazan crystals must be fully dissolved to allow for accurate spectrophotometric measurement.
-
Action:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (DMSO) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan.[4]
-
-
-
Data Acquisition:
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100
-
-
Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Sample Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Blank | 0.052 | - | - |
| Vehicle (0 µM) | 1.254 | 1.202 | 100% |
| 1 | 1.198 | 1.146 | 95.3% |
| 5 | 0.988 | 0.936 | 77.9% |
| 10 | 0.675 | 0.623 | 51.8% |
| 25 | 0.341 | 0.289 | 24.0% |
| 50 | 0.155 | 0.103 | 8.6% |
| 100 | 0.089 | 0.037 | 3.1% |
Hypothesized Mechanism of Action
Indazole derivatives are known to function as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[7] A common mechanism is competitive inhibition at the ATP-binding site of kinases like Receptor Tyrosine Kinases (RTKs). A potent cytotoxic effect observed in the MTT assay for 5-nitro-3-(pyridin-3-yl)-1H-indazole would warrant further investigation into its potential as a kinase inhibitor.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
Application Notes & Protocols: A Researcher's Guide to the Synthesis and Purification of 5-Nitro-3-(pyridin-3-yl)-1H-indazole
Abstract
This comprehensive guide provides a detailed, field-proven methodology for the synthesis and purification of 5-nitro-3-(pyridin-3-yl)-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The indazole motif is a cornerstone in the development of various therapeutic agents, acting as a bioisostere for indole in many biologically active compounds.[1][2] Functionalization at the C-3 position is a critical strategy for modulating pharmacological properties.[3] This document outlines a robust, multi-step synthetic route commencing from commercially available precursors, culminating in a high-purity final product. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and validation techniques that ensure reproducibility and scientific integrity.
Guiding Principles & Critical Safety Mandates
The synthesis described herein involves nitroaromatic compounds, which are classified as hazardous materials. Adherence to strict safety protocols is non-negotiable.
Core Safety Directives:
-
Hazard Assessment: Before commencing any experimental work, a thorough risk assessment must be conducted. Nitroaromatic compounds can be toxic, skin-irritating, and may pose an explosion risk under specific conditions, such as heating under confinement or in reaction with strong oxidizing agents.[4][5]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, splash-proof chemical goggles, and appropriate chemical-resistant gloves (e.g., Butyl Rubber or Viton) are mandatory.[6] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Waste Disposal: All chemical waste, including residual solvents and contaminated materials, must be segregated into clearly labeled hazardous waste containers for "Halogenated Organic Waste" or "Nitro-containing Waste" as appropriate and disposed of according to institutional and local regulations.[7]
-
Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate fire extinguisher (e.g., CO2 or dry powder).[6] In case of skin contact, immediately wash the affected area with copious amounts of water.
Strategic Synthesis Overview
The construction of 5-nitro-3-(pyridin-3-yl)-1H-indazole is achieved through a logical three-step sequence. This pathway was designed for efficiency, reliability, and utilization of readily accessible starting materials.
-
Diazotization & Cyclization: Synthesis of the core indazole scaffold, 5-nitro-1H-indazole, from 2-amino-5-nitrotoluene.[8]
-
Regioselective Halogenation: Introduction of a bromine atom at the C-3 position of the indazole ring to create a reactive handle for cross-coupling.[9]
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed formation of the C-C bond between the C-3 position of the indazole and the pyridine ring.[1][10]
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1H-indazole
This procedure follows the well-established method of diazotization of an o-toluidine derivative, which subsequently undergoes intramolecular cyclization.[8]
-
Rationale: Glacial acetic acid serves as both the solvent and the acidic medium required for the formation of the nitrous acid (from NaNO2) which diazotizes the primary amine. The temperature is kept below 25°C to prevent the premature decomposition of the diazonium salt.[8]
| Reagent | M.W. | Amount | Moles | Eq. |
| 2-Amino-5-nitrotoluene | 152.15 | 10.0 g | 65.7 mmol | 1.0 |
| Glacial Acetic Acid | 60.05 | 450 mL | - | - |
| Sodium Nitrite (NaNO2) | 69.00 | 4.54 g | 65.7 mmol | 1.0 |
| Water | 18.02 | 12 mL | - | - |
Procedure:
-
In a 1 L round-bottomed flask equipped with a mechanical stirrer, dissolve 10.0 g of 2-amino-5-nitrotoluene in 450 mL of glacial acetic acid.
-
In a separate beaker, dissolve 4.54 g of sodium nitrite in 12 mL of water.
-
Cool the acetic acid solution to 15-20°C in an ice-water bath.
-
Add the sodium nitrite solution to the stirred acetic acid solution all at once. The temperature should not be allowed to rise above 25°C.[8]
-
After the addition is complete, continue stirring for 15 minutes.
-
Remove the ice bath and allow the solution to stand at room temperature for 3 days.
-
Concentrate the reaction mixture under reduced pressure (water aspirator) on a steam bath.
-
To the residue, add 50 mL of cold water and stir to form a slurry.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 80-90°C.
-
The expected product is a pale yellow solid. The typical yield is 80-95%.[8] Further purification can be achieved by recrystallization from methanol if necessary.
Protocol 2: Synthesis of 3-Bromo-5-nitro-1H-indazole
This protocol achieves regioselective bromination at the C-3 position, which is activated for electrophilic substitution.
-
Rationale: N,N-Dimethylformamide (DMF) is used as the solvent. The reaction is performed at low temperature to control the reactivity of bromine and improve selectivity. The synthesis is reported to proceed with high yield (95%).[9]
| Reagent | M.W. | Amount | Moles | Eq. |
| 5-Nitro-1H-indazole | 163.12 | 5.0 g | 30.6 mmol | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |
| Bromine (Br2) | 159.81 | 1.7 mL (5.2 g) | 32.2 mmol | 1.05 |
Procedure:
-
Under a nitrogen atmosphere, add 5.0 g of 5-nitro-1H-indazole to a 250 mL three-necked flask.
-
Add 50 mL of DMF and stir until the solid is fully dissolved.
-
Cool the reaction mixture to -5°C using an ice-salt bath.
-
Slowly add 1.7 mL of bromine dropwise via a syringe, ensuring the temperature remains below 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, pour the reaction mixture into 200 mL of ice-water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum. The product is typically obtained in high purity without further purification.
Protocol 3: Suzuki-Miyaura Coupling for 5-nitro-3-(pyridin-3-yl)-1H-indazole
The Suzuki-Miyaura reaction is a versatile and powerful method for forming C-C bonds.[1] It is widely used for the synthesis of biaryl and heteroaryl compounds.[11][12]
-
Rationale: A palladium catalyst, such as Pd(dppf)Cl2, is used to facilitate the catalytic cycle. A base (e.g., K2CO3 or Cs2CO3) is essential for the transmetalation step. A solvent mixture like dimethoxyethane (DME) and water provides the necessary medium for both the organic and inorganic reagents.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Reagent | M.W. | Amount | Moles | Eq. |
| 3-Bromo-5-nitro-1H-indazole | 242.02 | 2.0 g | 8.26 mmol | 1.0 |
| Pyridine-3-boronic acid | 122.92 | 1.22 g | 9.91 mmol | 1.2 |
| Pd(dppf)Cl2 | 816.64 | 337 mg | 0.41 mmol | 0.05 |
| Potassium Carbonate (K2CO3) | 138.21 | 3.42 g | 24.8 mmol | 3.0 |
| 1,2-Dimethoxyethane (DME) | 90.12 | 40 mL | - | - |
| Water | 18.02 | 10 mL | - | - |
Procedure:
-
To a 100 mL Schlenk flask, add 3-bromo-5-nitro-1H-indazole (2.0 g), pyridine-3-boronic acid (1.22 g), and potassium carbonate (3.42 g).
-
Add the palladium catalyst, Pd(dppf)Cl2 (337 mg).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvents, DME (40 mL) and water (10 mL), via syringe.
-
Heat the reaction mixture to 80-85°C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature.
Purification and Validation Protocol
A multi-step purification process is critical to isolate the target compound with high purity suitable for research applications.
Caption: Step-by-step workflow for product purification.
Protocol 4: Work-up and Flash Column Chromatography
-
Rationale: The work-up removes inorganic salts and water-soluble components. Flash chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity.[3]
Procedure:
-
Dilute the cooled reaction mixture from Protocol 3 with 100 mL of ethyl acetate (EtOAc) and 100 mL of water.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield a crude solid.[13]
-
Prepare a silica gel column. The crude solid can be dry-loaded onto silica gel.
-
Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50-70% EtOAc).
-
Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified product as a solid.
Protocol 5: Recrystallization
-
Rationale: Recrystallization is the ultimate step for purifying a crystalline solid.[14] The principle relies on the differential solubility of the compound in a solvent at high and low temperatures.[15] For polar nitroaromatic compounds, alcoholic solvents or mixed solvent systems are often effective.[16]
Procedure:
-
Place the solid product from the chromatography into an Erlenmeyer flask.
-
Select an appropriate solvent or solvent pair (e.g., ethanol, or an ethyl acetate/hexane mixture). The ideal solvent should dissolve the compound when hot but not when cold.[16]
-
Add the minimum amount of boiling solvent to the flask until the solid just dissolves.[14]
-
If the solution is colored by impurities, hot filtration can be performed at this stage.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.[16]
-
Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
Characterization
The identity and purity of the final product, 5-nitro-3-(pyridin-3-yl)-1H-indazole, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[17]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the N-O stretches of the nitro group.[17]
-
Melting Point: A sharp melting point is indicative of high purity.
References
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link][11][12]
-
Ko, H. S., et al. (2025). One-Pot Synthesis of Benzo[g]indazoles via Suzuki–Miyaura Coupling and Aldol Condensation Cascade Reaction. Synlett. [Link][2]
-
Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. [Link][18]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link][12]
-
Semantic Scholar. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Semantic Scholar. [Link][10]
-
Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link][19]
-
New Jersey Department of Health. (n.d.). Nitrobenzene - Hazard Summary. NJ.gov. [Link][6]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link][3]
-
Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses. [Link][8]
-
GOV.UK. (n.d.). Nitrobenzene - Incident management. GOV.UK. [Link][20]
-
NIH. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. [Link][17]
-
ILO. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. International Labour Organization. [Link][5]
-
ResearchGate. (2022). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. ResearchGate. [Link][21]
-
Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link][13]
-
Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents. [9]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link][15]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link][14]
-
NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link][22]
-
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. researchgate.net [researchgate.net]
- 22. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Nitro-3-(pyridin-3-yl)-1H-indazole in Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework ideal for creating specific interactions with biological targets.[2] Indazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Many successful drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature this versatile heterocycle, underscoring its importance in modern drug development.[1][6][7]
This guide focuses on a specific derivative, 5-nitro-3-(pyridin-3-yl)-1H-indazole . This molecule combines three key pharmacophoric elements:
-
The 1H-Indazole Core: A proven scaffold for kinase inhibition, capable of forming critical hydrogen bond interactions within ATP-binding sites.[7]
-
The 3-Pyridinyl Substituent: This group can act as a hydrogen bond acceptor and engage in pi-stacking interactions, enhancing binding affinity and modulating solubility. Its presence is common in many kinase inhibitors.[7][8]
-
The 5-Nitro Group: This electron-withdrawing group significantly influences the molecule's electronic properties. Critically, it serves as a potential bioreductive handle. In low-oxygen environments (like solid tumors) or within specific pathogens, nitro groups can be enzymatically reduced to generate cytotoxic reactive nitrogen or oxygen species, a mechanism exploited by antiparasitic and certain anticancer agents.[9][10][11][12]
The convergence of these features makes 5-nitro-3-(pyridin-3-yl)-1H-indazole a compelling candidate for investigation in two primary areas of drug discovery: oncology , particularly as a kinase inhibitor, and infectious diseases , as a potential antiparasitic agent. These application notes provide detailed protocols for the synthesis and evaluation of this compound.
Synthesis of 5-Nitro-3-(pyridin-3-yl)-1H-indazole
The most direct and efficient synthesis of the target compound is achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method provides a robust way to form the C-C bond between the indazole core and the pyridine ring.[8] The protocol begins with a commercially available or readily synthesized 3-iodo-5-nitro-1H-indazole.
Protocol 1: Suzuki Cross-Coupling Synthesis
Rationale: This protocol leverages the reliability of palladium catalysis to couple an aryl halide (3-iodo-5-nitro-1H-indazole) with an aryl boronic acid (pyridine-3-boronic acid). The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst and a carbonate base in a mixed solvent system is standard for achieving high yields in such transformations.
Materials:
-
3-iodo-5-nitro-1H-indazole
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-iodo-5-nitro-1H-indazole (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants upon heating (approx. 0.1 M concentration).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product (a yellow to off-white solid) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Suzuki Coupling Workflow for Synthesis.
Application Area 1: Oncology - Kinase Inhibition
The indazole-pyridine scaffold is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7] Derivatives of 3-(pyridin-2-yl)-1H-indazole have shown potent activity as pan-Pim kinase inhibitors, a family of serine/threonine kinases involved in tumorigenesis.[7][13] The target compound, 5-nitro-3-(pyridin-3-yl)-1H-indazole, is a strong candidate for inhibiting similar kinases involved in cell proliferation and survival pathways.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: This protocol determines the compound's ability to inhibit a specific kinase by quantifying the amount of ATP remaining after the kinase reaction. Lower ATP levels indicate higher kinase activity. The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose, offering high sensitivity and a broad dynamic range.
Materials:
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Kinase reaction buffer (containing MgCl₂, DTT)
-
5-nitro-3-(pyridin-3-yl)-1H-indazole (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase/substrate mix in reaction buffer to each well of a 384-well plate.
-
Add 25 nL of the compound serial dilutions (or controls) to the appropriate wells. The final DMSO concentration should be ≤1%.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final volume is 5 µL.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
ATP Depletion Measurement (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Part 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal (RLU - Relative Light Units) using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Plot the normalized % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Caption: Workflow for Luminescence-Based Kinase Assay.
Protocol 3: Cellular Antiproliferative Assay (MTT Assay)
Rationale: Moving from a biochemical to a cellular context is essential. This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation. It determines if the compound's kinase-inhibiting activity translates into an antiproliferative effect in cancer cells.
Materials:
-
Human cancer cell line (e.g., HCT116 colon cancer, KMS-12-BM multiple myeloma)[2][13]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or HCl in isopropanol)
-
Sterile 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
| Hypothetical Data: Kinase and Cellular Inhibition | Pim-1 Kinase IC₅₀ (nM) | PLK4 Kinase IC₅₀ (nM) | HCT116 Cell GI₅₀ (µM) | KMS-12-BM Cell GI₅₀ (µM) |
| 5-nitro-3-(pyridin-3-yl)-1H-indazole | 75 | 120 | 1.5 | 0.8 |
| Staurosporine (Control) | 5 | 20 | 0.01 | 0.008 |
Application Area 2: Infectious Disease - Antiparasitic Activity
The 5-nitro group is a classic pharmacophore in antiparasitic drug discovery.[15] Compounds like benznidazole and nifurtimox, used to treat Chagas disease (Trypanosoma cruzi), rely on the reduction of their nitro group by a parasite-specific Type I nitroreductase (NTR).[10][11] This reduction generates radical species that induce lethal oxidative stress in the parasite.[11] Given its structure, 5-nitro-3-(pyridin-3-yl)-1H-indazole is a prime candidate for evaluation against such pathogens.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]
- 11. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Investigation of 5-nitro-3-(pyridin-3-yl)-1H-indazole in Parasitology Research
For: Researchers, scientists, and drug development professionals in parasitology.
Introduction: The Rationale for Investigating 5-nitro-3-(pyridin-3-yl)-1H-indazole as a Novel Antiparasitic Agent
The global burden of parasitic diseases, particularly those caused by protozoa such as Leishmania, Trypanosoma, and Trichomonas, remains a significant public health challenge. The limitations of current therapies, including high toxicity, emerging drug resistance, and prohibitive costs, necessitate the urgent discovery and development of new, effective, and safe antiparasitic agents[1]. Nitro-heterocyclic compounds have historically been a cornerstone in the treatment of parasitic infections, with drugs like metronidazole and benznidazole in clinical use[2][3]. The therapeutic efficacy of these compounds is largely attributed to the presence of a nitro group, which can be bioreduced within the parasite to generate cytotoxic radical species[2][4].
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities[5][6]. Specifically, 5-nitroindazole derivatives have demonstrated promising in vitro and in vivo activity against several protozoan parasites, including Trichomonas vaginalis, Trypanosoma cruzi, and Leishmania species[1][5][6][7]. The introduction of a pyridinyl substituent at the 3-position of the 5-nitroindazole core, as in 5-nitro-3-(pyridin-3-yl)-1H-indazole, presents an intriguing chemical entity for parasitology research. The pyridine ring can modulate the physicochemical properties of the molecule, potentially enhancing its solubility, cell permeability, and interaction with biological targets within the parasite.
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole as a potential antiparasitic agent. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for researchers in the field.
Synthesis and Characterization of 5-nitro-3-(pyridin-3-yl)-1H-indazole
The synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole can be achieved through a multi-step process, culminating in a Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient means of introducing the pyridinyl moiety at the 3-position of the indazole ring[8][9][10][11].
Proposed Synthetic Pathway
A plausible synthetic route is outlined below. Researchers should adapt and optimize the reaction conditions based on their specific laboratory settings and available starting materials.
Sources
- 1. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wwjmrd.com [wwjmrd.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to optimize the synthesis of this and related indazole scaffolds. The indazole core is a privileged structure in medicinal chemistry, and successful, high-yield synthesis is a critical first step in discovery programs.[1][2]
This document moves beyond a simple protocol. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios that you may encounter in the lab. Our goal is to explain the causality behind experimental choices, empowering you to not only replicate a synthesis but to intelligently refine it.
Part 1: Proposed Synthetic Strategy & Core Questions
The synthesis of 3-substituted-5-nitro-1H-indazoles is most effectively approached via a cross-coupling strategy. Given the prevalence and reliability of palladium-catalyzed reactions for creating C-C bonds, a Suzuki coupling is the recommended pathway.[3] This involves the reaction of a halogenated indazole with a corresponding boronic acid.
Overall Synthetic Workflow
The proposed two-step synthesis is outlined below. It begins with the bromination of commercially available 5-nitro-1H-indazole, followed by a Suzuki cross-coupling with pyridine-3-boronic acid.
Sources
Technical Support Center: Navigating the Aqueous Solubility Challenges of 5-nitro-3-(pyridin-3-yl)-1H-indazole
Welcome to the technical support center for 5-nitro-3-(pyridin-3-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound in aqueous media. By understanding the physicochemical properties of this molecule and employing systematic formulation strategies, you can achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 5-nitro-3-(pyridin-3-yl)-1H-indazole poorly soluble in neutral aqueous solutions?
A1: The limited aqueous solubility of 5-nitro-3-(pyridin-3-yl)-1H-indazole at neutral pH is a consequence of its molecular structure. The indazole ring system, particularly with the electron-withdrawing nitro group, is largely hydrophobic. While the pyridine ring introduces a basic nitrogen atom that can be protonated, at neutral pH (around 7.0), this nitrogen is predominantly in its neutral, less soluble form. The combination of a large, rigid ring structure and the polar, but uncharged, nitro group contributes to a crystal lattice energy that is difficult for water to overcome, leading to poor dissolution. For context, the related compound 5-nitroindazole has a reported aqueous solubility of only 14.2 µg/mL at pH 7.4[1].
Q2: I'm observing precipitation of the compound during my in vitro assay. What are the likely causes?
A2: Precipitation during an in vitro assay is a common issue with poorly soluble compounds and can be attributed to several factors:
-
"Salting out": The high salt concentration in many biological buffers can reduce the solubility of organic compounds.
-
pH shift: If your stock solution is prepared in an acidic or basic solvent (like DMSO with a small amount of acid or base) to achieve initial dissolution, dilution into a neutral pH buffer can cause the compound to crash out as it converts to its less soluble, neutral form.
-
Concentration exceeding solubility limit: The final concentration of the compound in your assay may be above its thermodynamic solubility in the final buffer system.
-
Interaction with assay components: The compound may interact with proteins or other components in the assay medium, leading to aggregation and precipitation.
Q3: Can I use DMSO to dissolve 5-nitro-3-(pyridin-3-yl)-1H-indazole? What are the potential issues?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating concentrated stock solutions of many poorly water-soluble compounds, including those with structures similar to 5-nitro-3-(pyridin-3-yl)-1H-indazole. However, there are important considerations:
-
Final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5% or even 0.1%) to avoid solvent-induced toxicity or off-target effects.
-
"Fall-out" on dilution: As mentioned in Q2, rapidly diluting a concentrated DMSO stock into an aqueous buffer can lead to precipitation. A serial dilution approach is often recommended.
-
Compound stability: While generally stable, it's good practice to verify that your compound doesn't degrade in DMSO over your intended storage period.
Troubleshooting Guides
Issue 1: Inability to Prepare a Concentrated Aqueous Stock Solution
If you are struggling to dissolve 5-nitro-3-(pyridin-3-yl)-1H-indazole directly in your aqueous buffer, the following troubleshooting steps, based on a pH-modification strategy, are recommended. This approach leverages the basicity of the pyridine ring.
Underlying Principle: The pyridine moiety has a pKa that allows for protonation in acidic conditions. The resulting cationic salt form of the molecule will have significantly higher aqueous solubility than the neutral form. For weakly basic drugs, lowering the pH will lead to the ionized form, which has greater solubility[2].
Experimental Protocol: pH-Dependent Solubility Enhancement
-
Acidification: Prepare a stock solution by dissolving the compound in a slightly acidic aqueous solution. A common starting point is 0.1 M HCl.
-
Titration to Target pH: Once dissolved in the acidic solution, you can slowly add a base (e.g., 0.1 M NaOH) to carefully raise the pH to your desired experimental value. Monitor for any signs of precipitation as you approach the pKa of the compound.
-
Buffering: It is highly recommended to use a buffer system to maintain the desired pH and keep the compound in its soluble, protonated state[3]. Choose a buffer with a pKa close to your target pH.
Diagram: pH Adjustment Workflow
Caption: Workflow for pH-mediated solubilization.
Issue 2: Precipitation Upon Dilution of a DMSO Stock Solution
This is a common challenge when moving from a high concentration organic stock to a final aqueous assay condition. The key is to manage the transition of the solvent environment to avoid supersaturation and subsequent precipitation.
Underlying Principle: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of nonpolar compounds[4][5]. When the co-solvent is diluted, the polarity of the solution increases, which can lead to the drug precipitating out.
Experimental Protocol: Co-Solvent and Serial Dilution Strategy
-
Prepare a High-Concentration Stock in 100% DMSO: For example, prepare a 10 mM stock solution of 5-nitro-3-(pyridin-3-yl)-1H-indazole in 100% DMSO.
-
Intermediate Dilutions: Instead of a single large dilution into your final aqueous buffer, perform one or more intermediate dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in a solution containing a higher percentage of an organic co-solvent that is miscible with water, such as ethanol or propylene glycol[4].
-
Final Dilution into Assay Buffer: From the intermediate dilution, perform the final dilution into your aqueous assay buffer. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.
-
Use of Surfactants: In some cases, the inclusion of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, in the final assay buffer can help to form micelles that encapsulate the drug and prevent precipitation[4][5].
Table: Recommended Co-solvents and Surfactants
| Agent Type | Examples | Typical Final Concentration | Notes |
| Co-solvents | DMSO, Ethanol, Propylene Glycol, PEG 400 | < 1% (assay dependent) | Check for compatibility with your experimental system. |
| Surfactants | Tween® 80, Pluronic® F-127 | 0.01% - 0.1% | Can interfere with some biological assays. |
Advanced Strategies
For more persistent solubility issues, particularly in the context of formulation for in vivo studies, more advanced techniques may be necessary.
Particle Size Reduction
-
Micronization: This process reduces the average particle diameter, which increases the surface area available for dissolution. While this enhances the dissolution rate, it does not affect the equilibrium solubility[6].
-
Nanonization: Creating a nanosuspension can further increase the surface area and can also increase the saturation solubility[2].
Amorphous Solid Dispersions
This strategy involves converting the crystalline API into an amorphous form by dispersing it within a polymer matrix. The amorphous state has a higher free energy than the crystalline state, which leads to improved solubility[2].
Complexation
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule in their central cavity while presenting a hydrophilic exterior to the aqueous environment[5].
Diagram: Decision Tree for Solubility Enhancement
Caption: Decision-making guide for solubility enhancement.
References
- Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical Allied Sciences.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Solubility Enhancement Techniques of Poorly Water Soluble Drug. (n.d.). International Journal of Science and Research (IJSR).
-
5-Nitroindazole. (n.d.). PubChem. Retrieved from [Link]
- What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021).
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018).
- Pyridine – High-Purity Solvent. (n.d.).
- 5-nitroindazole. (n.d.). Organic Syntheses Procedure.
- Accuracy of calculated pH-dependent aqueous drug solubility. (2025).
- pH-dependent drug interactions with acid reducing agents. (2024).
- 5-nitro-1H-indazole-3-carboxylic acid. (n.d.). LabSolu.
- Active ingredients in medications that are in solutions are likely to be sensitive to pH changes. (n.d.). Homework.Study.com.
- An In-depth Technical Guide to the Solubility of 3-Methyl-2-(4-nitrophenyl)pyridine in Organic Solvents. (2025). BenchChem.
- US Patent for Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- CN Patent for Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.).
- Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. (n.d.).
- 5-Nitro-3-(pyridin-2-yl)-1H-indazole. (n.d.). BLDpharm.
- Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (n.d.). PubMed.
- Pyridine. (n.d.). NCBI Bookshelf.
- Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]-N-aryl-1,2,4-triazole-5-thione sodium salts (IIa–IIc). (n.d.).
- Pyridine Is miscible with EVERYTHING!? (2015). Reddit.
- Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. (n.d.). Horizon IRD.
- 5-Nitro-1H-indazol-3-amine. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. optibrium.com [optibrium.com]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Improving API Solubility using API Processing [sigmaaldrich.com]
- 6. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
Technical Support Center: Optimizing 5-nitro-3-(pyridin-3-yl)-1H-indazole (Cpd-X) Concentration for Cell Culture
A Senior Application Scientist's Guide for Researchers
Introduction
Welcome to the technical support center for 5-nitro-3-(pyridin-3-yl)-1H-indazole, hereafter referred to as "Cpd-X." As a novel compound within the indazole class, Cpd-X is attracting interest for its potential as a kinase inhibitor in various research applications, particularly in oncology.[1][2] Indazole derivatives have been successfully developed into anticancer drugs, such as axitinib and pazopanib, highlighting the therapeutic promise of this chemical scaffold.[1][2]
Optimizing the working concentration of any new small molecule is a critical first step to ensure reliable, reproducible, and meaningful experimental results.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively determine the optimal concentration of Cpd-X for their specific cell culture models. It is structured to anticipate common challenges and provide proactive solutions, following a logical experimental workflow from initial compound handling to definitive dose-response analysis.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for Cpd-X?
A1: Based on its core structure, Cpd-X is a member of the indazole family. Many derivatives of this family function as potent inhibitors of protein kinases, such as tyrosine kinases and serine/threonine kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2][5] Therefore, it is hypothesized that Cpd-X functions by inhibiting a specific kinase or a family of kinases, thereby blocking downstream signaling required for cell proliferation or survival. The precise target would need to be confirmed through biochemical kinase assays and molecular docking studies.
Q2: What is a good starting concentration range for my initial experiments with Cpd-X?
A2: For a novel inhibitor, it is recommended to start with a broad concentration range to capture the full dose-response curve. A typical starting range for cell-based assays is from 1 nM to 100 µM.[6] A common approach is to use a log or semi-log dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) to efficiently span several orders of magnitude.
Q3: How should I prepare my stock solution of Cpd-X?
A3: Most small molecules of this type are poorly soluble in aqueous solutions but readily dissolve in dimethyl sulfoxide (DMSO).[7] It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[8] Aliquot this stock into single-use vials and store them at -20°C or -80°C, protected from light and moisture, to maintain compound integrity and avoid repeated freeze-thaw cycles.[9]
Q4: What is the maximum final DMSO concentration I should use in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some sensitive or primary cell lines may require concentrations below 0.1%.[10] It is crucial to include a vehicle control (medium with the same final DMSO concentration as your highest Cpd-X dose) in every experiment.[9]
Q5: Should I use serum-free or serum-containing medium during treatment with Cpd-X?
A5: This depends on your experimental goals. Serum contains numerous growth factors and proteins that can sometimes interfere with the activity of a compound, for example by binding to it and reducing its effective concentration.[11][12] For mechanistic studies or to increase compound potency, pre-incubating cells in low-serum (0.5-2%) or serum-free medium for a few hours before and during treatment is common.[11] However, if this starves your cells or induces stress, it can confound the results.[11] For general cytotoxicity or long-term proliferation assays, using your standard culture medium with serum is often preferable, as it better reflects the cells' normal growing conditions.[11] Always maintain consistent serum conditions across all experimental and control groups.
Troubleshooting Guide
This section addresses specific issues you may encounter during the optimization process.
| Problem | Possible Causes | Recommended Solutions |
| 1. No Observed Effect or Very High IC50 | Compound Insolubility: The compound may be precipitating out of the culture medium. | Visually inspect the medium in the wells (use a microscope) for crystals after adding the compound. Prepare fresh dilutions from your DMSO stock directly into pre-warmed medium with vigorous mixing.[8] Consider a formal solubility test in your specific medium.[7] |
| Compound Inactivity: The compound may not be active against your chosen cell line or target. | Confirm the compound's identity and purity. Test the compound on a known sensitive (positive control) cell line if available. Consider a cell-free biochemical assay to confirm it inhibits its putative kinase target. | |
| Incorrect Concentration Range: The effective concentration may be higher than the range tested. | Expand your dose-response curve to higher concentrations (e.g., up to 200 µM), but be mindful of increasing DMSO concentration and potential off-target effects. | |
| Assay Timing: The incubation time may be too short to observe a phenotypic effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific assay (e.g., proliferation, apoptosis). | |
| 2. High Cytotoxicity at All Concentrations | General Cellular Toxicity: The compound may be non-specifically toxic at the concentrations tested. | Shift your dose-response curve to a much lower range (e.g., picomolar to nanomolar). Ensure the final DMSO concentration is not exceeding toxic levels for your cell line.[10] |
| Contaminated Compound or Solvent: Impurities could be causing the toxic effect. | Use high-purity, anhydrous DMSO for your stock solution. If possible, verify the purity of your Cpd-X batch via analytical methods like HPLC or LC-MS. | |
| 3. Poor Reproducibility Between Experiments | Inconsistent Cell Health/Passage Number: Cells can change their characteristics over time in culture.[13] | Use cells from a consistent, low passage number range for all experiments. Create and use a master and working cell bank system.[13] Ensure cells are healthy and in the exponential growth phase at the time of seeding.[3] |
| Variable Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[3] | Perform accurate cell counts before seeding. Ensure the cell suspension is homogenous while plating to avoid clumps and uneven distribution.[13] | |
| "Edge Effect" in Microplates: Wells on the perimeter of the plate are prone to evaporation, altering concentrations.[3][13] | Avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[3][13] | |
| Compound Degradation: The compound may be unstable in solution. | Prepare fresh working dilutions from a frozen DMSO stock for each experiment. Avoid storing diluted compound in aqueous media for extended periods.[9] |
Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 of Cpd-X using an MTT Assay
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound.[14] The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17]
Objective: To determine the concentration of Cpd-X that inhibits cell viability by 50%.
Materials:
-
Cpd-X stock solution (e.g., 20 mM in 100% DMSO)
-
Cell line of interest in exponential growth phase
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[18]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of Cpd-X in complete culture medium. It's often best to make serial dilutions of the stock in DMSO first, and then dilute this series into the medium to maintain a constant final DMSO concentration.[8]
-
Example Dilution Series (for a final volume of 200 µL/well):
-
Prepare 2X working solutions of Cpd-X in culture medium.
-
Remove the 100 µL of seeding medium from the wells.
-
Add 100 µL of the appropriate Cpd-X dilution to each well. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).
-
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, carefully remove the treatment media.
-
Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[15]
-
Incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]
-
Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (OD) at 570 nm using a microplate reader.
-
Normalize the data: % Viability = (OD_treated - OD_blank) / (OD_vehicle - OD_blank) * 100.
-
Plot % Viability against the log of the Cpd-X concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the IC50 value.[20][21]
-
Visualizations and Workflows
Workflow for Optimizing Cpd-X Concentration
This diagram outlines the logical progression of experiments for determining the optimal concentration of Cpd-X.
Caption: Experimental workflow for Cpd-X concentration optimization.
Hypothesized Signaling Pathway Inhibition
This diagram illustrates the hypothesized mechanism of action for Cpd-X as a kinase inhibitor, blocking a signal transduction pathway that leads to cell proliferation.
Caption: Hypothesized kinase inhibition pathway of Cpd-X.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]
-
Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Available from: [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]
-
Paul, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link]
-
PubMed. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Available from: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays? Available from: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Available from: [Link]
-
edX. (n.d.). IC50 Determination. Available from: [Link]
-
Bentham Science. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available from: [Link]
-
ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Available from: [Link]
-
ResearchGate. (2017). Reducing serum concentration during treatment? Available from: [Link]
-
Wikipedia. (n.d.). Fetal bovine serum. Available from: [Link]
-
CYTENA. (2024). Maximizing Efficiency in Cell Line Development: Techniques and Tips. Available from: [Link]
-
Sphere Fluidics. (n.d.). Best practices for optimizing Cell Line Development processes. Available from: [Link]
-
Sphere Bio. (n.d.). Best practices for optimizing Cell Line Development processes. Available from: [Link]
-
BioProcess International. (2005). Optimization of Cell Culture Media. Available from: [Link]
-
VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. Available from: [Link]
-
National Institutes of Health. (n.d.). Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types. Available from: [Link]
-
Biocompare. (2016). Serum Selection for Cell Culture. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. Available from: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. courses.edx.org [courses.edx.org]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. IC50 Calculator | AAT Bioquest [aatbio.com]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
5-nitro-3-(pyridin-3-yl)-1H-indazole stability and storage conditions
Welcome to the technical support center for 5-nitro-3-(pyridin-3-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. The following information is based on the known properties of closely related 5-nitroindazole compounds and general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 5-nitro-3-(pyridin-3-yl)-1H-indazole?
To ensure maximum shelf-life and prevent degradation, the solid compound should be stored in a tightly sealed, light-resistant container in a dry, cool, and well-ventilated place.[1][2] For long-term stability, refrigeration at 2-8°C is recommended, particularly for analogous compounds like 5-nitro-1H-indazole-3-carboxylic acid and 6-nitro-1H-indazole-3-carbaldehyde.[3][4] Some suppliers of 5-nitro-1H-indazole recommend storage at room temperature when sealed in a dry environment.[5] Given the potential for degradation, the more conservative 2-8°C condition is preferable.
Q2: How should I handle the compound during routine laboratory use?
Always handle the compound in a well-ventilated area, avoiding the formation of dust.[1][2] Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Avoid contact with skin and eyes, and prevent inhalation or ingestion.[2][6] It is good practice to minimize the time the container is open to the atmosphere to reduce exposure to moisture and air.
Q3: What are the primary factors that can cause degradation of 5-nitro-3-(pyridin-3-yl)-1H-indazole?
Based on the chemistry of nitroaromatic and indazole compounds, the primary factors leading to degradation are likely:
-
Light: Many aromatic nitro compounds are light-sensitive.
-
Moisture: The compound should be stored in a dry environment to prevent hydrolysis or other moisture-mediated degradation.
-
High Temperatures: Elevated temperatures can accelerate decomposition.
-
Strong Oxidizing and Reducing Agents: The nitro group can react with strong reducing agents, while the indazole and pyridine rings can be susceptible to strong oxidizers.[1]
Q4: Are there any known incompatibilities for this compound?
Yes, 5-nitro-1H-indazole and related compounds are known to be incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What are the visual signs of degradation?
While specific data for 5-nitro-3-(pyridin-3-yl)-1H-indazole is not available, degradation of similar compounds often manifests as a change in color (e.g., darkening) or a change in the physical form of the solid.[4] If you observe any significant changes in the appearance of the compound, it is advisable to verify its purity analytically before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation leading to lower potency or the presence of impurities. | - Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). - If degradation is confirmed, use a fresh, properly stored batch of the compound. - Review handling and storage procedures to prevent future degradation. |
| The solid compound has changed color or appears clumpy. | Exposure to light, moisture, or elevated temperatures. | - While the compound may still be usable for some applications, it is best to re-analyze its purity. - For future use, ensure the compound is stored in a tightly sealed, light-resistant container at the recommended temperature and in a desiccator if necessary.[4] |
| Difficulty dissolving the compound. | The compound may have degraded into less soluble byproducts, or an inappropriate solvent is being used. | - Verify the solubility of the compound in the chosen solvent. - If solubility issues persist with a previously effective solvent, this may be an indicator of degradation. Analyze the compound's purity. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibrate the container of 5-nitro-3-(pyridin-3-yl)-1H-indazole to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weigh the desired amount of the compound in a fume hood.
-
Add the desired solvent (e.g., DMSO, DMF) to the solid and vortex or sonicate until fully dissolved.
-
Store the stock solution in a tightly sealed, light-resistant vial. For short-term storage, refrigeration (2-8°C) is generally acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
Protocol 2: Assessment of Compound Purity by HPLC
This is a general guideline and may require optimization for your specific equipment and compound.
-
Mobile Phase Preparation: Prepare appropriate mobile phases (e.g., acetonitrile and water with a modifier like formic acid or TFA).
-
Standard Preparation: Prepare a standard solution of the compound at a known concentration in a suitable solvent.
-
Sample Injection: Inject the standard solution onto a suitable C18 column.
-
Chromatographic Conditions: Develop a gradient or isocratic elution method to achieve good peak separation.
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance.
-
Analysis: Analyze the chromatogram for the presence of unexpected peaks, which may indicate impurities or degradation products. The peak area of the main compound can be used to assess its purity relative to the total peak area.
Visual Guides
Decision Workflow for Handling and Storage
Caption: Decision workflow for proper handling and storage.
References
-
5-Nitro-1H-indazole-3-carboxylic acid - Lead Sciences. (n.d.). Retrieved January 20, 2026, from [Link]
- MSDS of 5-Nitro-1H-indazole-3-carbonitrile. (n.d.).
-
5-Nitro-6-(trifluoromethyl)-1H-indazole Factory. (n.d.). Retrieved January 20, 2026, from [Link]
-
Material Safety Data Sheet - 5-Nitroindazole, p.a. - Cole-Parmer. (n.d.). Retrieved January 20, 2026, from [Link]
-
5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Safety Data Sheet - Watson International. (2017, February 28).
-
5-NITRO-1H-INDAZOLE | CAS 5401-94-5 - Matrix Fine Chemicals. (n.d.). Retrieved January 20, 2026, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). The Journal of Organic Chemistry. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018, March 16). Molecules. MDPI. Retrieved January 20, 2026, from [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024, October 16). International Journal of Molecular Sciences. MDPI. Retrieved January 20, 2026, from [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. PubMed Central. Retrieved January 20, 2026, from [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). RSC Advances. RSC Publishing. Retrieved January 20, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 5-Nitro-1H-indazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5401-94-5|5-Nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 6. watson-int.com [watson-int.com]
Technical Support Center: Overcoming Experimental Resistance to 5-nitro-3-(pyridin-3-yl)-1H-indazole
Welcome to the technical support center for researchers utilizing the novel investigational compound 5-nitro-3-(pyridin-3-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering diminished or complete loss of efficacy with this compound in their experimental models. As this is an emerging molecule, established resistance mechanisms are not yet defined in the literature. Therefore, this document provides a first-principles, hypothesis-driven framework to systematically investigate and potentially overcome resistance.
Our approach is grounded in the structural features of the molecule: an indazole core, common in many kinase inhibitors, and a 5-nitro group, which is often associated with compounds that induce DNA damage.[1][2] Consequently, this guide is structured around two primary putative mechanisms of action: kinase inhibition and induction of DNA damage .
Part 1: Initial Troubleshooting - Confirming and Characterizing Resistance
Before exploring complex biological mechanisms, it is crucial to confirm that the observed lack of response is genuine resistance and not due to experimental variables.
Question: My cells have stopped responding to 5-nitro-3-(pyridin-3-yl)-1H-indazole. How do I confirm this is acquired resistance?
Answer:
First, validate the compound's integrity and your experimental setup. Then, quantitatively compare the dose-response between your parental (sensitive) and suspected resistant cell lines.
-
Compound and Reagent Validation:
-
Compound Integrity: Confirm the purity and stability of your 5-nitro-3-(pyridin-3-yl)-1H-indazole stock. If possible, verify its structure and molecular weight via mass spectrometry.
-
Reagent Quality: Ensure all media, sera, and supplements are from fresh, uncontaminated lots.
-
-
Quantitative Assessment of Resistance:
-
Dose-Response Curve: Perform a cell viability assay (e.g., CCK-8 or MTT) to generate a dose-response curve for both parental and suspected resistant cells.[3][4][5][6] A significant rightward shift in the IC50 (half-maximal inhibitory concentration) value for the resistant line confirms resistance. The fold-resistance can be calculated as (IC50 of resistant line) / (IC50 of parental line).
-
Establish a Resistant Cell Line (If not already done): If you are observing a gradual loss of efficacy, you may need to formally establish a resistant cell line by continuous culture with escalating concentrations of the compound.[7][8][9][10][11]
-
| Parameter | Parental Cell Line | Suspected Resistant Line |
| Seeding Density | 5,000 cells/well | 5,000 cells/well |
| Compound Conc. | 0 - 100 µM (e.g.) | 0 - 1000 µM (e.g.) |
| Incubation Time | 48-72 hours | 48-72 hours |
| Expected IC50 | Low µM range | High µM or mM range |
Part 2: Scenario A - Investigating Resistance to a Putative Kinase Inhibitor
The indazole scaffold is a privileged structure in kinase inhibitor design. Resistance to kinase inhibitors is a well-studied phenomenon, typically arising from on-target alterations or the activation of bypass signaling pathways.[12][13][14][15][16]
Question: I hypothesize that 5-nitro-3-(pyridin-3-yl)-1H-indazole is a kinase inhibitor. What are the common resistance mechanisms I should investigate?
Answer:
Resistance to kinase inhibitors generally falls into two categories:
-
Target-Based Resistance: Genetic alterations in the target kinase that prevent drug binding.[12][15][16]
-
Pathway-Based Resistance (Bypass Tracks): Activation of alternative signaling pathways that circumvent the inhibited target, often reactivating downstream effectors like AKT or ERK.[12][13][15]
Workflow for Investigating Kinase Inhibitor Resistance
This workflow will guide you through identifying the potential resistance mechanism.
Caption: Simplified DNA Damage Response (DDR) pathway.
Question: How can I determine if my resistant cells have an enhanced DNA Damage Response (DDR)?
Answer:
You can assess the activation of key DDR proteins via Western blot. Increased baseline or induced levels of phosphorylated DDR proteins in resistant cells compared to parental cells can indicate a hyperactive repair mechanism.
Experimental Protocol: Western Blot for DDR Markers
-
Sample Preparation: Treat parental and resistant cells with and without 5-nitro-3-(pyridin-3-yl)-1H-indazole for various time points (e.g., 1, 6, 24 hours).
-
Procedure: Follow the standard Western blot protocol as described previously.
-
Primary Antibodies: Probe for key DDR markers:
-
γH2AX (p-H2A.X Ser139): A sensitive marker for DNA double-strand breaks.
-
p-ATM (Ser1981): A key sensor of double-strand breaks.
-
p-ATR (Ser428): A sensor of single-strand breaks and replication stress.
-
p-CHK1 (Ser345) / p-CHK2 (Thr68): Key signal transducers that mediate cell cycle arrest.
-
| Expected Outcome (in Resistant vs. Parental Cells) | Interpretation | Strategy to Overcome |
| Higher baseline & induced γH2AX, p-ATM, p-ATR | Resistant cells have a more robust DDR, allowing them to repair drug-induced damage more efficiently. | Combine with a DDR inhibitor (e.g., PARP inhibitor like Olaparib, or an ATM/ATR inhibitor). [17][18] |
| Lower levels of γH2AX upon treatment | The drug is not causing as much DNA damage, possibly due to increased efflux or metabolic inactivation. | Investigate drug efflux pumps (e.g., P-gp, BCRP). |
Question: I suspect my resistant cells are pumping the drug out. How do I test for this?
Answer:
Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) is a classic multidrug resistance mechanism.
-
Expression Analysis: Use Western blot or qRT-PCR to compare the expression levels of P-gp (ABCB1), BCRP (ABCG2), and MRP1 (ABCC1) between parental and resistant cells.
-
Functional Assay: Treat resistant cells with your compound in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar). Restoration of cytotoxicity in the presence of the inhibitor strongly suggests that drug efflux is the resistance mechanism.
Part 4: Advanced Strategies and FAQs
Question: Neither kinase pathway reactivation nor enhanced DDR seems to be the cause. What other mechanisms could be at play?
Answer:
Consider these additional possibilities:
-
Protein-Protein Interactions: The compound might disrupt a critical protein-protein interaction. In resistant cells, an interacting partner might be mutated or its expression altered. You can investigate this using Co-Immunoprecipitation (Co-IP) followed by mass spectrometry to identify binding partners of a suspected target. [19][20][21][22][23]* Altered Metabolism: The nitro-group may require cellular nitroreductases for activation. [4]Resistant cells might have downregulated these enzymes. Conversely, upregulation of detoxification pathways (e.g., Glutathione-S-transferases) could inactivate the compound.
-
Epithelial-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype can confer broad drug resistance. Check for changes in EMT markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin) via Western blot.
Question: What is the best strategy if I identify a specific resistance mechanism?
Answer:
The goal is rational combination therapy.
-
Bypass Track Activation: Combine with an inhibitor targeting the upregulated bypass pathway (e.g., Your Compound + MET inhibitor).
-
Enhanced DNA Repair: Combine with a DDR inhibitor (e.g., Your Compound + PARP inhibitor).
-
Drug Efflux: Combine with an ABC transporter inhibitor (though clinical translation of these can be challenging due to toxicity).
Question: Should I develop a new compound instead?
Answer:
Understanding the resistance mechanism provides critical information for next-generation drug design. If resistance is due to a gatekeeper mutation in a target kinase, for example, a new compound could be designed to bind to the mutated pocket. [16]
Protocols Appendix
P1: Cell Viability (CCK-8) Assay
-
Seed 5x10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of 5-nitro-3-(pyridin-3-yl)-1H-indazole. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. [3]5. Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as (Absorbance of treated wells / Absorbance of control wells) x 100%. Plot the dose-response curve to determine the IC50.
P2: Development of a Resistant Cell Line
-
Determine the initial IC50 of the parental cell line.
-
Culture parental cells in medium containing the compound at its IC10-IC20 concentration. [8]3. When the cells recover and reach ~80% confluency, passage them and increase the drug concentration by 1.5-2 fold. [8]4. Repeat this process of stepwise dose escalation over several months.
-
Periodically check the IC50 to monitor the level of resistance. A 10-fold or higher increase in IC50 indicates a resistant line.
-
Once a stable resistant line is established, it can be maintained in a medium containing a constant concentration of the drug (typically the IC50 of the parental line).
P3: siRNA-mediated Gene Knockdown
-
Seed cells so they are 60-80% confluent on the day of transfection.
-
For each well of a 6-well plate, prepare two tubes:
-
Tube A: Dilute 20-80 pmols of siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium. [2][24]3. Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-30 minutes at room temperature to allow complexes to form. [25]4. Add the siRNA-lipid complexes dropwise to the cells in antibiotic-free medium.
-
-
Incubate for 24-72 hours before assessing knockdown efficiency (via Western blot or qRT-PCR) and performing downstream functional assays. [2]
References
- Perk, A. S., et al. (2024).
-
Bio-protocol. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. Retrieved from [Link]
-
Mondinion. (2026). SiRNA Knockdown: A Step-by-Step Guide. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]
-
Andrew Alliance. (n.d.). CRISPR/Cas9-mediated Gene Knockout - Protocol. Retrieved from [Link]
-
GeneMedi. (n.d.). Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. Retrieved from [Link]
-
Abbkine. (2017). Protocol for Immunoprecipitation (Co-IP) V.1. Retrieved from [Link]
-
Vitro Biotech. (n.d.). CRISPR Knockout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning. Retrieved from [Link]
- STAR Protocols. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
-
Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]
-
Life Technologies. (2012). siRNA Transfection Protocol. YouTube. Retrieved from [Link]
-
Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]
-
QIAGEN. (n.d.). Guidelines for transfection of siRNA. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]
-
ResearchGate. (2020). What is the difference between assessing viability using Cell Counting Kit-8 (CCK-8) and MTT assay?. Retrieved from [Link]
- Methods in Molecular Biology. (n.d.). RNA Interference to Knock Down Gene Expression.
-
ResearchGate. (2022). Is there a commonly used protocol for making cancer cell lines drug resistant?. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]
-
Cusabio. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]
- Oncotarget. (n.d.).
- Arteaga, C. L., & Engelman, J. A. (2014).
- Annex Publishers. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance.
- OncoTargets and Therapy. (2022). Overcoming resistance mechanisms to kinase inhibitors.
- Signal Transduction and Targeted Therapy. (n.d.).
- Cancers. (2025). DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities.
- Cancers. (n.d.). DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities.
- Signal Transduction and Targeted Therapy. (2025). Insights into the DNA damage response and tumor drug resistance.
- International Journal of Molecular Sciences. (2020). DNA Damage/Repair Management in Cancers.
Sources
- 1. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 2. youtube.com [youtube.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. dojindo.com [dojindo.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annexpublishers.com [annexpublishers.com]
- 14. dovepress.com [dovepress.com]
- 15. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nyu.edu [nyu.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 21. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 22. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. SiRNA Knockdown: A Step-by-Step Guide [vps2.mondinion.com]
Technical Support Center: Crystallizing 5-nitro-3-(pyridin-3-yl)-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 5-nitro-3-(pyridin-3-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its purification. As a molecule featuring a polar indazole core, a strongly electron-withdrawing nitro group, and a basic pyridinyl moiety, its crystallization behavior can be complex.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and field experience.
Troubleshooting Guide
This section addresses specific issues encountered during the crystallization of 5-nitro-3-(pyridin-3-yl)-1H-indazole in a direct question-and-answer format.
Problem 1: My compound "oils out" as a liquid instead of forming solid crystals.
Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as a viscous liquid or oil at the bottom of the flask. How can I resolve this?
Answer: "Oiling out" is a common issue that occurs when a compound's melting point is lower than the temperature of the solution, or when the solution becomes supersaturated too quickly, causing the solute to crash out as a liquid phase instead of an ordered solid lattice.[4][5] Impurities are a primary cause, as they can significantly depress the melting point of the eutectic mixture. The high polarity of the nitro and pyridyl groups can also contribute to this phenomenon in certain solvents.
Causality & Solution Pathway:
-
Re-heat and Dilute: The most immediate step is to return the flask to the heat source. Add more of the same solvent (e.g., in 10-20% increments of the original volume) until the oil fully redissolves.[4][5] The rationale here is that the initial concentration was too high, leading to rapid and disordered precipitation. A more dilute solution cools more slowly, providing the necessary time for ordered crystal nucleation.
-
Reduce the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[5] Once the material is redissolved, insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) to slow down the cooling process. Allow it to cool to room temperature undisturbed over several hours before considering refrigeration.
-
Re-evaluate Your Solvent System: If dilution and slow cooling fail, the solvent is likely inappropriate. The polarity match between the solvent and your highly polar compound may be too good, keeping it soluble even at lower temperatures. Try introducing an "anti-solvent" — a solvent in which your compound is poorly soluble but that is miscible with your primary solvent.[5] For example, if you are using methanol (polar), you could try adding a less polar solvent like toluene or a non-polar one like hexane dropwise to the warm, clear solution until slight turbidity appears, then re-heat to clarify and cool slowly.
-
Scratch or Seed: If the solution remains supersaturated without precipitation, induce nucleation by scratching the inside of the flask just below the solvent line with a glass rod.[4] The microscopic imperfections on the glass provide nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add a single "seed crystal" to the cooled solution to initiate crystallization.[5]
Problem 2: No crystals form, even after the solution has cooled for an extended period.
Question: My solution has been at room temperature or in the fridge for over 24 hours, but it remains completely clear. What's wrong?
Answer: This indicates that the solution has not reached a sufficient level of supersaturation for crystal nucleation to begin.[6] Essentially, your compound is too soluble in the chosen volume of solvent at that temperature.
Causality & Solution Pathway:
-
Reduce Solvent Volume: The most straightforward solution is to increase the solute concentration. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) under a nitrogen stream or using a rotary evaporator.[4] Then, allow the more concentrated solution to cool again.
-
Introduce an Anti-Solvent: As described in the previous section, adding an anti-solvent is a highly effective method to decrease the overall solubility of the compound in the system.[5] Add the anti-solvent dropwise to the clear solution at room temperature until persistent cloudiness is observed. This cloudiness is the formation of nascent, amorphous precipitate. Gently warm the mixture until it becomes clear again, and then cool it slowly. This controlled reduction in solubility is often the key to forming high-quality crystals.
-
Utilize a Seed Crystal: If you have any solid material, even if it's from the crude product, a seed crystal can overcome the kinetic barrier to nucleation.[5]
Problem 3: The product crashes out as a very fine powder or tiny needles, making filtration difficult.
Question: As soon as I removed my flask from the heat, a large amount of solid crashed out. The resulting crystals are extremely small and difficult to filter and wash effectively.
Answer: This is a sign of excessively rapid crystallization, where nucleation happens too quickly and universally, preventing the growth of larger, more ordered crystals.[4] While it indicates a good choice of solvent in terms of solubility difference with temperature, the process needs to be slowed down.
Causality & Solution Pathway:
-
Add Excess Solvent: Place the flask back on the heat source and add a small amount of additional hot solvent (perhaps 5-10% more) until the solid redissolves completely.[4] This ensures you are slightly above the minimum solvent volume, which will keep the compound in solution for longer during the cooling phase, allowing fewer nucleation sites to grow into larger, more perfect crystals.
-
Controlled Cooling: An ideal crystallization should show the first crystals appearing after 5-15 minutes of cooling, with continued growth over 20-60 minutes.[4] Use an insulated container or a Dewar flask to slow the cooling rate.
-
Consider a Different Solvent: Some solvents inherently promote the formation of needles. Experiment with solvents that have different hydrogen bonding capabilities or aromaticity. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or toluene can sometimes yield better crystal habits than alcohols.[7][8]
Frequently Asked Questions (FAQs)
FAQ 1: What are the key physicochemical properties of 5-nitro-3-(pyridin-3-yl)-1H-indazole to consider for crystallization?
This molecule combines several features that dictate its behavior:
-
High Polarity: The nitro group is strongly electron-withdrawing and polar.[1] The pyridine ring adds further polarity and a site for hydrogen bonding.
-
High Melting Point: Indazoles, particularly those with nitro groups, tend to be high-melting solids. The related 5-nitro-1H-indazole melts at 208-209 °C.[9] This high lattice energy means a good solvent must be able to effectively solvate the molecule to overcome these intermolecular forces.
-
Potential for Polymorphism: The presence of hydrogen bond donors (indazole N-H) and acceptors (nitro oxygens, pyridine nitrogen) creates the possibility of different crystal packing arrangements (polymorphs). The crystallization conditions (solvent, cooling rate) can influence which polymorph is obtained.
FAQ 2: How do I systematically select an appropriate solvent system?
A methodical approach is crucial. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
Experimental Protocol: Solvent Screening
-
Preparation: Place a small amount of your crude material (approx. 20-30 mg) into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each drop, until the solid just dissolves or until ~1 mL has been added. Note the solubility at room temperature. If it is highly soluble at room temperature, it is not a good primary solvent.
-
Heating: If the compound is poorly soluble at room temperature, gently heat the test tube in a sand bath or with a heat gun until the solvent boils. Add more solvent dropwise until the solid dissolves completely. Record the approximate volume.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid from a solution that was clear when hot.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Comments |
| Methanol | 5.1 | 65 | A good starting point for polar heterocyclic compounds. Used successfully for the parent 5-nitroindazole.[9] |
| Ethanol | 4.3 | 78 | Similar to methanol but less volatile. Often yields good quality crystals. |
| Isopropanol | 3.9 | 82 | Slower evaporation rate can lead to larger crystals. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent that can offer different crystal packing than protic solvents.[8] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often good for compounds with H-bond acceptors.[8] |
| Toluene | 2.4 | 111 | The aromatic nature may promote π-stacking interactions, potentially leading to well-defined crystals.[7] |
| DMF/Water | 6.4 (DMF) | 153 (DMF) | A polar aprotic solvent system. The compound may be highly soluble in DMF, requiring water as an anti-solvent.[8][10] |
Visualization: Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting a single-solvent or two-solvent system for crystallization.
Caption: A decision workflow for screening and selecting an appropriate crystallization solvent.
FAQ 3: Can you provide a baseline protocol for recrystallization?
Answer: Certainly. This protocol is adapted from a known procedure for 5-nitroindazole and serves as an excellent starting point.[9]
Experimental Protocol: Recrystallization of 5-nitro-3-(pyridin-3-yl)-1H-indazole
-
Dissolution: In an Erlenmeyer flask, add the crude 5-nitro-3-(pyridin-3-yl)-1H-indazole. Add a magnetic stir bar. Add the minimum amount of hot methanol (or another suitable solvent identified from screening) required to fully dissolve the solid at a gentle boil.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (approx. 1-2% by weight of your compound), and then bring the solution back to a boil for 2-3 minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration. This must be done quickly to prevent the compound from crystallizing prematurely. Use a pre-heated filter funnel (by passing hot solvent through it) and collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. To maximize yield, you can then place the flask in an ice-water bath or a refrigerator for at least one hour.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
References
-
National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
El kihel, A., et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1834–1838. Retrieved from [Link]
-
Zhanghua Pharmaceutical Equipment. (2024). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
Naas, M., et al. (2013). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o244. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-Nitroindazole. Retrieved from [Link]
-
Perumal, S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Retrieved from [Link]
-
Naas, M., et al. (2013). 1-Allyl-3-chloro-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1410. Retrieved from [Link]
-
Taylor, R. D., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Retrieved from [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
ResearchGate. (n.d.). Aromatic Nitro and Amino Compounds. Retrieved from [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-nitro-3-(pyridin-3-yl)-1H-indazole
Welcome to the technical support guide for 5-nitro-3-(pyridin-3-yl)-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this specific heterocyclic compound. The unique combination of a nitro group, an acidic indazole proton, and a basic pyridine ring presents a distinct set of challenges. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-nitro-3-(pyridin-3-yl)-1H-indazole in a direct question-and-answer format.
Question 1: My crude product is a dark, intractable oil or tar, not the expected solid. What's causing this and how can I isolate my product?
Answer:
This is a frequent issue when synthesizing complex nitroaromatic compounds. The dark coloration and oily nature typically stem from two main sources:
-
Formation of Highly Colored Byproducts: During the synthesis, particularly in diazotization and cyclization steps common for indazoles, side reactions can produce colored impurities like diazoamino compounds or other polymeric materials.[1][2] These are often formed when reaction temperatures are not strictly controlled or if reactant stoichiometry is suboptimal.
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or DMSO, can be difficult to remove completely and can trap your product in an oily residue.
Troubleshooting Workflow:
-
Initial Solvent Removal: Ensure your high-boiling point solvent is removed as much as possible under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Liquid-Liquid Extraction (Acid-Base Wash): This is the most critical step to exploit the compound's unique chemical nature. The basic pyridine moiety allows for selective extraction.
-
Dissolve the crude oil in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Extract this organic solution with an aqueous acid (e.g., 1M HCl). Your target compound, due to the basic pyridine nitrogen, will move into the aqueous layer, leaving behind many non-basic organic impurities.
-
Wash the acidic aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8-9. Your product should precipitate out as a solid.
-
Filter the solid, wash with cold water, and dry thoroughly. This process effectively isolates the product from non-basic tars and colored materials.
-
-
Charcoal Treatment: If the isolated solid is still highly colored, a decolorizing carbon (charcoal) treatment during recrystallization is recommended. Dissolve the solid in a minimal amount of a hot solvent (e.g., methanol or ethanol), add a small amount of activated charcoal, hold at temperature for a few minutes, and then hot-filter to remove the charcoal.
Question 2: I've isolated a solid, but my ¹H NMR spectrum shows multiple impurities. How do I proceed with purification?
Answer:
The presence of multiple impurities after initial isolation indicates that they have similar solubility properties to your target compound. A multi-step purification strategy combining recrystallization and chromatography is the most effective approach.
-
Causality: The impurities are likely isomers (e.g., 2H-indazole vs. 1H-indazole tautomers or regioisomers from the synthesis) or byproducts with similar polarity and functional groups, such as the corresponding carboxylic acid from over-oxidation if the synthesis starts from an indole precursor.[2][3]
Recommended Purification Protocol:
-
Recrystallization: This is an excellent first step to significantly enhance purity. The key is selecting an appropriate solvent system.
-
Rationale: An ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.
-
See the solvent selection table in the FAQ section for guidance. Methanol or ethanol are often good starting points for nitroindazoles.[1]
-
-
Silica Gel Flash Column Chromatography: This is the definitive step for removing closely related impurities. The basicity of the pyridine ring requires special consideration.
-
Challenge: The basic nitrogen on the pyridine ring will interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and potential loss of product on the column.
-
Solution: Deactivate the silica gel by adding a basic modifier to your eluent system. A common and effective method is to add 0.5-1% triethylamine (NEt₃) or a few drops of aqueous ammonia to the mobile phase. This neutralizes the acidic sites and allows your compound to elute with a much-improved peak shape.
-
dot
Caption: A multi-step workflow for purifying 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 5-nitro-3-(pyridin-3-yl)-1H-indazole?
A: The choice of solvent is critical and often requires empirical testing. Based on the molecule's polarity (high, due to nitro and pyridine groups), polar solvents are recommended.
| Solvent System | Advantages | Disadvantages |
| Methanol (MeOH) or Ethanol (EtOH) | Good solvency at high temperatures for polar compounds; relatively volatile and easy to remove. Often effective for nitroindazoles.[1] | May not be effective for removing very polar impurities like alcohols or water. |
| Ethyl Acetate (EtOAc) / Hexane | A versatile system where solubility can be finely tuned by adjusting the solvent ratio. | The compound may have limited solubility in pure EtOAc, requiring larger volumes. |
| Acetonitrile (ACN) | Good at dissolving polar compounds; can provide sharp crystals. | Higher boiling point than alcohols, making it slightly harder to remove. |
| Dimethylformamide (DMF) / Water | Excellent for compounds with very poor solubility. Dissolve in minimal hot DMF and add water dropwise until turbidity appears. | Very difficult to remove residual DMF, which can be toxic. Use only if other systems fail. |
Q2: How can I confirm the purity and identity of my final product?
A: A combination of analytical techniques is essential for unambiguous confirmation.
| Technique | Purpose | Key Information Provided |
| ¹H NMR | Structural Confirmation & Purity | Confirms the chemical structure by showing proton signals with correct chemical shifts, integration, and coupling patterns. The absence of impurity peaks indicates high purity. |
| HPLC | Quantitative Purity Assessment | Provides a precise purity value (e.g., >99% by peak area) and can detect impurities not visible by NMR. A validated method is crucial for this.[4][5] |
| LC-MS | Identity Confirmation | Confirms the molecular weight of the compound, providing strong evidence of its identity. |
| Melting Point | Purity Indication | A sharp melting point within a narrow range (e.g., 204-208°C for the parent 5-nitro-1H-indazole) indicates high purity.[6] A broad or depressed melting point suggests the presence of impurities. |
| Elemental Analysis | Definitive Formula Confirmation | Provides the percentage composition of C, H, and N, which should match the theoretical values for the molecular formula C₁₂H₈N₄O₂. |
Q3: My compound streaks badly on a TLC plate. What does this mean?
A: Streaking (or tailing) on a silica gel TLC plate is a classic sign of a strong interaction between your compound and the stationary phase. For this molecule, the culprit is the basic pyridine nitrogen binding to the acidic silanol groups on the silica. This is the same phenomenon that causes problems in column chromatography. To get clean spots on your TLC plate, develop it in a chamber containing a small amount of triethylamine or ammonia in the mobile phase.
Q4: Are there any known stability or handling issues for this compound?
A: Yes, several factors should be considered:
-
Light Sensitivity: Many nitroaromatic compounds are sensitive to light and can degrade over time. It is best to store the compound in an amber vial or protected from light.
-
Thermal Stability: While generally stable, prolonged exposure to high heat should be avoided. Perform recrystallizations efficiently and do not leave the compound in hot solvent for extended periods.
-
Hygroscopicity: The presence of the polar nitro and pyridine groups may make the compound slightly hygroscopic. Store it in a desiccator to keep it dry.
-
Safety: 5-Nitroindazole is classified as harmful if swallowed and causes skin and eye irritation.[6][7] Assume similar or greater toxicity for this derivative and handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Porter, H. D., & Peterson, W. D. (1941). 5-Nitroindazole. Organic Syntheses, 21, 84. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21501, 5-Nitroindazole. [Link]
-
Krasavin, M. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]
-
Li, J., et al. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 29(1), 1. [Link]
-
ResearchGate (2022). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. [Link]
-
MDPI (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
-
SIELC Technologies. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. [Link]
-
Patel, K., et al. (2024). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Research Journal of Pharmacy and Technology, 17(5), 2324-2330. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Lead Sciences. 5-Nitro-1H-indazole-3-carboxylic acid Product Page. [Link]
-
MDPI (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]
-
ResearchGate (2015). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]-N-aryl-1,2,4-triazole-5-thione sodium salts. [Link]
- Google Patents (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Elguero, J., et al. (2013). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 18(10), 12696-12713. [Link]
-
Liskon Biological (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-61. [Link]
-
The Royal Society of Chemistry (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
Acta Poloniae Pharmaceutica (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Gniazdowska, E., & Doroszewska, U. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 61(6), 513-521. [Link]
-
ResearchGate (2016). 1-Benzyl-5-nitro-1H-indazole. [Link]
-
Soares, D. C. F., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(5), 4983-4991. [Link]
- Google Patents (2006). WO2006048745A1 - Methods for preparing indazole compounds.
- Google Patents (2018).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Nitro-1H-indazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 5-nitro-3-(pyridin-3-yl)-1H-indazole
Welcome to the technical support center for 5-nitro-3-(pyridin-3-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance. Given that 5-nitro-3-(pyridin-3-yl)-1H-indazole is a novel investigational compound, likely targeting the kinase family due to its structural motifs, this document synthesizes established principles of kinase inhibitor pharmacology with practical, field-proven insights to help you anticipate and mitigate potential off-target effects in your experiments.
Our goal is to equip you with the knowledge to ensure the data you generate is robust, reproducible, and accurately reflects the on-target activity of this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype that doesn't align with the known function of my intended target kinase. How can I determine if this is an off-target effect?
This is a critical observation and a strong indicator of potential off-target activity. A multi-pronged approach is essential to dissect the underlying cause.
Initial Steps: Re-evaluating Experimental Parameters
-
Inhibitor Concentration: The concentration of the inhibitor is a crucial factor. It is essential to use the lowest concentration that effectively inhibits the primary target to minimize engagement with lower-affinity off-targets. We recommend generating a full dose-response curve to determine the in-cell EC50 or IC50 for your target and using concentrations at or near this value for phenotypic assays.
-
Cell Line Authentication: Ensure the cell line you are using is validated and expresses the target kinase at sufficient levels.
Gold-Standard Validation Techniques:
-
Rescue Experiments: A definitive method to confirm on-target activity is to perform a rescue experiment.[1] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is highly likely due to the inhibition of one or more off-target kinases.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to deplete the intended target.[2][3][][5][6] The resulting phenotype should mimic the effect of the inhibitor. If the inhibitor produces a phenotype in cells lacking the primary target, this is strong evidence of off-target effects.
Q2: My inhibitor is potent in biochemical assays but less effective in cell-based assays. What could be the cause?
Discrepancies between biochemical and cellular assay results are common and can stem from several factors.[1]
-
ATP Competition: Biochemical assays are often conducted at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[1]
-
Cellular Permeability and Efflux: The compound may have poor cell membrane permeability or be a substrate for cellular efflux pumps like P-glycoprotein, leading to a lower intracellular concentration.[1]
-
Target Availability and State: The target kinase may not be expressed, may be in an inactive conformation, or may be part of a protein complex within the cell that hinders inhibitor binding.[1][7]
To address this, consider performing a cellular target engagement assay, such as the NanoBRET™ Intracellular Kinase Assay, to confirm that the compound is binding to its intended target within a live cell.[8][9]
Q3: How can I proactively identify potential off-targets of 5-nitro-3-(pyridin-3-yl)-1H-indazole?
Proactive identification of off-targets is crucial for interpreting your results accurately and for the future development of the compound.
-
Kinome-Wide Profiling: This is the most comprehensive approach. Submitting the compound to a large-scale kinase profiling service will test its activity against a broad panel of kinases (often over 400).[7][10][11] This provides a detailed map of on- and off-target activities.
-
Chemical Proteomics: This unbiased approach can identify binding partners of your compound in a cellular context.[12][13][14][15] Techniques like affinity purification coupled with mass spectrometry can reveal both expected and unexpected interactions.[7][13]
The following table summarizes key experimental approaches for specificity validation:
| Assay Type | Purpose | Key Considerations |
| Biochemical Kinome Profiling | Identifies potential off-targets across the kinome. | Performed in vitro; may not fully reflect cellular activity. |
| Biochemical IC50 Determination | Validates on-target potency and quantifies off-target inhibition. | ATP concentration can significantly influence results. |
| Cellular Target Engagement Assays (e.g., NanoBRET™) | Confirms target binding in living cells.[8] | Requires specific reagents for the target of interest. |
| Phenotypic Screening | Assesses the functional consequences of target inhibition. | Can be confounded by off-target effects. |
| CRISPR-Cas9 Target Validation | Genetically validates the on-target phenotype.[2][3][6] | Technically demanding but provides strong evidence. |
| Chemical Proteomics | Unbiased identification of binding partners.[12][13][15] | Can be resource-intensive. |
Part 2: Troubleshooting Guides
Scenario 1: Unexpected Toxicity in Cell Culture
Problem: You observe significant cell death at concentrations where you expect specific inhibition of your target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell toxicity.
Detailed Steps:
-
Confirm Dose-Dependency: Perform a cell viability assay (e.g., MTT) with a broad range of inhibitor concentrations.[16]
-
Compare with On-Target Potency: Correlate the cytotoxic concentration with the IC50 for your target kinase. If toxicity occurs at concentrations significantly higher than the on-target IC50, it's likely an off-target effect.
-
Validate with Genetic Tools: Use siRNA or CRISPR to specifically deplete the target kinase.[2][3][6] If this does not replicate the toxicity, it strongly implicates off-target effects.
-
Identify Off-Targets: If off-target effects are suspected, utilize kinome-wide profiling or chemical proteomics to identify the unintended targets.[10][12][13][15]
Scenario 2: Inconsistent Phenotypic Results
Problem: The observed cellular phenotype is variable across experiments or different cell lines.
Troubleshooting Logic:
Caption: CRISPR-Cas9 target validation workflow.
Key Steps:
-
gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting an early exon of the kinase gene to ensure a functional knockout.
-
Transfection and Selection: Co-transfect your cells with a Cas9 expression vector and the gRNA vector. Select for transfected cells.
-
Clonal Expansion and Validation: Isolate and expand single-cell clones. Validate the knockout of the target protein by Western blotting and confirm the genomic edit by sequencing.
-
Phenotypic Analysis: Treat the validated knockout cells and the parental (wild-type) cells with 5-nitro-3-(pyridin-3-yl)-1H-indazole. If the inhibitor-induced phenotype is absent in the knockout cells, this provides strong evidence that the phenotype is mediated by the intended target.
By employing these systematic approaches, researchers can confidently delineate the on- and off-target effects of 5-nitro-3-(pyridin-3-yl)-1H-indazole, leading to a more accurate understanding of its mechanism of action and therapeutic potential.
References
-
Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]
-
Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
-
Journal of Biomedicine and Biochemistry. (2024, December 31). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Retrieved from [Link]
-
e-Publications@Marquette. (n.d.). Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for. Retrieved from [Link]
-
NIH. (2023, March 1). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The impact of CRISPR–Cas9 on target identification and validation. Retrieved from [Link]
-
ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
refining dosage for in vivo studies with 5-nitro-3-(pyridin-3-yl)-1H-indazole
Technical Support Center: 5-Nitro-3-(pyridin-3-yl)-1H-indazole
A Guide to In Vivo Dosage Refinement and Troubleshooting
Welcome to the technical support guide for 5-nitro-3-(pyridin-3-yl)-1H-indazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for establishing and refining dosages for in vivo studies. Given the compound's structure—a heterocyclic indazole core combined with a nitroaromatic moiety—it presents specific challenges and opportunities in preclinical development. This guide provides a logical framework, from initial formulation to advanced dose optimization, to ensure the scientific integrity and success of your experiments.
Part 1: Foundational Troubleshooting - Formulation and Initial Safety
The most common point of failure in preclinical studies with novel compounds occurs before the first dose is administered. The physicochemical properties of 5-nitro-3-(pyridin-3-yl)-1H-indazole, particularly its likely poor aqueous solubility and the toxicological potential of its nitro group, must be addressed systematically.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve 5-nitro-3-(pyridin-3-yl)-1H-indazole in aqueous buffers have failed. How should I approach formulation for in vivo studies?
A1: Poor aqueous solubility is a well-documented challenge for complex heterocyclic molecules like indazole derivatives.[1][2] A tiered approach to formulation is recommended, starting with the simplest methods.
-
Step 1: Comprehensive Solubility Assessment: First, determine the compound's solubility in a panel of pharmaceutically acceptable solvents. This data is critical for guiding your strategy.
-
Step 2: Formulation Strategy Selection: Based on solubility data, choose an appropriate strategy. Common approaches for poorly soluble compounds include creating solutions, suspensions, or more complex lipid-based systems.[3][4][5]
The following table summarizes common vehicles. The goal is to achieve a homogenous and stable preparation that ensures consistent bioavailability.[2]
| Formulation Strategy | Vehicle Composition | Best For | Key Considerations |
| Co-Solvent Solution | DMSO, PEG-400, Ethanol, etc., diluted with saline or PBS. | Initial PK studies, IV administration. | Final DMSO concentration should be <10% (ideally <5%) to avoid toxicity.[2] Ensure compound doesn't precipitate upon injection. |
| Aqueous Suspension | 0.5-1% Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (HPMC) in water. | Oral (PO) administration. | Requires particle size reduction (micronization) to improve dissolution. Ensure uniform suspension before each dose. |
| Surfactant-Based System | Tween 80 or Cremophor EL in saline. | IV or IP administration for highly insoluble compounds. | Can cause hypersensitivity reactions (especially Cremophor). Use the lowest effective concentration. |
| Lipid-Based Formulation | Self-Emulsifying Drug Delivery Systems (SEDDS), oils (e.g., sesame, corn). | Oral administration to enhance absorption. | Particularly useful for lipophilic compounds; can improve oral bioavailability significantly.[4] |
A logical workflow for selecting a formulation is crucial.
Caption: Workflow for selecting an appropriate in vivo formulation.
Q2: The 5-nitro group is a structural alert for toxicity. What specific risks should I anticipate and monitor?
A2: The nitroaromatic group is a well-known toxicophore.[6][7] Its toxicity often arises from the enzymatic reduction of the nitro group within the cell, which can generate reactive nitrogen species and superoxide radicals.[6][8] This can lead to:
-
Mutagenicity and Genotoxicity: Nitroaromatics and their metabolites can damage DNA.[7]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm cellular antioxidant defenses, leading to cellular damage.[9][10]
-
General Systemic Toxicity: This can manifest as weight loss, reduced activity, or organ-specific damage.
Therefore, during in vivo studies, it is imperative to include expanded monitoring. Beyond standard clinical signs, consider incorporating assessments for organ toxicity (e.g., liver and kidney function biomarkers in blood) and, if possible, markers of oxidative stress in tissues of interest. The toxicity of nitroaromatic compounds is governed by factors including the number of nitro groups and the compound's electrophilicity.[11]
Part 2: A Step-by-Step Guide to Initial Dose Finding
Once a stable formulation is established, the next phase is to determine a safe and effective dose range in vivo. This process should be methodical to avoid wasting resources and to ensure animal welfare.
Step 1: The Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[12] This study is the cornerstone of in vivo dose selection.
Protocol: Single-Dose MTD Study
-
Animal Model: Select a relevant rodent species (e.g., BALB/c mice). Use a small group size (n=2-3 per dose).
-
Dose Selection: The starting dose is often extrapolated from in vitro data (e.g., a dose predicted to achieve a plasma concentration 10-50x the in vitro IC50).[12] Subsequent dose levels should be escalated using a defined progression (e.g., a modified Fibonacci sequence).
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals intensely for the first 4-6 hours post-dose and then daily for 7-14 days. Key parameters to monitor include:
-
Clinical Signs: Lethargy, ruffled fur, abnormal posture, respiratory distress.
-
Body Weight: A weight loss of >15-20% is a common sign of significant toxicity.
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or mortality.
Table: Example MTD Study Design (Mouse)
| Group | Dose (mg/kg) | Number of Animals | Rationale |
| 1 | Vehicle Control | 3 | Establishes baseline for vehicle effects. |
| 2 | 10 | 3 | Starting dose (e.g., ~10x in vitro IC50). |
| 3 | 30 | 3 | Dose escalation. |
| 4 | 75 | 3 | Dose escalation. |
| 5 | 150 | 3 | Approaching expected toxicity. |
Step 2: Preliminary Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
After establishing the MTD, a preliminary PK/PD study is essential to understand the relationship between dose, exposure, and target engagement.
-
Pharmacokinetics (PK): This tells you what the body does to the drug. A single dose is administered (at or below the MTD) to a small cohort of animals, and blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). This analysis provides crucial parameters for refining the dosing regimen.
Table: Key Pharmacokinetic Parameters for Dose Refinement
| Parameter | Description | Importance for Dosing |
| Cmax | Maximum plasma concentration. | Should exceed the concentration needed for efficacy (e.g., in vitro IC90). |
| Tmax | Time to reach Cmax. | Informs the timing of PD/efficacy assessments. |
| AUC | Area Under the Curve (total drug exposure). | The best overall measure of exposure; often correlates with efficacy and toxicity.[13] |
| t½ | Half-life. | Determines the dosing interval (e.g., once daily vs. twice daily). |
-
Pharmacodynamics (PD): This tells you what the drug does to the body. If 5-nitro-3-(pyridin-3-yl)-1H-indazole is a kinase inhibitor, a PD study would measure the inhibition of its target kinase in tumor or surrogate tissue at various times after dosing. A positive PD response (i.e., target inhibition) at a given dose confirms the compound is biologically active in vivo.
The following decision tree illustrates how MTD and PK/PD data guide the selection of a dose for initial efficacy studies.
Caption: Decision tree for selecting an initial efficacy dose.
Part 3: Advanced Troubleshooting and Dose Optimization
Q3: My compound shows promising efficacy in a multi-dose study, but I'm observing cumulative toxicity (e.g., progressive weight loss). How can I optimize the regimen?
A3: This is a common scenario where the therapeutic window is narrow. The goal is to maintain drug exposure in the efficacious range while minimizing time spent above toxic concentrations.
-
Dose Fractionation: Instead of one large daily dose, try administering half the dose twice daily. This can lower the Cmax, potentially reducing Cmax-driven toxicity, while maintaining a similar total daily exposure (AUC).
-
Intermittent Dosing: This is a highly effective strategy for managing the toxicity of small molecule inhibitors.[14] Instead of daily dosing, explore schedules such as:
-
5 days on, 2 days off
-
Every other day (QOD)
-
One week on, one week off This allows the animal (and relevant tissues) to recover from drug-induced stress while hopefully maintaining sufficient pressure on the disease target.
-
-
Re-evaluate the Formulation: A formulation that provides slower, more sustained absorption could also lower the Cmax and improve tolerability.
Q4: The observed in vivo effects don't seem to correlate with the compound's known primary target. Could off-target effects be responsible?
A4: Yes. This is a critical consideration, especially for kinase inhibitors, which often have activity against multiple kinases. Indazole-based scaffolds are known to interact with a wide range of biological targets.[15][16]
-
Kinase Selectivity Profiling: The most direct way to investigate this is to screen the compound against a broad panel of kinases. This can reveal potent off-target activities that may explain unexpected phenotypes (either efficacy or toxicity). For example, a compound designed to inhibit a cancer target might also inhibit VEGFR2, leading to cardiovascular effects.[17][18]
-
Phenotypic Comparison: Compare the observed toxicities with the known effects of inhibiting other major kinase families. For example, toxicities associated with EGFR inhibitors (skin rash) are different from those of VEGFR inhibitors (hypertension).
-
Dose-Response Mismatch: If you see a potent biological effect at a dose that results in plasma concentrations well below what is needed to inhibit the primary target, it strongly suggests an off-target mechanism is at play.
By systematically addressing formulation, safety, and the intricate relationship between dose, exposure, and biological effect, you can successfully refine the dosage of 5-nitro-3-(pyridin-3-yl)-1H-indazole for robust and reproducible in vivo studies.
References
- Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
- WuXi AppTec. How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
-
Garg, V., Singh, H., Bhatia, A., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. 2011. Available from: [Link]
-
Carla, G. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. 2024;8(3):212. Available from: [Link]
-
Gooch, J. W., George, S., & Papa, E. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. 2017;36(8):2227-2233. Available from: [Link]
- Benchchem. Technical Support Center: Optimizing Small Molecule Inhibitor Dosage to Minimize Off-Target Effects.
-
Michael, I. Formulation strategies for poorly soluble drugs. ResearchGate. 2025. Available from: [Link]
-
Couch, Z. A., Copenhaver, J. E., & Fantegrossi, W. E. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology. 2022;13:1052531. Available from: [Link]
- Benchchem. Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors.
-
Toropov, A., Toropova, A., & Benfenati, E. The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. Chemosphere. 2008;72(9):1347-51. Available from: [Link]
-
Gooch, J. W., George, S., & Papa, E. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry. 2017;36(8):2227-2233. Available from: [Link]
- Benchchem. Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
-
Asif, M. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022;27(21):7563. Available from: [Link]
-
Ju, K. S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. 2010;74(2):250-272. Available from: [Link]
-
Shiohira, H., Natsume, T., & Furuuchi, T. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Cancer Chemotherapy and Pharmacology. 2011;68(3):651-60. Available from: [Link]
-
Asif, M. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022;27(21):7563. Available from: [Link]
-
Chen, X., He, Y., & Wang, X. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals (Basel). 2022;15(12):1546. Available from: [Link]
-
Wagstaff, K. M., et al. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules. 2021;26(5):1396. Available from: [Link]
-
Gooch, J. W., George, S., & Papa, E. In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds. ResearchGate. 2017. Available from: [Link]
-
Asif, M. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022;27(21):7563. Available from: [Link]
-
Wagstaff, K. M., et al. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules. 2021;26(5):1396. Available from: [Link]
-
Hermann, J. L., et al. A novel pre-clinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of cardiotoxicity. Circulation: Cardiovascular Genetics. 2010;3(4):358-67. Available from: [Link]
- Benchchem. Application Notes and Protocols for In Vivo Studies with 5-Nitro-1,2-dihydro-3H-indazol-3-one in Mice.
- Benchchem. Technical Support Center: Small Molecule Inhibitor Experiments.
- Benchchem. In vitro and in vivo studies involving 3-Iodo-6-methyl-5-nitro-1H-indazole derivatives.
-
Balakumar, C., et al. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. 2016;10(1):FF01-6. Available from: [Link]
-
Chen, X., He, Y., & Wang, X. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. 2024. Available from: [Link]
-
Zhou, Z., et al. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. Pharmaceuticals (Basel). 2023;16(5):734. Available from: [Link]
-
Wallace, E., et al. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER. Molecular Cancer Therapeutics. 2023;22(2):166-176. Available from: [Link]
-
Sharma, R., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. 2022;13(4):397-422. Available from: [Link]
-
Kwiecień, A., & Szewczyk, A. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2021;26(11):3355. Available from: [Link]
-
Bronaugh, R. L., & Maibach, H. I. Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Investigative Dermatology. 1985;84(3):180-3. Available from: [Link]
-
Banister, S. D., et al. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. 2015;6(9):1546-59. Available from: [Link]
-
Shah, P., & Muluneh, B. Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice. 2025. Available from: [Link]
-
Niepel, M., et al. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. 2019. Available from: [Link]
-
Castillo, I., et al. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules. 2024;29(20):4805. Available from: [Link]
-
Karelson, M., et al. Structure-toxicity relationships of nitroaromatic compounds. Chemical Research in Toxicology. 2000;13(7):650-6. Available from: [Link]
-
de Oliveira, R. B., & Ronconi, C. M. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. 2020;31(12):2449-2470. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel pre-clinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence of 5-nitro-3-(pyridin-3-yl)-1H-indazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-nitro-3-(pyridin-3-yl)-1H-indazole. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the intrinsic fluorescence, or autofluorescence, of this compound. Our goal is to equip you with the scientific rationale and practical protocols to mitigate experimental challenges and ensure the integrity of your data.
Introduction: Understanding the Source of Autofluorescence
The compound 5-nitro-3-(pyridin-3-yl)-1H-indazole possesses a unique chemical architecture that can contribute to intrinsic fluorescence. The indazole ring system itself is a scaffold for various fluorescent molecules.[1][2] Additionally, while the nitro (-NO2) group is often considered a fluorescence quencher, certain nitroaromatic compounds can exhibit fluorescence, particularly when there is potential for intramolecular charge transfer within the molecule.[3][4][5] The combination of the electron-withdrawing nitro group and the π-conjugated indazole-pyridine system may lead to emissive properties that can interfere with fluorescence-based assays.
This guide will walk you through identifying, characterizing, and mitigating this autofluorescence.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the signal I'm seeing is autofluorescence from 5-nitro-3-(pyridin-3-yl)-1H-indazole and not from my experimental system?
A1: This is the critical first step. Proper controls are essential to definitively identify the source of the fluorescence.
-
Unstained Control: The most crucial control is an unstained sample of your biological system (cells, tissue, etc.) that has been treated with the vehicle/solvent used to deliver your compound.[6] Image this sample using the same settings as your experimental samples. Significant fluorescence in this control points to endogenous autofluorescence from the biological sample itself.
-
Compound-Only Control: Prepare a sample containing only your biological system and 5-nitro-3-(pyridin-3-yl)-1H-indazole (without any fluorescent labels or antibodies). If you observe a signal here that is absent in the unstained control, it confirms the compound is the source of the autofluorescence.
-
Antibody Controls: If you are performing immunofluorescence, include a "secondary antibody only" control to rule out non-specific binding of the secondary antibody.[7]
Q2: What are the likely spectral properties of this autofluorescence?
A2: The autofluorescence is likely to be broad-spectrum, a common characteristic of both endogenous and fixation-induced autofluorescence.[7] Nitroaromatic compounds can have their absorption shifted towards the visible spectrum.[4] It is highly recommended to perform a spectral scan (lambda scan) on a confocal microscope if available. This will generate an emission spectrum for the compound's autofluorescence, which is invaluable for rationally designing your mitigation strategy.
Q3: Can my choice of fixative worsen the autofluorescence?
A3: Absolutely. Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde are known to induce autofluorescence by cross-linking proteins and other biomolecules.[6][8] Glutaraldehyde generally produces more autofluorescence than PFA.[7] If you suspect the fixative is contributing, consider the alternatives outlined in the troubleshooting section.
Troubleshooting Guide: A Multi-faceted Approach
Effectively managing autofluorescence requires a systematic approach. The following decision tree and detailed explanations will guide you through the available strategies, from simple adjustments to more advanced techniques.
Caption: Troubleshooting workflow for managing compound autofluorescence.
Spectral and Optical Solutions (The Easiest Fix)
The principle here is to spectrally separate the signal from your fluorophore of interest from the compound's autofluorescence.
-
Question: How do I choose the right fluorophore?
-
Answer: Shift to longer wavelengths. Autofluorescence is often most intense in the blue and green regions of the spectrum.[9] By using fluorophores that excite and emit in the red or far-red (e.g., those with emission >650 nm), you can often avoid the autofluorescence signal almost entirely.[7][9] Modern fluorescent dyes like the Alexa Fluor or DyLight series are bright, photostable, and have narrow emission spectra, making them ideal choices.[10][11]
-
-
Question: How can my microscope hardware help?
-
Answer: Use optimized filter sets. Employ narrow band-pass emission filters instead of long-pass filters.[10] A long-pass filter collects all light above a certain wavelength, increasing the chance of capturing the broad autofluorescence signal. A narrow band-pass filter will selectively collect only the peak emission of your specific fluorophore, improving the signal-to-noise ratio.
-
| Parameter | Recommendation | Rationale |
| Fluorophore Emission | > 650 nm (Far-Red) | Autofluorescence is typically weaker at longer wavelengths.[7][9] |
| Microscope Filters | Narrow Band-Pass | Excludes more of the broad, off-peak autofluorescence signal.[10] |
| Laser/Light Source | Tunable White Light Laser | Allows for precise excitation tuning to maximize your signal while minimizing autofluorescence excitation.[11] |
Chemical Quenching (Reducing the Unwanted Signal)
If spectral solutions are not feasible or sufficient, chemical reagents can be used to quench the autofluorescence.
-
Question: What chemical quenchers are available?
-
Answer: Several options exist, each with a slightly different mechanism.
-
Sudan Black B: A lipophilic dye effective at quenching autofluorescence from lipofuscin, a common endogenous source.[7][9] It is typically used as a solution in 70% ethanol.
-
Eriochrome Black T: Another agent used to reduce lipofuscin and formalin-induced autofluorescence.[7]
-
Sodium Borohydride (NaBH4): Primarily used to reduce aldehyde-induced autofluorescence from fixation by reducing free aldehyde groups to hydroxyl groups.[6][8] Its effectiveness can be variable.[7][9]
-
Commercial Reagents: Products like TrueVIEW™ are specifically designed to quench autofluorescence from various sources.[9]
-
-
-
Question: Will these quenchers affect my specific fluorescent signal?
-
Answer: It's a possibility. Always perform a pilot experiment to optimize the quencher concentration and incubation time. The goal is to maximize autofluorescence reduction while minimizing the impact on your desired signal.[12]
-
Protocol 1: Sudan Black B Treatment for Reducing Autofluorescence
This protocol is suitable for fixed cells or tissue sections.
-
Sample Preparation: Proceed with your standard fixation, permeabilization, and blocking steps.
-
Prepare Sudan Black B Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filter it through a 0.22 µm filter to remove any precipitate.
-
Incubation: After your final washing step (before mounting), incubate the samples with the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Washing: Thoroughly wash the samples multiple times with PBS or TBS to remove excess Sudan Black B.
-
Mounting: Mount your samples with an appropriate mounting medium and proceed to imaging.
Photobleaching (Selectively Destroying Autofluorescence)
Photobleaching uses high-intensity light to destroy the fluorescent properties of the interfering molecules.
-
Question: How does selective photobleaching work?
-
Answer: The key is to perform the photobleaching step before introducing your specific fluorescent label (e.g., your fluorescently-conjugated secondary antibody). You can expose your sample, containing the autofluorescent compound, to intense light from your microscope's light source until the background fluorescence is significantly reduced.[10][11] Your specific fluorophore, being more photostable and not yet present, will be unaffected.
-
Computational Correction (Post-Acquisition Signal Separation)
This advanced technique uses software to unmix signals based on their unique spectral profiles.
-
Question: What is spectral unmixing and when should I use it?
-
Answer: Spectral unmixing is a powerful tool available on most modern confocal microscopes.[11] It is ideal when the autofluorescence spectrum overlaps significantly with your fluorophore's spectrum. The process involves two steps:
-
Acquire Reference Spectra: Image a sample containing only the autofluorescent compound to capture its unique emission spectrum. Then, image a sample with only your specific fluorophore to get its spectrum.
-
Unmix Experimental Image: The software uses these reference spectra as "fingerprints" to computationally determine the contribution of each signal to every pixel in your experimental image, effectively separating them into different channels.
-
-
Caption: Principle of computational spectral unmixing.
Summary and Best Practices
-
Always Use Controls: Unambiguously identify the source and characteristics of your fluorescence before attempting to mitigate it.
-
Start Simple: Attempt spectral solutions first, as they are non-invasive and often highly effective.
-
Optimize Systematically: When using chemical quenchers or photobleaching, perform pilot experiments to find the optimal conditions for your specific system.
-
Document Everything: Keep detailed notes of your microscope settings, reagent concentrations, and incubation times to ensure reproducibility.
By applying these principles and protocols, you can effectively manage the autofluorescence of 5-nitro-3-(pyridin-3-yl)-1H-indazole, leading to clearer images and more reliable experimental data.
References
-
Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare. Retrieved from [Link]
-
SouthernBiotech & Vector Laboratories. (2023, July 19). Tips to Minimize Autofluorescence. FluoroFinder. Retrieved from [Link]
-
Hayes, A. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Bioimaging Hub News - Blogs - Cardiff University. Retrieved from [Link]
- Baig, K. N., & Wang, Y. (2019). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. Chemistry – An Asian Journal, 14(14), 2374-2386.
- Arman, H. D., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Photochemical & Photobiological Sciences, 21, 1-22.
-
Baig, K. N., & Wang, Y. (2019). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. Semantic Scholar. Retrieved from [Link]
- Samoylov, D., et al. (2001). Luminescence Properties of Nitro Derivatives of Fluorescein. Russian Journal of General Chemistry, 71, 1467-1473.
- Zhang, H., et al. (2020). Endowing nitro-compounds with bright and stimuli-responsive luminescence based on propeller-like AIEgens.
- Wang, Z., et al. (2022). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. New Journal of Chemistry, 46(29), 13935-13942.
-
Wright Cell Imaging Facility. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]
- Liu, Y., et al. (2020). Fluorescence umpolung of indazole-based fluorophores.
-
Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from [Link]
-
Wang, Z., et al. (2022). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli responsive though assembling AIEgen in multistate. Semantic Scholar. Retrieved from [Link]
- Kumar, G. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062.
- El Brahmi, N., et al. (2016). 1-Ethyl-5-nitro-1H-indazole.
- Gallavardin, T., et al. (2024). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry.
-
Gallavardin, T., et al. (2024). Synthesis of indazole-based fluorophores. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem Compound Database. Retrieved from [Link]
- Gzella, A., et al. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. ARKIVOC, 2012(9), 195-203.
- Donaldson, L. (2020). Autofluorescence in Plants. Molecules, 25(10), 2393.
Sources
- 1. Synthesis of indazole-based fluorophores - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of indazole-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. labcompare.com [labcompare.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 5-nitro-3-(pyridin-3-yl)-1H-indazole and Other Bioactive Nitroindazoles for Researchers and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a nitro group onto this heterocyclic system gives rise to nitroindazoles, a class of compounds demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comparative analysis of 5-nitro-3-(pyridin-3-yl)-1H-indazole against other key nitroindazole derivatives, offering insights into their synthesis, biological performance, and potential therapeutic applications, supported by experimental and computational data.
The Nitroindazole Landscape: A Tale of Isomers and Substituents
The position of the nitro group on the indazole ring, as well as the nature of substituents at other positions, profoundly influences the biological activity of these compounds. This guide will focus on a comparative analysis of 5-nitro, 6-nitro, and 7-nitroindazole derivatives, with a special focus on the potential of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Synthesis Strategies for the Nitroindazole Core
The synthesis of the nitroindazole scaffold can be achieved through various established chemical routes. A common method for the preparation of 5-nitroindazole involves the diazotization of 2-amino-5-nitrotoluene, followed by cyclization.[3] For derivatives such as 3-bromo-5-nitro-1H-indazole, a key intermediate, bromination of 5-nitro-1H-indazole in a suitable solvent like DMF is employed.[4] The synthesis of 1-aryl-5-nitro-1H-indazoles can be efficiently achieved through a one-pot domino process involving the preparation of arylhydrazones followed by a nucleophilic aromatic substitution (SNAr) ring closure.[2]
A general workflow for the synthesis of substituted nitroindazoles is depicted below:
Caption: A generalized synthetic workflow for nitroindazole derivatives.
Comparative Biological Activity of Nitroindazole Derivatives
The biological activity of nitroindazoles is diverse and highly dependent on their substitution patterns. Below is a comparative summary of the activities of different nitroindazole classes.
| Compound Class | Key Biological Activities | Notable Examples | Reference(s) |
| 5-Nitroindazoles | Anticancer, Antiprotozoal (Trypanocidal, Antileishmanial), Kinase Inhibition | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides, 5-nitro-2-picolyl-indazolin-3-one | [5][6][7][8] |
| 6-Nitroindazoles | Antileishmanial | 3-chloro-6-nitro-1H-indazole derivatives | [1][9] |
| 7-Nitroindazoles | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | 7-Nitroindazole (7-NI) | [10] |
| 3-Pyridinyl-Indazoles | Kinase Inhibition (e.g., Akt, Pim) | 1H-pyridin-4-yl-3,5-disubstituted indazoles, 3-(pyrazin-2-yl)-1H-indazoles | [11][12] |
5-Nitro-3-(pyridin-3-yl)-1H-indazole: A Candidate for Kinase Inhibition
While direct experimental data for 5-nitro-3-(pyridin-3-yl)-1H-indazole is limited in the public domain, its structural features suggest a strong potential as a kinase inhibitor. The presence of the pyridinyl moiety at the 3-position is a common feature in many potent kinase inhibitors. For instance, 1H-pyridin-4-yl-3,5-disubstituted indazoles have been synthesized and evaluated for their Akt kinase activity.[12] Similarly, 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors.[11] The 5-nitro group can further modulate the electronic properties and potential interactions of the molecule within the kinase ATP-binding pocket.
Anticancer and Antiprotozoal Activity of 5-Nitroindazoles
Several studies have highlighted the potent anticancer and antiprotozoal activities of 5-nitroindazole derivatives. For example, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have been synthesized and shown to possess anticancer properties, with molecular docking studies suggesting interactions with key cancer targets.[5] Furthermore, 5-nitroindazolin-3-one derivatives have demonstrated significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease.[7] The mechanism of action for some of these compounds is believed to involve the induction of oxidative stress through the reduction of the nitro group.[7]
Antileishmanial Activity of 6-Nitroindazoles
Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity against various Leishmania species.[1] Molecular docking studies have suggested that these compounds may exert their effect by inhibiting trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress.[9]
7-Nitroindazoles as nNOS Inhibitors
7-Nitroindazole (7-NI) is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[10] This property has made it a valuable tool for studying the role of nitric oxide in various physiological and pathological processes in the nervous system.
Computational Insights: Docking and ADMET Predictions
In the absence of extensive experimental data for novel compounds like 5-nitro-3-(pyridin-3-yl)-1H-indazole, computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provide valuable insights into their potential biological activity and pharmacokinetic properties.
Molecular Docking Workflow
Molecular docking simulations can predict the binding orientation and affinity of a ligand to a target protein. A typical workflow for such a study is outlined below:
Caption: A standard workflow for molecular docking studies.
For 5-nitro-3-(pyridin-3-yl)-1H-indazole, docking studies against a panel of cancer-related kinases could reveal potential targets and guide further experimental validation.
ADMET Prediction
ADMET prediction tools are crucial for early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles.[13] These tools can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.[14] For a new chemical entity, an in silico ADMET profile can flag potential liabilities before significant resources are invested in its synthesis and testing.
A study on indazole scaffolds as tyrosine kinase inhibitors utilized ADMET prediction to evaluate their drug-likeness.[15] Similarly, a computational investigation of 5-nitroisatine-based CDK2 inhibitors included ADMET and solubility analysis.[16]
Experimental Protocols for Evaluation
The following are representative experimental protocols for assessing the biological activity of nitroindazole derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.
1. Cell Seeding:
- Culture cancer cells (e.g., MCF-7, A549) in appropriate media.
- Trypsinize and count the cells.
- Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
2. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial dilutions to obtain the desired concentrations.
- Replace the media in the 96-well plates with media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate for 48-72 hours.
3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol is used to determine the inhibitory activity of a compound against a specific kinase.
1. Reagents and Materials:
- Recombinant kinase enzyme.
- Kinase substrate (peptide or protein).
- ATP.
- Kinase assay buffer.
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
- Test compound and a known inhibitor (positive control).
2. Assay Procedure:
- Prepare serial dilutions of the test compound.
- In a 384-well plate, add the kinase, substrate, and test compound.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (luminescence or fluorescence) using a plate reader.
3. Data Analysis:
- Calculate the percentage of kinase inhibition relative to the no-compound control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The nitroindazole scaffold represents a versatile platform for the development of novel therapeutic agents. While 5-nitro-3-(pyridin-3-yl)-1H-indazole remains a relatively unexplored compound, its structural similarity to known kinase inhibitors suggests it is a promising candidate for further investigation, particularly in the context of oncology. Comparative analysis with other nitroindazoles reveals distinct structure-activity relationships, with 5- and 6-nitroindazoles showing potent antiproliferative and antiprotozoal activities, and 7-nitroindazoles acting as selective nNOS inhibitors. Future research should focus on the synthesis and comprehensive biological evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole and its analogs to fully elucidate their therapeutic potential.
References
[5] Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking and Molecular Dynamics Insights. (Source: Not specified) [3] 5-nitroindazole - Organic Syntheses Procedure. (Source: Organic Syntheses) [2] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (Source: NIH) [17] METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook. (Source: Chemicalbook) [6] Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. (Source: ResearchGate) [18] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (Source: Semantic Scholar) [9] Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (Source: Taylor & Francis Online) [19] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (Source: The Royal Society of Chemistry) [7] In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (Source: PubMed) [20] In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (Source: MDPI) [4] CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents. (Source: Google Patents) [21] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (Source: PMC - NIH) [11] The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (Source: ScienceDirect) [10] Synthesis and biological evaluation of indazole derivatives. (Source: ResearchGate) [22] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (Source: Der Pharma Chemica) [23] Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. (Source: Allied Academies) [12] Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (Source: Indian Academy of Sciences) [1] Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (Source: PubMed Central) [24] Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives: Docking, SAR, Toxicity and Molecular Dynamics Analysis. (Source: ResearchGate) [8] Antileishmanial activity of 5-nitroindazole derivatives. (Source: PMC - PubMed Central - NIH) [13] In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. (Source: Journal of Applied Pharmaceutical Science) [16] ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (Source: MDPI) [25] Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. (Source: ResearchGate) [15] Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (Source: Biosciences Biotechnology Research Asia) [26] Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (Source: ACS Publications) [27] Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. (Source: Benchchem) [14] In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. (Source: Journal of Applied Pharmaceutical Science) [28] 5401-94-5|5-Nitro-1H-indazole|BLD Pharm. (Source: BLD Pharm)
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. japsonline.com [japsonline.com]
- 14. japsonline.com [japsonline.com]
- 15. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. rsc.org [rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. alliedacademies.org [alliedacademies.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. 5401-94-5|5-Nitro-1H-indazole|BLD Pharm [bldpharm.com]
A Comparative Guide to Validating the Bioactivity of 5-nitro-3-(pyridin-3-yl)-1H-indazole: A Privileged Scaffold with Dual Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including several FDA-approved drugs.[1] Its versatile structure allows for substitutions that can fine-tune its pharmacological profile, leading to potent and selective agents. This guide focuses on a specific, yet under-explored derivative, 5-nitro-3-(pyridin-3-yl)-1H-indazole . By combining the established bioactivity of the 5-nitroindazole moiety with the 3-pyridinyl substitution—a key feature in many kinase inhibitors—this compound emerges as a compelling candidate for investigation, primarily in oncology and inflammatory diseases.
This document provides a framework for the systematic validation of its bioactivity. We will objectively compare its structural and inferred functional characteristics with relevant alternatives, supported by detailed experimental protocols designed to rigorously test its therapeutic potential.
The Rationale: Deconstructing the Pharmacophore
The therapeutic hypothesis for 5-nitro-3-(pyridin-3-yl)-1H-indazole stems from the well-documented activities of its constituent parts:
-
The Indazole Core: This bicyclic heterocycle is a proven pharmacophore for kinase inhibition. Marketed drugs like Axitinib and Pazopanib, which feature an indazole core, are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in tumors.[2][3]
-
The 3-(pyridin-3-yl) Substituent: The pyridine ring is a common hydrogen bond acceptor in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The related 3-(pyrazin-2-yl)-1H-indazole scaffold, for example, has been developed into potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in various cancers.[4][5]
-
The 5-Nitro Group: Nitro-substituted indazoles have demonstrated a broad spectrum of biological activities.[1] Studies on related 6-nitroindazole derivatives have revealed anti-inflammatory properties, partly through the inhibition of cyclooxygenase-2 (COX-2).[6] Furthermore, the nitro group in some heterocyclic compounds is known to induce the generation of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells or pathogens.
This structural combination suggests that 5-nitro-3-(pyridin-3-yl)-1H-indazole could function as a multi-targeting agent, potentially inhibiting key kinases in cancer progression while also modulating inflammatory pathways.
Comparative Analysis: Benchmarking Against Established Agents
To validate the bioactivity of our topic compound, a comparative approach is essential. We have selected three benchmark compounds for this guide:
-
1-methyl-3-(pyridin-3-yl)-1H-indazole: A close structural analog to assess the influence of the 5-nitro group.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor (including VEGFR-2) and an established anticancer drug, serving as a "gold standard" for kinase inhibition.
-
Celecoxib: A selective COX-2 inhibitor, providing a benchmark for anti-inflammatory activity.
Table 1: Structural and Functional Comparison of 5-nitro-3-(pyridin-3-yl)-1H-indazole and Alternatives
| Compound | Structure | Key Structural Features | Primary Therapeutic Area(s) |
| 5-nitro-3-(pyridin-3-yl)-1H-indazole | C1=CC2=C(C=C1[O-])NNC2=C3C=CN=C3 | Indazole core, 3-pyridinyl group, 5-nitro group | Anticancer, Anti-inflammatory (Hypothesized) |
| 1-methyl-3-(pyridin-3-yl)-1H-indazole | CN1N=C(C2=CC=CC=C12)C3=CC=CN=C3 | Indazole core, 3-pyridinyl group, N1-methylation | Anticancer |
| Sunitinib | O=C(NC(CC)C(C)=C1C(C)=C(N/C=C2/C(F)=CC=C2)C(C)=C1)NC(C=O)C | Pyrrole, Indolinone, Diethylaminoethyl amide | Anticancer (Kinase Inhibitor) |
| Celecoxib | CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | Pyrazole, Sulfonamide, Trifluoromethyl group | Anti-inflammatory (COX-2 Inhibitor) |
Table 2: Comparative Bioactivity and Molecular Targets
| Compound | Molecular Target(s) | Reported IC₅₀ Values | Cell Line / Assay Condition | Reference |
| 5-nitro-3-(pyridin-3-yl)-1H-indazole | Pim-1, VEGFR-2, COX-2 (Inferred) | Data not available | - | - |
| 1-methyl-3-(pyridin-3-yl)-1H-indazole | Not specified | 2.8 µM | MDA-MB-231 (Breast Cancer) | [7] |
| Sunitinib | VEGFR-2, PDGFRβ, c-KIT, FLT3, RET | VEGFR-2: 9 nM | Enzyme Assay | [8] |
| Celecoxib | COX-2 | 0.04 µM | Whole Blood Assay | [9][10] |
| 6-nitroindazole | COX-2 | 19.22 µM | Enzyme Assay | [6] |
Mechanistic Frameworks and Signaling Pathways
To understand the potential impact of 5-nitro-3-(pyridin-3-yl)-1H-indazole, we must visualize the pathways it is hypothesized to disrupt.
Anticancer Mechanism: Kinase Inhibition
Many indazole derivatives function as ATP-competitive kinase inhibitors. By occupying the ATP-binding site of kinases like Pim-1 or VEGFR-2, they block the phosphorylation of downstream substrates, thereby halting signal transduction cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Hypothesized kinase inhibition by 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Anti-inflammatory Mechanism: COX-2 Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Caption: Hypothesized anti-inflammatory action via COX-2 inhibition.
Experimental Validation: A Step-by-Step Guide
To empirically determine the bioactivity of 5-nitro-3-(pyridin-3-yl)-1H-indazole, a series of robust, validated assays are required. The following protocols provide a comprehensive framework for this evaluation.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijddmr.org [ijddmr.org]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Analysis of 5-nitro-3-(pyridin-3-yl)-1H-indazole and Established Anticancer Drugs: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the novel compound 5-nitro-3-(pyridin-3-yl)-1H-indazole against well-established anticancer drugs, namely Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available data, potential mechanisms of action, and the experimental protocols necessary for a thorough evaluation.
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy and reduced side effects. Indazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] The subject of this guide, 5-nitro-3-(pyridin-3-yl)-1H-indazole, belongs to this promising class. Its structural features, particularly the nitro group and the pyridinyl substituent, suggest a potential for unique interactions with biological targets.
This guide will compare this novel compound with three pillars of conventional chemotherapy:
-
Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][3][4]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and triggering apoptosis.[5][6][7]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.[8][9][]
Mechanisms of Action: A Tale of Different Strategies
The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. While the precise mechanism of 5-nitro-3-(pyridin-3-yl)-1H-indazole is yet to be fully elucidated, we can infer potential pathways based on related compounds and propose a hypothetical model for comparison with our selected benchmark drugs.
Hypothesized Mechanism of 5-nitro-3-(pyridin-3-yl)-1H-indazole
The presence of a 5-nitro group is a key feature. In other contexts, nitroaromatic compounds have been shown to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and form adducts with macromolecules like DNA and proteins. This could represent a primary mode of cytotoxicity. Furthermore, the indazole scaffold is known to interact with various protein kinases, suggesting that 5-nitro-3-(pyridin-3-yl)-1H-indazole might also exhibit kinase inhibition, disrupting signaling pathways crucial for cancer cell proliferation and survival.
Caption: Hypothesized mechanism of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Established Mechanisms of Comparator Drugs
The mechanisms of Doxorubicin, Cisplatin, and Paclitaxel are well-documented and serve as a basis for our comparative analysis.
Caption: Mechanisms of action for Doxorubicin, Cisplatin, and Paclitaxel.
Comparative Experimental Data
While direct comparative experimental data for 5-nitro-3-(pyridin-3-yl)-1H-indazole against Doxorubicin, Cisplatin, and Paclitaxel is not yet available in the public domain, we can present a framework for such a comparison and include available data for closely related indazole derivatives to provide context.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents a hypothetical structure for comparing the IC50 values of 5-nitro-3-(pyridin-3-yl)-1H-indazole with the standard drugs across various cancer cell lines. For context, reported IC50 values for other anticancer indazole derivatives are included.
Table 1: Comparative Cytotoxicity (IC50 in µM) Across Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | K562 (Leukemia) |
| 5-nitro-3-(pyridin-3-yl)-1H-indazole | Data not available | Data not available | Data not available | Data not available |
| Doxorubicin | ~0.05 - 0.5 | ~0.1 - 1 | ~0.01 - 0.1 | ~0.01 - 0.1 |
| Cisplatin | ~1 - 10 | ~1 - 15 | ~0.5 - 5 | ~0.1 - 1 |
| Paclitaxel | ~0.001 - 0.01 | ~0.001 - 0.01 | ~0.001 - 0.01 | ~0.002 - 0.02 |
| Indazole Derivative (Compound 6o) | - | - | - | 5.15[11] |
| 1-methyl-3-(pyridin-4-yl)-1H-indazole | - | - | <63 µg/mL | - |
| 1-methyl-3-(pyridin-3-yl)-1H-indazole | - | - | - | - |
Note: IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximate ranges from various literature sources and can vary based on experimental conditions.[12][13] Data for indazole derivatives are from specific studies for contextual reference.[11][14]
Experimental Protocols for Comparative Evaluation
To facilitate further research, this section provides standardized, step-by-step methodologies for key in vitro assays to compare the anticancer effects of 5-nitro-3-(pyridin-3-yl)-1H-indazole with established drugs.
Workflow for In Vitro Anticancer Drug Screening
Caption: A typical workflow for in vitro anticancer drug screening.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 5-nitro-3-(pyridin-3-yl)-1H-indazole, Doxorubicin, Cisplatin, and Paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[15][16]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[15][17]
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of 5-nitro-3-(pyridin-3-yl)-1H-indazole is still forthcoming, its structural similarity to other biologically active indazoles suggests it is a compound of significant interest. The proposed experimental framework provides a robust methodology for a head-to-head comparison with established chemotherapeutic agents.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by 5-nitro-3-(pyridin-3-yl)-1H-indazole.
-
In Vivo Efficacy: Evaluating the antitumor activity of the compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
The systematic evaluation of novel compounds like 5-nitro-3-(pyridin-3-yl)-1H-indazole is crucial for the advancement of cancer therapy. This guide serves as a foundational resource for researchers embarking on this important endeavor.
References
- Selleck Chemicals. Paclitaxel | Microtubule Polymer Stabilizer | CAS 33069-62-4. Accessed January 20, 2026.
- BOC Sciences. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Published October 30, 2023.
- BenchChem.
- Spandidos Publications. Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Published July 18, 2013.
- MDPI. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Published August 1, 2019.
- Wikipedia. Doxorubicin. Accessed January 20, 2026.
- BOC Sciences. Mechanism of Action of Paclitaxel. Published January 30, 2024.
- Open-i. IC50 Values for Paclitaxel and Analogs in Cytotoxicity. Accessed January 20, 2026.
- Wikipedia.
- National Center for Biotechnology Information. Cisplatin in cancer therapy: molecular mechanisms of action. Published August 22, 2014.
- National Center for Biotechnology Information. Doxorubicin pathways: pharmacodynamics and adverse effects. Published October 20, 2011.
- National Center for Biotechnology Information. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Published April 11, 2018.
- National Center for Biotechnology Information. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Published June 28, 2022.
- National Center for Biotechnology Information. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Published September 1, 2016.
- YouTube. 07 Medicine of the week: Doxorubicin. Published January 29, 2025.
- ResearchGate. Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. Accessed January 20, 2026.
- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Published September 29, 2021.
- National Center for Biotechnology Information. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. Published November 1, 2021.
- ResearchGate. Anticancer activity of indazole compounds | Download Table. Accessed January 20, 2026.
- National Center for Biotechnology Information. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Published April 27, 2021.
- Semantic Scholar.
- National Center for Biotechnology Information.
- BenchChem.
- MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Published October 24, 2019.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Published December 15, 2020.
- Semantic Scholar.
- National Center for Biotechnology Information. Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling. Published March 1, 2010.
- National Center for Biotechnology Information. Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro. Published August 15, 1987.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. The Anticancer Activity of Indazole Compounds: A Mini Review. Published 2021.
- National Center for Biotechnology Information. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Published October 16, 2024.
- National Center for Biotechnology Information. Cell-cycle arrest and p53-independent induction of apoptosis in vitro by the new anticancer drugs 5-FdUrd-P-FdCydOct and dCydPam-P-FdUrd in DU-145 human prostate cancer cells. Published January 1, 2003.
- National Center for Biotechnology Information. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Published February 1, 2018.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cisplatin - Wikipedia [en.wikipedia.org]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5'-Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 5-Nitroindazole Derivatives Against Leishmaniasis: A Case Study of 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate versus Amphotericin B
Introduction: The Pressing Need for Novel Anti-leishmanial Therapeutics
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge, particularly in tropical and subtropical regions. The current therapeutic arsenal is limited by issues of toxicity, emerging resistance, and high cost[1]. Pentavalent antimonials, the historical first-line treatment, are now often ineffective due to widespread resistance. Amphotericin B, a polyene antibiotic, serves as a crucial second-line therapy but is associated with significant nephrotoxicity[1]. This landscape underscores the urgent need for novel, effective, and safer anti-leishmanial agents.
The 5-nitroindazole scaffold has emerged as a promising area of research in the quest for new anti-protozoal drugs. While the specific compound 5-nitro-3-(pyridin-3-yl)-1H-indazole has been synthesized, there is a notable lack of publicly available efficacy data for this particular molecule. However, the broader class of 5-nitroindazole derivatives has demonstrated significant potential. This guide will focus on a well-characterized derivative, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate , as a representative of this promising class of compounds. We will conduct a comparative analysis of its anti-leishmanial efficacy against the current standard-of-care, Amphotericin B . This in-depth examination will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential of 5-nitroindazoles as a viable therapeutic avenue against leishmaniasis.
Comparative Efficacy: A Head-to-Head Analysis
The in vitro anti-leishmanial activity of 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate and Amphotericin B has been evaluated against the clinically relevant intracellular amastigote stage of Leishmania amazonensis. The following table summarizes the key efficacy and cytotoxicity data.
| Compound | IC50 against L. amazonensis amastigotes (µM) | CC50 against murine macrophages (µM) | Selectivity Index (SI = CC50/IC50) |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | 0.46 ± 0.01[1] | >400 | 875[1] |
| Amphotericin B | 0.095[2] | ~4.31 - 12.34 | ~45 - 130 |
Analysis of Efficacy Data:
Amphotericin B demonstrates a lower IC50 value, indicating higher intrinsic potency against L. amazonensis amastigotes in vitro. However, the significantly higher Selectivity Index of 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate is a critical finding. This suggests a much wider therapeutic window for the indazole derivative, with a substantially lower potential for toxicity to host cells at effective concentrations. The high cytotoxicity of Amphotericin B to mammalian cells is a well-known clinical limitation, and the favorable selectivity of the 5-nitroindazole compound highlights its potential as a safer alternative.
Mechanisms of Action: Divergent Pathways to Parasite Killing
The two compounds exert their anti-leishmanial effects through distinct mechanisms of action, which are crucial to understand for future drug development and combination therapy strategies.
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate: A Pro-drug Approach to Oxidative Stress
The efficacy of many nitroheterocyclic compounds against protozoa is dependent on the enzymatic reduction of the nitro group by parasitic nitroreductases. This process generates reactive oxygen species (ROS) and nitric oxide (NO), inducing lethal oxidative stress within the parasite[3][4]. Leishmania species are known to be susceptible to oxidative damage, and their antioxidant defense systems are a potential drug target[5]. The proposed mechanism for 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate is the intracellular reduction of its 5-nitro group by a parasite-specific nitroreductase, leading to the production of cytotoxic radicals that damage parasitic macromolecules and disrupt cellular function.
Caption: Established mechanism of action for Amphotericin B.
Experimental Protocols: A Guide to Reproducible Efficacy Testing
To ensure the validity and reproducibility of the comparative efficacy data, the following detailed experimental protocols for in vitro anti-leishmanial and cytotoxicity assays are provided.
Workflow for In Vitro Anti-leishmanial Susceptibility Testing
Caption: Workflow for intracellular amastigote susceptibility assay.
Step-by-Step Methodology for Intracellular Amastigote Susceptibility Assay
-
Macrophage Seeding: Seed murine peritoneal macrophages or a macrophage cell line (e.g., J774) in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 4 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Parasite Preparation: Culture Leishmania amazonensis promastigotes in a suitable medium (e.g., PBHIL) at 26°C until they reach the stationary phase (5-7 days).[6][7]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 25:1 and incubate overnight at 32°C with 5% CO2.[6]
-
Removal of Extracellular Parasites: The following day, gently wash the wells with warm PBS to remove non-phagocytosed promastigotes.[6]
-
Compound Preparation and Treatment: Prepare serial dilutions of the test compounds (2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate and Amphotericin B) in the culture medium. Add 100 µL of each dilution to the infected macrophages.
-
Incubation: Incubate the plates for 96 hours at 32°C with 5% CO2.[6]
-
Viability Assessment:
-
Giemsa Staining: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Resazurin Assay: Add resazurin solution to each well and incubate for a further 4-6 hours. Measure the fluorescence or absorbance to determine cell viability.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Step-by-Step Methodology for Cytotoxicity Assay
-
Cell Seeding: Seed murine macrophages in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or resazurin assay, to determine the percentage of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Conclusion and Future Perspectives
This comparative analysis demonstrates that while Amphotericin B exhibits greater in vitro potency, the 5-nitroindazole derivative, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, possesses a significantly superior selectivity index, marking it as a compound of considerable interest for further investigation. Its proposed mechanism of action, reliant on parasite-specific nitroreductases, offers a potential pathway for selective toxicity and could be exploited for the development of next-generation anti-leishmanial drugs.
Future research should focus on a number of key areas:
-
In vivo efficacy studies: The promising in vitro profile of the 5-nitroindazole derivative needs to be validated in animal models of leishmaniasis.
-
Mechanism of action studies: Further elucidation of the specific nitroreductases involved and the downstream effects of ROS generation will provide a more complete understanding of the compound's activity.
-
Structure-activity relationship (SAR) studies: Systematic modification of the 5-nitroindazole scaffold could lead to the identification of derivatives with even greater potency and selectivity.
-
Efficacy testing of 5-nitro-3-(pyridin-3-yl)-1H-indazole: It is imperative that the originally mentioned compound and its analogs are synthesized and subjected to rigorous biological evaluation to fully explore the potential of this chemical space.
References
- Rodriguez, A. (n.d.). Protocol Leish amazonesis in vitro.
-
Efficacy of Diterpene Polyalthic Acid Combined with Amphotericin B against Leishmania amazonensis In Vitro. (2023). PMC - NIH. [Link]
-
Pharmacodynamics and cellular accumulation of amphotericin B and miltefosine in Leishmania donovani-infected primary macrophages. (2018). PMC - NIH. [Link]
- Rodriguez, A. (n.d.). Protocol Leish amazonesis macrophage infection in vitro.
-
Ultrastructural analysis of L. amazonensis promastigotes treated with AmpB and TCBZ. (2023). ResearchGate. [Link]
-
Accumulation of Amphotericin B in Human Macrophages Enhances Activity against Aspergillus fumigatus Conidia: Quantification of Conidial Kill at the Single-Cell Level. (1998). PubMed Central. [Link]
-
The Modulation of NADPH Oxidase Activity in Human Neutrophils by Moroccan Strains of Leishmania major and Leishmania tropica Is Not Associated with p47 phox Phosphorylation. (2020). MDPI. [Link]
-
Determination of IC50 values of anti-leishmanial drugs in promastigote and intracellular amastigote stages using the colorimetric prestoblue rezasurin-based assay. (2020). ResearchGate. [Link]
-
Pharmacodynamics and cellular accumulation of amphotericin B and miltefosine in Leishmania donovani-infected primary macrophages. (2018). PubMed. [Link]
-
In Vitro Method for Isolation of Amastigote Forms of Leishmania amazonensis from J774G8 Macrophage Induced by Temperature Shifting. (1995). SciELO. [Link]
-
In Vitro Efficacy and Toxicity Assessment of an Amphotericin B Gel for the Treatment of Cutaneous Leishmaniasis. (2025). PubMed Central. [Link]
-
Role of macrophages in the candidacidal activity of liposomal amphotericin B. (1989). PubMed. [Link]
-
Leishmanicidal effects of amphotericin B in combination with selenium loaded on niosome against Leishmania tropica. (2019). NIH. [Link]
-
Antileishmanial activity of 5-nitroindazole derivatives. (2023). PMC - PubMed Central - NIH. [Link]
-
Reactive Oxygen Species and Nitric Oxide in Cutaneous Leishmaniasis. (2012). PMC - NIH. [Link]
-
Benzylamines as highly potent inhibitors of the sterol biosynthesis pathway in Leishmania amazonensis leading to oxidative stress and ultrastructural alterations. (2018). NIH. [Link]
-
Discovery of New Chemical Tools against Leishmania amazonensis via the MMV Pathogen Box. (2020). PMC - NIH. [Link]
-
Combination profile of PA and AmpB against L. amazonensis (promastigotes and intracellular amastigotes) and mammalian cells (peritoneal macrophages) and erythrocytes. (2023). ResearchGate. [Link]
-
3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. (2024). PMC - PubMed Central. [Link]
-
The Role of Nitric Oxide and Reactive Oxygen Species in the Killing of Leishmania braziliensis by Monocytes from Patients with Cutaneous Leishmaniasis. (2016). PMC - NIH. [Link]
-
Susceptibility of Leishmania amazonensis Axenic Amastigotes to the Calpain Inhibitor MDL28170. (2024). MDPI. [Link]
-
In vitro Method for Isolation of Amastigote Forms of Leishmania amazonensis from J774G8 Macrophage Induced by. (1995). SciELO. [Link]
-
The reactive oxygen species (ROS) were enhanced upon Leishmania amazonensis infection in nuclear factor erythroid 2-related factor 2 (NRF2)/protein kinase R (PKR)/Akt-deficient macrophages. (2019). ResearchGate. [Link]
-
Reactive Oxygen Species Production and Mitochondrial Dysfunction Contribute to Quercetin Induced Death in Leishmania amazonensis. (2011). PLOS ONE. [Link]
-
Antichagasic, Leishmanicidal, and Trichomonacidal Activity of 2-Benzyl-5-nitroindazole-Derived Amines. (2018). PubMed. [Link]
-
Localized light-triggered release macrophage cytopharmaceuticals containing O-nitrobenzyl group for enhanced solid tumor cell-chemotherapy. (2024). NIH. [Link]
-
Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. (2025). PMC - NIH. [Link]
-
Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). (2018). PMC - NIH. [Link]
-
1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. (2019). PMC - NIH. [Link]
Sources
- 1. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Diterpene Polyalthic Acid Combined with Amphotericin B against Leishmania amazonensis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species and Nitric Oxide in Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Nitric Oxide and Reactive Oxygen Species in the Killing of Leishmania braziliensis by Monocytes from Patients with Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species Production and Mitochondrial Dysfunction Contribute to Quercetin Induced Death in Leishmania amazonensis | PLOS One [journals.plos.org]
- 6. med.nyu.edu [med.nyu.edu]
- 7. med.nyu.edu [med.nyu.edu]
A Comparative Guide to the Binding Affinity of 5-nitro-3-(pyridin-3-yl)-1H-indazole and its Alternatives in the Context of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 5-nitro-3-(pyridin-3-yl)-1H-indazole, a promising nitroheterocyclic compound, with established alternatives for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The central focus of this analysis is the interaction with the primary molecular target, the Trypanosoma cruzi type I nitroreductase (TcNTR), which is essential for the bioactivation of these prodrugs.
Introduction: The Critical Role of Nitroreductase in Chagas Disease Therapy
Chagas disease remains a significant global health concern, with current treatments limited to two nitroheterocyclic drugs, benznidazole (BZN) and nifurtimox (NFX)[1][2]. These compounds are prodrugs that require reductive activation within the parasite to exert their trypanocidal effects. This bioactivation is catalyzed by a specific parasite enzyme, the type I nitroreductase (NTR)[3][4][5][6]. The 5-nitroindazole scaffold has emerged as a promising chemotype in the search for new, more effective, and safer anti-Chagasic agents[1][7][8]. The compound of interest, 5-nitro-3-(pyridin-3-yl)-1H-indazole, belongs to this class of potential therapeutics. Its mechanism of action is predicated on its ability to be recognized and reduced by TcNTR, initiating a cascade of cytotoxic events within the parasite[1][2][9]. Understanding the binding affinity and subsequent enzymatic processing of this and related compounds by TcNTR is therefore paramount for rational drug design and optimization.
Comparative Analysis of Biological Activity
| Compound | Target Organism/Stage | IC50 (µM) | Reference |
| 5-nitro-3-(pyridin-3-yl)-1H-indazole Analogs | |||
| 2-benzyl-5-nitro-1H-indazole derivative (12) | T. cruzi amastigotes | < 7 | [8] |
| 2-benzyl-5-nitro-1H-indazole derivative (17) | T. cruzi amastigotes | < 7 | [8] |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | T. cruzi epimastigotes | 1.1 ± 0.3 | [1][2][9] |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | T. cruzi trypomastigotes | 5.4 ± 1.0 | [1][2][9] |
| Standard of Care (Alternatives) | |||
| Benznidazole (BZN) | T. cruzi epimastigotes | 25.22 | [8] |
| Benznidazole (BZN) | T. cruzi amastigotes | 0.57 | [8] |
| Nifurtimox (NFX) | T. cruzi | - | [3][4][10][11] |
Note: Data for 5-nitro-3-(pyridin-3-yl)-1H-indazole itself is not specified, but closely related analogs show potent activity. The pyridinyl group is a common substituent in medicinal chemistry and its impact on binding would need to be empirically determined.
The Causality Behind Experimental Choices: Why TcNTR is the Target
The selection of TcNTR as the primary target for this comparative guide is based on extensive research validating its role as the principal activator of nitroheterocyclic drugs in T. cruzi.[3][4][6] This enzyme is a flavin mononucleotide (FMN)-dependent oxidoreductase that catalyzes the two-electron reduction of the nitro group on compounds like benznidazole, nifurtimox, and 5-nitroindazoles. This reduction process is largely insensitive to oxygen and occurs through a ping-pong kinetic mechanism.[6][12] The resulting metabolites are highly reactive and are responsible for the downstream cytotoxic effects, including the generation of reactive oxygen species and damage to DNA and other macromolecules.[1][2][9] Crucially, downregulation or mutation of the TcNTR gene has been shown to confer resistance to both benznidazole and nifurtimox, underscoring its central role in the mechanism of action of these drugs.[3][4] Therefore, assessing the interaction of novel compounds like 5-nitro-3-(pyridin-3-yl)-1H-indazole with TcNTR is a critical step in evaluating their potential as effective anti-Chagasic agents.
Experimental Protocols for Binding Affinity and Functional Validation
To experimentally confirm and compare the binding affinity and functional interaction of 5-nitro-3-(pyridin-3-yl)-1H-indazole and its alternatives with TcNTR, a series of well-established biochemical and cell-based assays are required.
In Vitro Trypanocidal Activity Assay
This assay determines the concentration of the compound required to inhibit the growth of different life stages of T. cruzi.
Step-by-Step Methodology:
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable liquid medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C. For assays with intracellular amastigotes, infect a suitable host cell line (e.g., L929 fibroblasts) with trypomastigotes.
-
Compound Preparation: Prepare stock solutions of the test compounds (5-nitro-3-(pyridin-3-yl)-1H-indazole, benznidazole, nifurtimox) in a suitable solvent like DMSO. Create a series of dilutions to be tested.
-
Assay Setup:
-
For epimastigotes, seed a 96-well plate with a known density of parasites. Add the compound dilutions to the wells.
-
For amastigotes, after infection and removal of extracellular trypomastigotes, add the compound dilutions to the infected host cells.
-
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours for epimastigotes, 48-72 hours for amastigotes).
-
Quantification of Parasite Viability:
-
For epimastigotes, add a viability reagent such as resazurin and measure the fluorescence or absorbance, which correlates with the number of viable parasites.
-
For amastigotes, fix and stain the cells (e.g., with Giemsa stain) and count the number of amastigotes per host cell under a microscope. Alternatively, use a reporter strain of the parasite (e.g., expressing β-galactosidase) and measure the enzymatic activity.
-
-
Data Analysis: Plot the percentage of parasite inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression model.
Recombinant TcNTR Expression and Purification
To perform direct binding and enzymatic assays, purified TcNTR is required.
Step-by-Step Methodology:
-
Gene Cloning: Synthesize or amplify the gene encoding TcNTR and clone it into a suitable bacterial expression vector (e.g., pET vector with a His-tag).
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimal temperature and time.
-
Cell Lysis: Harvest the bacterial cells and lyse them using sonication or a French press in a suitable lysis buffer.
-
Protein Purification: Purify the recombinant TcNTR from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Purity and Concentration Determination: Assess the purity of the protein using SDS-PAGE and determine its concentration using a protein assay (e.g., Bradford assay).
TcNTR Enzymatic Activity Assay
This spectrophotometric assay measures the ability of a compound to be a substrate for TcNTR by monitoring the oxidation of the cofactor NADH.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the cofactor NADH, and the purified recombinant TcNTR enzyme.
-
Initiation of Reaction: Add the test compound (5-nitro-3-(pyridin-3-yl)-1H-indazole or an alternative) to the reaction mixture to initiate the enzymatic reaction.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a plate reader. The rate of NADH oxidation is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot. Compare the rates of NADH consumption in the presence of different compounds to assess their relative efficiency as substrates for TcNTR.
Visualization of Experimental Workflows
Caption: Workflow for assessing trypanocidal activity and TcNTR enzymatic function.
Conclusion
The available evidence strongly suggests that 5-nitro-3-(pyridin-3-yl)-1H-indazole and related 5-nitroindazole derivatives exert their anti-T. cruzi effects through bioactivation by the parasite's type I nitroreductase. While direct binding affinity data remains to be published, the potent IC50 values of analogous compounds in the low micromolar range highlight the potential of this chemical scaffold. For a definitive confirmation of its binding affinity, direct experimental validation using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified recombinant TcNTR would be invaluable. The detailed protocols provided in this guide offer a robust framework for researchers to conduct such comparative studies, which are essential for the continued development of novel and improved therapies for Chagas disease.
References
-
Interaction of trypanosomal type I nitroreductases with nifurtimox. Link
-
Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC. Link
-
Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - ResearchGate. Link
-
Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PubMed Central. Link
-
A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Link
-
5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents | Request PDF - ResearchGate. Link
-
Redox mechanism of Trypanosoma cruzi Resistance to Nitro Prodrugs Benznidazole and Nifurtimox - AASCIT. Link
-
Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation - PubMed. Link
-
Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - MDPI. Link
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI. Link
-
Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PLOS. Link
-
(PDF) In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - ResearchGate. Link
-
5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed. Link
-
Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC. Link
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.aascit.org [article.aascit.org]
- 6. Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis: The Indazole-Based Kinase Inhibitor Axitinib versus the Standard of Care Sunitinib in Angiogenesis-Related Assays
Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous targeted therapies. This guide provides a comparative in vitro analysis of two prominent kinase inhibitors, Axitinib, an indazole derivative, and Sunitinib, a pyrrole-indole based compound, both of which are standards of care in various oncology settings. While the specific compound 5-nitro-3-(pyridin-3-yl)-1H-indazole is not extensively characterized in public literature, we will utilize Axitinib as a representative, potent, and selective indazole-based inhibitor to illustrate a rigorous comparative framework. This guide will delve into their mechanisms of action, comparative biochemical potency against key angiogenic kinases, kinase selectivity profiles, and their functional effects on endothelial cells through detailed, validated protocols. All data is synthesized to provide researchers with a clear, objective comparison to inform preclinical study design and interpretation.
Introduction: The Role of Indazole Derivatives in Kinase Inhibition
Indazole derivatives are recognized as "privileged structures" in drug discovery, capable of interacting with a wide range of biological targets with high affinity and selectivity.[1][2] Their unique bicyclic aromatic structure allows for versatile functionalization, making them ideal scaffolds for designing potent enzyme inhibitors.[1][2][3] In oncology, this scaffold has been particularly successful in the development of kinase inhibitors that target aberrant signaling pathways driving tumor growth and angiogenesis.[2][4]
This guide focuses on comparing the in vitro performance of a well-established indazole-based kinase inhibitor, Axitinib , against a widely used standard of care, Sunitinib . Both drugs are multi-targeted tyrosine kinase inhibitors with significant anti-angiogenic properties, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] By examining their biochemical and cellular activities side-by-side, we can elucidate the nuanced differences in potency, selectivity, and functional outcomes that guide their clinical application and future drug development efforts.
Mechanism of Action: Targeting the VEGFR Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[6][7] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process.[6][7] VEGF ligands bind to and activate VEGFR tyrosine kinases on the surface of endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, survival, migration, and permeability.[6][7][8]
VEGFR2 is considered the main transducer of angiogenic signals in endothelial cells.[8][9] Upon VEGF-A binding, VEGFR2 dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This leads to the activation of major signaling cascades, including the PLCγ-PKC-MAPK pathway, which drives cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[6][10] Both Axitinib and Sunitinib are designed to competitively inhibit the ATP-binding pocket of VEGFRs, thereby blocking these downstream signals and inhibiting angiogenesis.[5][11]
Caption: Simplified VEGFR2 signaling cascade leading to angiogenesis.
Comparative Analysis 1: Kinase Inhibitory Potency
The first critical step in comparing two inhibitors is to determine their biochemical potency against the intended targets. This is typically achieved through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value).[12][13][14] Lower IC50 values indicate higher potency.
Axitinib is a potent inhibitor of VEGFRs 1, 2, and 3, with IC50 values in the sub-nanomolar range.[15] Sunitinib also potently inhibits these receptors, along with other kinases like KIT and FLT-3.[11][16]
Table 1: Comparative Biochemical Potency (IC50) of Axitinib vs. Sunitinib
| Kinase Target | Axitinib (IC50, nM) | Sunitinib (IC50, nM) |
| VEGFR1 (Flt-1) | 1.2[15] | 80[16] |
| VEGFR2 (KDR/Flk-1) | 0.2[15] | 9 (Ki)[16] |
| VEGFR3 (Flt-4) | 0.1-0.3[15] | - |
| PDGFRβ | 1.6 | 8 (Ki)[16] |
| c-KIT | 1.7 | - |
Note: Data is compiled from multiple sources and assay conditions may vary. Ki (inhibition constant) is presented for Sunitinib where IC50 was not available, and is a comparable measure of potency.
Insight: The biochemical data clearly demonstrates that Axitinib is significantly more potent against VEGFRs, particularly VEGFR2, than Sunitinib.[5] This higher potency may translate to efficacy at lower concentrations, potentially reducing off-target effects.
Comparative Analysis 2: Kinase Selectivity Profile
While potency against the primary target is crucial, an inhibitor's selectivity across the broader human kinome is equally important for predicting its safety profile. A highly selective inhibitor interacts with a limited number of kinases, whereas a less selective one may modulate multiple signaling pathways, leading to a wider range of biological effects and potential toxicities.
-
Axitinib: Is described as a potent and selective inhibitor of VEGFRs 1, 2, and 3.[17][18] While it does inhibit PDGFR and KIT at nanomolar concentrations, its primary activity at clinical exposures is considered to be through VEGFR inhibition.[17]
-
Sunitinib: Is known as a multi-targeted kinase inhibitor, with potent activity against VEGFRs, PDGFRs, KIT, FLT3, and RET.[4][11] This broader activity profile contributes to its efficacy in various tumor types but may also be associated with a different spectrum of side effects.
A comprehensive comparison would involve screening both compounds against a large panel of kinases (e.g., >400) to generate a quantitative selectivity score. However, based on published data, Axitinib generally exhibits a more selective profile focused on the VEGFR family compared to the broader-spectrum activity of Sunitinib.[5][17]
Comparative Analysis 3: Cellular Effects on Endothelial Cells
To bridge the gap between biochemical potency and biological function, it is essential to perform cell-based assays. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis in vitro.[19] We will compare the ability of Axitinib and Sunitinib to inhibit key endothelial cell functions: survival and the formation of capillary-like structures (tube formation).
Protocol: HUVEC Survival/Proliferation Assay
This assay measures the ability of an inhibitor to block VEGF-stimulated endothelial cell survival and proliferation.
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,500-5,000 cells/well in endothelial cell growth medium and allow them to attach overnight.
-
Serum Starvation: The next day, replace the growth medium with a low-serum basal medium for 4-6 hours to quiesce the cells and reduce baseline signaling.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of Axitinib or Sunitinib (e.g., 0.01 nM to 10 µM) for 1 hour.
-
Stimulation: Add recombinant human VEGF-A to a final concentration of 20-50 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Assessment: Quantify the number of viable cells using a metabolic assay such as CellTiter-Glo® (Promega) or MTT, which measures ATP content or metabolic activity, respectively.
-
Data Analysis: Plot the viability signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Expected Outcome: Both inhibitors are expected to dose-dependently reduce VEGF-stimulated HUVEC survival. Axitinib has been shown to inhibit VEGF-mediated HUVEC survival with an IC50 of approximately 0.24 nM, consistent with its potent VEGFR2 inhibition.[17] Sunitinib also inhibits endothelial cell proliferation at pharmacologically relevant concentrations.[20]
Protocol: HUVEC Tube Formation Assay
This assay is a well-established model of in vitro angiogenesis, assessing the ability of endothelial cells to differentiate and form three-dimensional, capillary-like networks when cultured on a basement membrane extract like Matrigel®.[19][21]
Caption: Experimental workflow for the HUVEC tube formation assay.
Methodology:
-
Plate Coating: Thaw Geltrex™ or Matrigel® Reduced Growth Factor Basement Membrane Matrix on ice.[22] Pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[23]
-
Cell Preparation: Harvest HUVECs (low passage, 70-80% confluent) and resuspend them in basal medium at a density of 2-4 x 10^5 cells/mL.[23]
-
Treatment: In separate tubes, mix the HUVEC suspension with serial dilutions of Axitinib or Sunitinib. Include a vehicle control (DMSO) and a positive control (e.g., VEGF-supplemented medium).
-
Seeding: Carefully add 100 µL of the cell/inhibitor mixture to each Matrigel®-coated well.[19]
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.[24] Monitor tube formation periodically.
-
Imaging & Quantification: Capture images of the tubular networks using a light microscope. For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM.[21][24] Analyze images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.
Table 2: Comparative Cellular Potency of Axitinib vs. Sunitinib
| Assay | Axitinib (IC50) | Sunitinib (IC50) |
| HUVEC Survival (VEGF-stimulated) | ~0.24 nM[17] | 10-100 nM[20] |
| HUVEC Tube Formation | 3-50 nM[25] | 10-100 nM[20][26] |
Note: Cellular IC50 values can vary significantly based on cell type, passage number, and specific assay conditions.
Synthesis and Discussion
This comparative guide demonstrates that while both Axitinib and Sunitinib are effective inhibitors of the VEGF signaling pathway in vitro, they exhibit distinct profiles.
-
Potency: Axitinib displays superior biochemical potency against VEGFRs, with IC50 values that are often orders of magnitude lower than those of Sunitinib.[5] This high potency is mirrored in cellular assays, where it inhibits endothelial cell survival and function at sub-nanomolar to low-nanomolar concentrations.[17]
-
Selectivity: Axitinib is a more selective inhibitor, primarily targeting the VEGFR family. Sunitinib has a broader kinase inhibition profile, which may contribute to its efficacy across a wider range of tumors but also presents a different set of potential off-target liabilities.[4]
-
Functional Consequences: The higher potency and selectivity of the indazole-based inhibitor Axitinib suggest a more targeted anti-angiogenic effect. The in vitro data provides a strong rationale for its clinical efficacy in VEGFR-driven malignancies. Sunitinib's multi-targeted nature suggests that its anti-tumor effects may result from a combination of anti-angiogenic and direct anti-tumor cell activities, depending on the genetic context of the cancer.
For researchers investigating novel indazole derivatives like 5-nitro-3-(pyridin-3-yl)-1H-indazole, this guide provides a validated framework for in vitro characterization. By performing systematic biochemical and cellular assays and comparing the results to established standards of care like Axitinib and Sunitinib, one can effectively position a new chemical entity within the therapeutic landscape and make informed decisions for its continued development.
References
-
Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]
-
Arnaoutova, I., & Kleinman, H. K. (2010). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Journal of Visualized Experiments, (37), 1814. [Link]
-
Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272–7283. [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio Technology LLC. [Link]
-
Corning Life Sciences. (n.d.). Protocol: Endothelial Cell Tube Formation Assay. Corning Incorporated. [Link]
-
ibidi GmbH. (2023). Application Note 05: Tube Formation Assay in the µ-Plate 96 Well 3D. ibidi GmbH. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Eurofins Scientific. [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad Laboratories, Inc.. [Link]
-
Proteopedia. (2023). VEGF signaling pathway. Weizmann Institute of Science. [Link]
-
Jägle, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4936. [Link]
-
ResearchGate. (n.d.). Cellular potency and selectivity of axitinib. ResearchGate GmbH. [Link]
-
Pithavala, Y. K., et al. (2012). Clinical pharmacology of axitinib. British Journal of Clinical Pharmacology, 74(6), 944–956. [Link]
-
Escudier, B., & Gore, M. (2011). Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma. Expert Opinion on Drug Safety, 10(5), 807–817. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH GmbH. [Link]
-
Chow, L. Q., & Eckhardt, S. G. (2007). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology, 25(7), 884–896. [Link]
-
Lucet, I. S., et al. (2006). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 345, 181–200. [Link]
-
Sonpavde, G., et al. (2008). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Therapeutics and Clinical Risk Management, 4(1), 235–241. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs, LLC. [Link]
-
Xin, X., et al. (2009). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Clinical Cancer Research, 15(1), 132–140. [Link]
-
Maia, M., et al. (2011). In vivo, in vitro toxicity and in vitro angiogenic inhibition of sunitinib malate. Current Eye Research, 36(9), 865–871. [Link]
-
MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]
-
Alam, M. J., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 28(1), 1. [Link]
-
Kumar, S., et al. (2021). Indazole Derivatives Effective against Gastrointestinal Diseases. Current Medicinal Chemistry, 29(1), 1. [Link]
-
Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3183. [Link]
-
Bouissane, L., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure & Dynamics, 40(21), 10865–10878. [Link]
-
ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Importance of Indazole against Neurological Disorders. Current Medicinal Chemistry, 29(1), 1. [Link]
-
ResearchGate. (2025). Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives. ResearchGate GmbH. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4539–4550. [Link]
-
ChemBK. (n.d.). 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole. ChemBK. [Link]
-
ACS Publications. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
Sources
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole Derivatives Effective against Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. VEGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 16. selleckchem.com [selleckchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ibidi.com [ibidi.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. corning.com [corning.com]
- 24. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. In vivo, in vitro toxicity and in vitro angiogenic inhibition of sunitinib malate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Kinase Specificity of 5-nitro-3-(pyridin-3-yl)-1H-indazole
Introduction: The Imperative of Specificity in Kinase Inhibitor Development
In the landscape of modern therapeutics, protein kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. Their success hinges on their ability to selectively inhibit the activity of a specific kinase that drives the disease phenotype, while minimizing engagement with other kinases to avoid off-target toxicities. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making the development of truly specific inhibitors a formidable challenge.[1] A lack of specificity can lead to a range of adverse effects, complicating clinical development and patient management. Therefore, a rigorous and multi-faceted assessment of a novel inhibitor's specificity is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide provides a comprehensive framework for assessing the specificity of a novel investigational compound, 5-nitro-3-(pyridin-3-yl)-1H-indazole . Due to the limited publicly available data on this specific molecule, we will proceed with a scientifically grounded hypothesis. The indazole scaffold is a privileged structure in kinase inhibitor design, and the overall architecture of the molecule suggests a high probability of it targeting a protein kinase. Based on these structural alerts, we hypothesize that Anaplastic Lymphoma Kinase (ALK), a well-validated target in non-small cell lung cancer (NSCLC), is a plausible primary target.[2][3]
This guide will compare the hypothetical specificity profile of 5-nitro-3-(pyridin-3-yl)-1H-indazole against three generations of clinically approved ALK inhibitors: Crizotinib (1st generation), Ceritinib (2nd generation), and Lorlatinib (3rd generation).[4][5] We will delve into the requisite experimental methodologies, present comparative data (with hypothetical values for our compound of interest), and provide detailed protocols to empower researchers in their own drug development endeavors.
The Rationale for a Multi-Pronged Specificity Assessment
A single assay is insufficient to definitively characterize the specificity of a kinase inhibitor. A robust assessment relies on the convergence of data from orthogonal methodologies that probe different aspects of inhibitor-kinase interaction. This guide will focus on a tripartite approach:
-
Biochemical Assays: To quantify the direct inhibitory effect on kinase enzymatic activity.
-
Competition Binding Assays: To assess the binding affinity of the inhibitor to a broad panel of kinases, independent of their enzymatic activity.
-
Cellular Target Engagement Assays: To confirm that the inhibitor interacts with its intended target in a physiological context.
This integrated approach provides a holistic view of an inhibitor's specificity, from in vitro potency to in-cellulo target engagement.
Comparative Kinase Inhibition Profiles
The following table summarizes the known inhibitory profiles of our comparator compounds against ALK and a selection of key off-targets. For 5-nitro-3-(pyridin-3-yl)-1H-indazole, we present hypothetical data that would be sought in a comprehensive screening campaign.
| Compound | Primary Target | IC50 (nM) vs. ALK | Key Off-Targets and IC50/Kd (nM) | Selectivity Score * | Reference(s) |
| Crizotinib | ALK/MET/ROS1 | 20-50 | MET (8), ROS1 (11) | Low | [4][6] |
| Ceritinib | ALK | 0.2 | IGF-1R (8), InsR (7), STK22D (23) | Moderate | [7] |
| Lorlatinib | ALK/ROS1 | <1 | Limited off-target activity at therapeutic concentrations | High | [8][9] |
| 5-nitro-3-(pyridin-3-yl)-1H-indazole | ALK (Hypothetical) | TBD | TBD via KinomeScan | TBD | N/A |
*Selectivity Score is a qualitative assessment based on the number and potency of off-target interactions.
Methodologies for Specificity Profiling
A thorough understanding of the experimental techniques is crucial for interpreting specificity data. Here, we detail the principles and provide step-by-step protocols for the key assays.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a kinase.[10] These assays are fundamental for determining the half-maximal inhibitory concentration (IC50), a key measure of potency.
Causality Behind Experimental Choices: The choice of assay format (e.g., radiometric, fluorescence-based, or luminescence-based) depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents.[11][] Radiometric assays, while considered a gold standard for their direct measurement of phosphate incorporation, have safety and disposal considerations.[1] Fluorescence and luminescence-based assays offer safer and higher-throughput alternatives.[11][13] It is crucial to perform these assays at an ATP concentration that approximates the Michaelis-Menten constant (Km) for each kinase to allow for a more physiologically relevant comparison of inhibitor potencies.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., 5-nitro-3-(pyridin-3-yl)-1H-indazole) and control inhibitors (Crizotinib, Ceritinib, Lorlatinib) in DMSO, followed by a dilution in kinase buffer to create a 4X compound solution.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Competition Binding Assays (e.g., KINOMEscan®)
Competition binding assays measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase.[14][15] This method allows for the screening of a compound against a large panel of kinases, providing a comprehensive overview of its binding profile.[16] The dissociation constant (Kd) is a measure of binding affinity.
Causality Behind Experimental Choices: This approach is highly valuable as it is independent of kinase activity and can identify interactions with both active and inactive kinase conformations.[17] The KINOMEscan® platform, for example, utilizes a DNA-tagged kinase and quantitative PCR for detection, offering high sensitivity and a broad dynamic range.[18][19] Screening at a single high concentration (e.g., 10 µM) can identify potential off-targets, which can then be followed up with dose-response experiments to determine their Kd values.
Experimental Protocol: KINOMEscan® Profiling (Conceptual Workflow)
-
Compound Submission:
-
Provide the test compound (5-nitro-3-(pyridin-3-yl)-1H-indazole) at a specified concentration and volume.
-
-
Assay Principle:
-
The assay is performed by combining a DNA-tagged kinase, an immobilized ligand, and the test compound.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
-
Quantification:
-
The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.
-
A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
-
Data Analysis:
-
Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding.
-
For dose-response experiments, Kd values are calculated from the binding curve.
-
The data can be visualized as a "tree spot" diagram, mapping the interactions across the human kinome.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for confirming target engagement in a cellular environment.[20][21] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[22]
Causality Behind Experimental Choices: This assay is critical because it validates that the compound can penetrate the cell membrane and bind to its intended target in the complex milieu of the cytoplasm.[20] A thermal shift in the presence of the compound is direct evidence of target engagement.[23] CETSA can be performed on intact cells or tissue samples, providing a high degree of physiological relevance.[24][25]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture cells expressing the target kinase (e.g., an ALK-positive cell line) to approximately 80-90% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler, followed by a cooling step at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods (e.g., ELISA, mass spectrometry).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Visualizing the Scientific Approach
To further clarify the concepts discussed, the following diagrams illustrate the ALK signaling pathway, the experimental workflow for assessing specificity, and the logical framework of this comparative guide.
Caption: Hypothetical inhibition of the ALK signaling pathway.
Caption: Workflow for comprehensive specificity assessment.
Caption: Logic of the comparative analysis framework.
Conclusion: Synthesizing Data for a Go/No-Go Decision
The comprehensive assessment of a novel kinase inhibitor's specificity is a critical, data-driven process that informs its developmental trajectory. By employing a combination of biochemical assays, broad-panel competition binding assays, and cellular target engagement studies, researchers can build a robust profile for a compound like 5-nitro-3-(pyridin-3-yl)-1H-indazole.
The hypothetical data for our compound of interest, when benchmarked against established drugs like Crizotinib, Ceritinib, and Lorlatinib, would provide a clear indication of its potential advantages and liabilities. An ideal candidate would exhibit high potency against its intended target (in this case, hypothetically ALK), a clean profile in a wide kinome scan, and confirmed target engagement in a cellular context. This multi-faceted approach, grounded in sound experimental design and rigorous data interpretation, is indispensable for identifying promising new therapeutic agents and advancing the field of precision medicine.
References
-
Roskoski, R., Jr. (2016). Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. Pharmacological Research, 111, 804-821. [Link]
-
Wikipedia. (2023). ALK inhibitor. In Wikipedia. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
FabGennix International. (n.d.). Competition Assay Protocol. [Link]
-
Patsnap. (2024). What are ALK inhibitors and how do they work? Synapse. [Link]
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
-
Addeo, A., et al. (2022). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Pharmacology, 13, 994332. [Link]
-
Pagano, F., et al. (2022). From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). Cancers, 14(13), 3128. [Link]
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Wikipedia. (2023). Anaplastic lymphoma kinase. In Wikipedia. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2411-2421. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]
-
Reaction Biology. (2020). KINASE PROFILING & SCREENING. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
LINCS Data Portal. (2013). Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181). [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Recondo, G., et al. (2020). Lorlatinib for ALK-rearranged non-small cell lung cancer. Expert Opinion on Investigational Drugs, 29(1), 1-10. [Link]
-
Galluzzi, L., et al. (2017). Crizotinib and ceritinib trigger immunogenic cell death via on-target effects. Oncoimmunology, 6(6), e1315124. [Link]
-
Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Kuenzi, B. M., et al. (2017). Ceritinib has beneficial off-target activity in ALK-negative non-small-cell lung cancer cells. Nature Chemical Biology, 13(7), 724-732. [Link]
-
Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery, 4(6), 662-673. [Link]
-
ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Overview of.... [Link]
-
Pelago Bioscience. (n.d.). CETSA. [Link]
-
Shaw, A. T., et al. (2019). Lorlatinib in advanced anaplastic lymphoma kinase-positive non-small-cell lung cancer: a multicentre, open-label, single-arm, phase 1-2 trial. The Lancet Oncology, 20(12), 1691-1701. [Link]
-
American Health & Drug Benefits. (2019). Lorbrena (Lorlatinib) Approved for the Treatment of Metastatic Non–Small-Cell Lung Cancer with ALK Mutation. [Link]
-
The ASCO Post. (2018). Ceritinib in ALK-Positive Metastatic Non–Small Cell Lung Cancer. [Link]
-
Zhang, L., et al. (2023). Comparison of the efficacy based on clinicopathological characteristics and the safety of first-line treatments for patients with advanced ALK rearrangement non-small cell lung cancer: a network meta-analysis. Frontiers in Oncology, 13, 1198308. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]
-
Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), 1011-1019. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 5. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lorbrena (Lorlatinib) Approved for the Treatment of Metastatic Non–Small-Cell Lung Cancer with ALK Mutation [ahdbonline.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. annualreviews.org [annualreviews.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. CETSA [cetsa.org]
A Performance Benchmarking Guide: Evaluating 5-Nitro-3-(pyridin-3-yl)-1H-indazole in the Context of Kinase Inhibition and Antiproliferative Activity
This guide provides a comprehensive framework for benchmarking the performance of 5-nitro-3-(pyridin-3-yl)-1H-indazole, a novel heterocyclic compound with potential applications in oncology drug discovery. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related nitroindazoles and pyridinyl-indazoles to establish a probable performance profile. We will compare this inferred profile against established kinase inhibitors, providing detailed experimental protocols to empower researchers to conduct their own robust, side-by-side evaluations. Our focus is on delivering a self-validating system of protocols and a clear rationale for experimental design, ensuring scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the indazole ring system, particularly with nitro and pyridinyl groups, has been a strategy to enhance potency and selectivity against various biological targets. The subject of this guide, 5-nitro-3-(pyridin-3-yl)-1H-indazole, combines these key features, suggesting a strong potential for biological activity, particularly in the realm of kinase inhibition and antiproliferative effects.[4] This guide will delineate the necessary steps to characterize and benchmark its performance against relevant alternatives in the field.
Section 1: Postulated Mechanism of Action and Biological Targets
While direct experimental data for 5-nitro-3-(pyridin-3-yl)-1H-indazole is not yet widely published, the indazole core is a well-established hinge-binding motif for various protein kinases.[5] The pyridinyl group at the 3-position can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the 5-nitro group can contribute to the electronic properties of the molecule and may be involved in specific interactions that enhance binding affinity and selectivity.[4] Many indazole derivatives have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) like VEGFR, FGFR, and Pim kinases, which are critical regulators of cell proliferation, angiogenesis, and survival.[1][6]
The diagram below illustrates a generalized signaling pathway commonly targeted by indazole-based kinase inhibitors. The primary hypothesis is that 5-nitro-3-(pyridin-3-yl)-1H-indazole would act as an ATP-competitive inhibitor of a protein kinase, thereby blocking downstream signaling cascades that lead to cell proliferation and survival.
Caption: Postulated mechanism of action for 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Section 2: A Framework for Performance Benchmarking
To objectively evaluate the performance of 5-nitro-3-(pyridin-3-yl)-1H-indazole, a multi-tiered approach is essential, progressing from biochemical assays to cell-based evaluations. For comparative purposes, we propose benchmarking against two well-characterized, commercially available kinase inhibitors with distinct chemical scaffolds but overlapping target profiles: Staurosporine (a potent but non-selective inhibitor) and a specific, relevant RTK inhibitor such as Sunitinib (a multi-targeted RTK inhibitor).
The initial step is to determine the compound's direct inhibitory effect on a panel of relevant kinases. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.[7]
Data Presentation: Comparative Inhibitory Activity (IC50, nM)
| Compound | Target Kinase A (e.g., VEGFR2) | Target Kinase B (e.g., FGFR1) | Off-Target Kinase C (e.g., CDK2) |
| 5-Nitro-3-(pyridin-3-yl)-1H-indazole | Experimental Value | Experimental Value | Experimental Value |
| Staurosporine (Control) | 5 | 10 | 20 |
| Sunitinib (Control) | 2 | 15 | >10,000 |
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [7]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well white plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the target kinase and appropriate substrate peptide in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate Reaction: Add 5 µL of an ATP solution (at the Km concentration for the specific kinase) to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
ATP Detection: Add 10 µL of an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for the luminescence-based in vitro kinase inhibition assay.
Following biochemical validation, it is crucial to assess the compound's effect in a more complex biological system.[8][9] A cell-based assay measures the ability of the compound to inhibit cell growth, providing insights into its cell permeability and activity on the target within a cellular context.[10][11]
Data Presentation: Comparative Antiproliferative Activity (GI50, µM)
| Compound | Cancer Cell Line A (e.g., HUVEC) | Cancer Cell Line B (e.g., NCI-H1581) | Normal Cell Line (e.g., HEK293) |
| 5-Nitro-3-(pyridin-3-yl)-1H-indazole | Experimental Value | Experimental Value | Experimental Value |
| Staurosporine (Control) | 0.01 | 0.02 | 0.015 |
| Sunitinib (Control) | 0.05 | 0.25 | >10 |
Experimental Protocol: MTT Cell Viability Assay [3][12]
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).
Caption: Workflow for the MTT-based cellular antiproliferative assay.
Section 3: Synthesis and Characterization
The synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole can be approached through established methods for indazole ring formation. A plausible route involves the reaction of a substituted 2-halobenzonitrile with hydrazine, followed by cyclization.[13] Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be employed to introduce the pyridinyl moiety onto a pre-formed indazole core.[5]
General Synthetic Considerations:
-
Starting Materials: Commercially available 2-fluoro-5-nitrobenzonitrile and 3-pyridinylboronic acid are suitable starting materials for a Suzuki coupling approach.
-
Reaction Conditions: The choice of catalyst, base, and solvent is critical for achieving high yields and purity.[5]
-
Purification and Characterization: The final product must be purified, typically by column chromatography, and its structure confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]
Section 4: Discussion and Future Directions
This guide provides a foundational strategy for the performance characterization of 5-nitro-3-(pyridin-3-yl)-1H-indazole. The initial benchmarking data from the proposed in vitro and cellular assays will be critical in determining its potential as a lead compound.
-
Interpreting the Data: A potent IC50 value against specific kinases, coupled with a high GI50 value in a relevant cancer cell line and a lower potency against normal cell lines, would indicate a promising therapeutic window. A broad activity profile, similar to Staurosporine, might suggest its use as a tool compound for pathway elucidation rather than a therapeutic lead.
-
Structure-Activity Relationship (SAR): The data will form the basis of an initial SAR. For instance, the 5-nitro position is a key determinant of biological activity in many nitroindazoles.[4] Future work could involve synthesizing analogs with modifications at this and other positions to optimize potency and selectivity.
-
Advanced Characterization: Promising results should be followed by broader kinase profiling, off-target liability screening, and in vivo efficacy studies in xenograft models.[10]
Conclusion
5-Nitro-3-(pyridin-3-yl)-1H-indazole represents a compelling, yet underexplored, chemical entity. By leveraging the established biological relevance of the indazole scaffold and employing the rigorous, systematic benchmarking protocols outlined in this guide, researchers can effectively elucidate its performance profile. This structured approach, comparing against well-defined standards, is essential for validating its potential as a novel kinase inhibitor and guiding its future development in the competitive landscape of cancer drug discovery.
References
-
Charles River Laboratories. Cancer Cell-Based Assays. Available from: [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]
-
News-Medical.Net. (2024-02-01). The role of cell-based assays for drug discovery. Available from: [Link]
-
Maresca, G., et al. (2025-04-21). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research. Available from: [Link]
-
Adriaenssens, E., & Martens, S. (2023-09-23). In vitro kinase assay. protocols.io. Available from: [Link]
-
Tyers, M. In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available from: [Link]
-
ResearchGate. (2023-06-27). (PDF) In vitro kinase assay v1. Available from: [Link]
-
Denic, V., & Yu, H. (2022-09-01). In vitro kinase assay. Bio-protocol. Available from: [Link]
-
Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
-
MDPI. (2024-10-16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Available from: [Link]
-
Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]
-
ResearchGate. Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. Available from: [Link]
-
Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available from: [Link]
-
Stevens, K. R., et al. (2018-03-16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available from: [Link]
-
ResearchGate. (2025-12-28). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]
-
ChemBK. 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole. Available from: [Link]
-
PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. news-medical.net [news-medical.net]
- 10. criver.com [criver.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 5-nitro-3-(pyridin-3-yl)-1H-indazole
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, field-proven safety and handling protocols for 5-nitro-3-(pyridin-3-yl)-1H-indazole. In the absence of comprehensive toxicological data for this specific molecule, we will apply the precautionary principle, building our safety framework by analyzing its constituent chemical motifs: the indazole core, the aromatic nitro group, and the pyridine ring. Our approach is grounded in the American Chemical Society's RAMP methodology: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies[1][2].
Part 1: Hazard Assessment & Triage - A Structural Approach
The potential hazards of 5-nitro-3-(pyridin-3-yl)-1H-indazole are best understood by deconstructing its molecular architecture. The toxicological properties of this specific material have not been fully investigated, therefore it must be handled with the assumption that it is hazardous[3].
-
Indazole Core: Indazole derivatives are a cornerstone of many pharmacologically active molecules, used in treatments for a range of diseases[4][5]. While therapeutically valuable, this bioactivity implies interaction with biological systems, and many derivatives require more extensive toxicity studies[4].
-
Aromatic Nitro Group (-NO₂): This is the primary driver of our safety concerns. Aromatic nitro compounds are a well-documented class of hazardous materials.
-
Toxicity: They are often toxic, with potential for mutagenicity and carcinogenicity[6]. The primary acute health hazard can be cyanosis (a condition where skin turns blue due to lack of oxygen in the blood), with chronic exposure leading to anemia[7].
-
Absorption: A critical concern is their rapid absorption through intact skin, making dermal protection paramount[7].
-
Reactivity: Nitro-containing molecules are energetic and can be thermally sensitive, potentially decomposing exothermically[8]. While this compound is not a polynitro aromatic, which are known to be explosive, caution during heating is warranted[9][10].
-
-
Pyridine Ring: A common heterocyclic motif in pharmaceuticals, the pyridine ring itself is less of a concern than the nitro group but should be handled as a typical nitrogen-containing heterocyclic compound.
Based on the closely related compound, 5-Nitro-1H-indazole, we can anticipate hazards including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[11][12].
Caption: Structural hazard analysis of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Part 2: Personal Protective Equipment (PPE) & Safe Handling Protocol
Minimizing risk is achieved through a multi-layered defense system combining engineering controls, administrative procedures, and personal protective equipment[2]. All personnel must receive training on the proper use, limitations, and disposal of PPE[13].
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of 5-nitro-3-(pyridin-3-yl)-1H-indazole, including weighing, transfers, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to minimize inhalation of the powdered solid and any potential vapors[14][15].
Personal Protective Equipment (PPE) Matrix
A hazard assessment must be performed to determine the specific PPE required for any given task[16][17]. The following table provides a baseline for common laboratory operations.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Rationale |
| Low-Energy Operations (e.g., Weighing solid, preparing stock solutions at ambient temperature, transfers) | ANSI Z87.1-compliant safety glasses with side shields[18]. | Single pair of nitrile gloves (minimum 4 mil thickness). Inspect for integrity before use[13]. | Full-length, buttoned lab coat[18]. | Protects against incidental contact, minor splashes, and dust. |
| High-Energy / High-Risk Operations (e.g., Heating reactions, transfers of large volumes (>50 mL), reactions under pressure, quenching) | Chemical splash goggles. A face shield must be worn over the goggles[13][18]. | Double-gloving with nitrile gloves, or a heavier chemical-resistant glove (e.g., butyl rubber) as the outer layer[18]. | Chemical-resistant apron over a fire-resistant lab coat. | Provides maximum protection against splashes, energetic reactions, and significant skin exposure, which is a primary hazard for nitroaromatics[7]. |
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean. Don the appropriate PPE as outlined in the table above.
-
Weighing:
-
Perform weighing on a disposable weigh boat or creased, glossy paper inside the fume hood to contain the powder.
-
Use anti-static equipment if available to prevent dispersal of the fine powder.
-
Minimize dust generation during transfer[3].
-
-
Dissolution:
-
Add the solvent to the flask containing the weighed solid slowly. Do not add the solid to the solvent, as this can increase dust dispersal.
-
If sonication is required, ensure the vessel is capped. If heating is needed, use a controlled heating mantle with a temperature probe and ensure proper condenser setup to prevent vapor release.
-
-
Post-Handling:
-
After handling, carefully remove the outer pair of gloves (if double-gloving) before touching any other surfaces.
-
Wash hands thoroughly with soap and water after all work is complete, even after removing gloves.
-
Clean all contaminated glassware and surfaces before removing them from the fume hood.
-
Part 3: Spill, Emergency, and Disposal Plans
Emergency Preparedness
-
Location of Safety Equipment: Before starting work, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open[3]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill Control
For small spills (<1 gram) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing the appropriate high-risk PPE (double gloves, goggles, lab coat), gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels[15].
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the cloth in the same waste container.
-
Seal and label the container for disposal.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. All waste streams must be treated as hazardous[19].
-
Solid Waste:
-
Collect unused compound, contaminated absorbents, and contaminated consumables (e.g., weigh boats, gloves, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container[15].
-
The label must read "Hazardous Waste," list the full chemical name, and identify the primary hazards (Toxic, Irritant)[19].
-
-
Liquid Waste:
-
Disposal Coordination:
Caption: Waste disposal workflow for 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Conclusion
The safe handling of novel compounds like 5-nitro-3-(pyridin-3-yl)-1H-indazole is a cornerstone of responsible research. By recognizing the inherent hazards posed by its nitroaromatic structure, assessing the risks of each laboratory operation, and consistently using the proper engineering controls and PPE, we can effectively minimize exposure and ensure a safe laboratory environment. Always prioritize caution, adhere to established protocols, and consult your institution's safety professionals when in doubt.
References
-
International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
University of California, Riverside Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
American Chemical Society. Safety Tipsheets & Best Practices. [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. [Link]
-
American Chemical Society. Safety. [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Pokharel, Y. R., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
-
Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]
-
American Society for Clinical Pathology. OSHA's Personal Protective Equipment Standard. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21501, 5-Nitroindazole. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Nitroindazole, pa. [Link]
-
University of Maryland. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. [Link]
-
National Center for Biotechnology Information. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
University of Florida. Chapter 6: Chemical Storage and Handling. [Link]
-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]
-
Ali, M. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Center for Strategic and International Studies. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
American Chemical Society. (2022, June 3). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. YouTube. [Link]
-
Gupta, K., & Singh, R. (2017). A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. [Link]
-
Li, D. J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
Sources
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 10. essr.umd.edu [essr.umd.edu]
- 11. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. acs.org [acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. clarionsafety.com [clarionsafety.com]
- 17. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 18. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 19. nswai.org [nswai.org]
- 20. fishersci.com [fishersci.com]
- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
